1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Description
BenchChem offers high-quality 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRSCIMJQYMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-27-3 | |
| Record name | Benzenemethanamine, 2-chloro-6-fluoro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: A Key Pharmaceutical Intermediate
Introduction
In the landscape of modern drug discovery and development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 1-(2-Chloro-6-fluorophenyl)ethan-1-amine and its hydrochloride salt represent a class of such critical intermediates. The specific arrangement of chloro and fluoro substituents on the phenyl ring, combined with the chiral amine center, provides a unique scaffold for the construction of novel therapeutics, particularly those targeting the central nervous system.[1] This technical guide offers a comprehensive overview of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, analytical characterization, and applications, with a focus on the scientific rationale behind the methodologies presented.
Chemical Identity and Physicochemical Properties
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a chiral compound that exists as a racemic mixture or as individual enantiomers. The specific form is crucial for its application in stereospecific synthesis.
Table 1: Chemical Identification of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine and its Salts
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 1-(2-Chloro-6-fluorophenyl)ethan-1-amine | 1000878-44-3 | C₈H₉ClFN | 173.62 | Racemic Free Base |
| 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride | 1375474-27-3 | C₈H₁₀Cl₂FN | 210.08 | Racemic Hydrochloride Salt |
| (R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride | 1100575-44-7 | C₈H₁₀Cl₂FN | 210.08 | (R)-Enantiomer Hydrochloride Salt |
| (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride | 1000878-48-7 | C₈H₁₀Cl₂FN | 210.08 | (S)-Enantiomer Hydrochloride Salt |
Physicochemical Properties:
The hydrochloride salt is typically an off-white to light yellow solid.[2] While specific solubility data is not extensively published, it is expected to have higher solubility in polar solvents compared to the free base. It should be stored in a cool, dry place under an inert atmosphere.[3]
Table 2: Physicochemical Properties of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (Racemic)
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry | [2] |
Synthesis and Manufacturing
The synthesis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is typically achieved through a multi-step process, commencing with the corresponding ketone. The key transformation is the reductive amination of the ketone precursor.
Figure 1: General synthetic workflow for 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
Experimental Protocol: Synthesis of Racemic 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
This protocol is a representative procedure based on established chemical transformations.
Step 1: Synthesis of 1-(2-Chloro-6-fluorophenyl)ethan-1-one
-
To a solution of 2-chloro-6-fluorobenzaldehyde in an anhydrous ether solvent (e.g., diethyl ether or THF), add a Grignard reagent such as methylmagnesium bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-chloro-6-fluorophenyl)ethan-1-ol.
-
Dissolve the crude alcohol in a suitable solvent like dichloromethane and treat with an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or perform a Swern oxidation) to afford 1-(2-chloro-6-fluorophenyl)ethan-1-one.
-
Purify the ketone by column chromatography.
Step 2: Reductive Amination
-
Dissolve 1-(2-chloro-6-fluorophenyl)ethan-1-one in a solvent such as methanol.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Introduce a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is used. Alternatively, a chemical reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can be employed.[4]
-
Stir the reaction at room temperature until completion.
Step 3: Hydrochloride Salt Formation
-
After the reaction is complete, filter off the catalyst (if used) and concentrate the solution.
-
Dissolve the resulting crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent like isopropanol or ether.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
Chiral Resolution
For applications requiring a single enantiomer, the racemic amine can be resolved using a chiral resolving agent, such as tartaric acid or its derivatives.[5][6][7]
Protocol 2: Chiral Resolution using (+)-Tartaric Acid
-
Dissolve the racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, possibly with gentle heating.
-
Add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to facilitate the crystallization of one of the diastereomeric salts. The diastereomeric salt of one enantiomer will be less soluble and will precipitate out.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
To liberate the free amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the enantiomerically enriched amine with an organic solvent.
-
The enantiomeric purity can be determined by chiral HPLC or by NMR using a chiral shift reagent.
-
The other enantiomer can be recovered from the mother liquor.
Figure 2: Workflow for the chiral resolution of 1-(2-chloro-6-fluorophenyl)ethan-1-amine.
Analytical Characterization
The identity and purity of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride are confirmed using a variety of analytical techniques.
Table 3: Representative Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. A quartet for the methine proton (CH-NH₂) and a doublet for the methyl group (CH₃). The amine protons may appear as a broad singlet.[3][8] |
| ¹³C NMR | Aromatic carbons with characteristic shifts influenced by the chloro and fluoro substituents. Aliphatic carbons for the methine and methyl groups.[3][8] |
| FTIR (cm⁻¹) | N-H stretching vibrations for the amine group, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₉ClFN) and characteristic fragmentation patterns.[9] |
Applications in Drug Development
1-(2-Chloro-6-fluorophenyl)ethan-1-amine, particularly its (S)-enantiomer, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary application lies in the construction of molecules targeting the central nervous system.[1] The specific stereochemistry and substitution pattern of this intermediate are often essential for achieving the desired pharmacological activity and receptor binding.
While specific, publicly disclosed, marketed drugs directly utilizing this intermediate are not readily identifiable, its structural motifs are present in numerous patented compounds under investigation for a range of therapeutic areas. For instance, similar chloro-fluoro-substituted phenylamine structures are key components in the synthesis of kinase inhibitors for oncology.[10]
Safety and Handling
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning[2]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.[12]
Toxicological Information:
Detailed toxicological properties have not been fully investigated. Overexposure may result in serious illness.[2]
Conclusion
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical methodologies. The ability to resolve the racemic mixture into its constituent enantiomers is critical for its application in the stereospecific synthesis of complex APIs. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists working to develop the next generation of therapeutics.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]
- Google Patents. (2013). United States - ( 12 ) Reissued Patent.
- Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
-
PubMed. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Retrieved from [Link]
-
LookChem. (n.d.). 1-(2-chloro-6-fluorophenyl)ethan-1-amine. Retrieved from [Link]
-
PubMed. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
European Patent Office. (2020). PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1. Retrieved from [Link]
Sources
- 1. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. rsc.org [rsc.org]
- 4. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1375474-27-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. rsc.org [rsc.org]
- 9. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. aaronchem.com [aaronchem.com]
An In-depth Technical Guide to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine that serves as a crucial building block in modern medicinal chemistry. Its unique structural features, including the presence of a stereocenter and a halogenated phenyl ring, make it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this important intermediate, with a focus on its role in the discovery of next-generation pharmaceuticals.
Chemical Structure and Stereochemistry
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride possesses a well-defined chemical structure characterized by a 2-chloro-6-fluorophenyl group attached to an ethylamine backbone. The presence of a chiral center at the carbon atom bearing the amino group gives rise to two enantiomers: (S)-1-(2-chloro-6-fluorophenyl)ethan-1-amine and (R)-1-(2-chloro-6-fluorophenyl)ethan-1-amine. The hydrochloride salt is the most common form of this compound, enhancing its stability and handling properties.
The specific three-dimensional arrangement of the substituents around the chiral center is critical for the biological activity of the final drug molecule. The (S)-enantiomer is frequently utilized in the synthesis of targeted therapies.[1][2]
Figure 1: Chemical structure of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is essential for its effective use in synthesis and formulation. While experimentally determined data is scarce in publicly available literature, a combination of supplier information and predictive models provides valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂FN | [3][4][5][6] |
| Molecular Weight | 210.08 g/mol | [5][6][7] |
| Appearance | Off-white to light yellow solid | [8] |
| Predicted pKa | 8.07 ± 0.10 (for the conjugate acid of the free amine) | [9] |
| Predicted XlogP | 1.9 | [10] |
| Storage | Store in a cool, dry place, sealed in a dry environment at room temperature.[3][8][11] |
Note: The lack of experimentally verified data for properties such as melting point and solubility underscores the specialized nature of this compound, primarily used in industrial drug development settings. Safety Data Sheets from multiple suppliers explicitly state that the melting point and solubility are not available.[7]
Synthesis and Chiral Resolution
The synthesis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride typically proceeds through a two-step process: reductive amination of the corresponding ketone followed by chiral resolution to isolate the desired enantiomer.
Reductive Amination of 2-Chloro-6-fluoroacetophenone
The primary synthetic route involves the reductive amination of 2-chloro-6-fluoroacetophenone. This reaction introduces the amine functionality. While specific protocols for this exact substrate are proprietary, the general principles of reductive amination are well-established.
Reaction Scheme:
Figure 2: General scheme for the reductive amination of 2-chloro-6-fluoroacetophenone.
Conceptual Protocol: A detailed experimental protocol for a similar reductive amination of acetophenone using the Leuckart reaction provides a foundational understanding.[12]
-
Imine Formation: 2-Chloro-6-fluoroacetophenone is reacted with an amine source, such as ammonia or ammonium acetate, to form an intermediate imine.
-
Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent. Common choices include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.
-
Workup and Isolation: The reaction mixture is worked up to remove reagents and byproducts. The crude amine is then purified, typically through distillation or chromatography.
-
Salt Formation: The purified free amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can be isolated by filtration.
Chiral Resolution
Since the reductive amination typically produces a racemic mixture, a chiral resolution step is necessary to isolate the desired enantiomer. The most common method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent.[5][13]
Workflow for Chiral Resolution:
Figure 3: Workflow for the chiral resolution of 1-(2-chloro-6-fluorophenyl)ethan-1-amine.
Protocol Outline using Tartaric Acid:
-
Salt Formation: The racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.
-
Fractional Crystallization: The resulting diastereomeric salts will have different solubilities in the chosen solvent. By carefully controlling the temperature and concentration, the less soluble diastereomer will preferentially crystallize out of the solution.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration.
-
Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically pure free amine.
-
Extraction and Salt Formation: The free amine is extracted into an organic solvent, and the hydrochloride salt can be formed as described previously.
The choice of resolving agent and solvent system is critical and often requires empirical optimization to achieve high enantiomeric excess and yield.[12]
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-NH₂) coupled to the adjacent methyl protons, a doublet for the methyl group, and complex multiplets in the aromatic region due to the substituted phenyl ring. The NH₂ protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methine, and aromatic carbons. The carbon atoms attached to chlorine and fluorine will exhibit characteristic chemical shifts and coupling constants.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free amine, along with characteristic fragmentation patterns. High-resolution mass spectrometry can be used to confirm the elemental composition. PubChemLite provides predicted mass-to-charge ratios for various adducts of the free amine.[10]
Applications in Drug Discovery
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the area of oncology and inflammatory diseases. Its structural features allow for its incorporation into scaffolds that can interact with specific biological targets.
Kinase Inhibitors
A significant application of this chiral amine is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
A notable example is the synthesis of pyrimidine-based Aurora kinase inhibitors.[14] These compounds are designed to reduce the levels of MYC oncoproteins, which are key drivers of many cancers. The (S)-enantiomer of a related chlorinated and fluorinated phenyl-containing amine is used to construct a key intermediate in the synthesis of these inhibitors.[14]
p38 MAP Kinase Inhibitors
Derivatives of 2-chloro-6-fluorophenyl acetic acid, which can be conceptually derived from the amine, have been used to synthesize potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[15] p38 MAP kinase is involved in the production of inflammatory cytokines, making it an attractive target for the treatment of chronic inflammatory disorders such as inflammatory bowel disease.
The 2-chloro-6-fluorophenyl moiety is often incorporated to occupy a specific binding pocket in the target enzyme, contributing to the potency and selectivity of the inhibitor.
Safety and Handling
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions.
-
Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Precautions: When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area, and inhalation of dust or fumes should be avoided.[7]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7]
Conclusion
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a specialized yet highly valuable chiral building block for the pharmaceutical industry. Its synthesis via reductive amination and subsequent chiral resolution provides access to enantiomerically pure forms that are essential for the development of targeted therapies. While detailed experimental data on its physicochemical properties are not widely published, its utility in the synthesis of kinase inhibitors and other therapeutic agents is evident from the patent and scientific literature. As the demand for more specific and potent drugs continues to grow, the importance of chiral intermediates like 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride in drug discovery and development is set to increase.
References
-
Appchem. (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. [Link]
-
Top Pick 1-(2-chloro-6-fluorophenyl)ethanamine Tool [Kxmi0CNe]. [Link]
-
MySkinRecipes. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
PubChemLite. 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN). [Link]
-
Chemical Technology Co.,LTD. 1-(2-chloro-6-fluorophenyl)ethan-1-amine. [Link]
-
PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
-
PubMed. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. [Link]
-
Quora. What is the chemical method for the resolution of (+) tartaric acid? [Link]
-
Chemspace. 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. [Link]
- Google Patents.
Sources
- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral_resolution [chemeurope.com]
- 3. rsc.org [rsc.org]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. quora.com [quora.com]
- 6. appchemical.com [appchemical.com]
- 7. aksci.com [aksci.com]
- 8. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE CAS#: 1375474-27-3 [chemicalbook.com]
- 9. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]
- 10. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]
- 11. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]
- 12. onyxipca.com [onyxipca.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (CAS Number: 1375474-27-3): A Chiral Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride, identified by CAS number 1375474-27-3, is a chiral amine that serves as a critical intermediate in the synthesis of complex pharmaceutical molecules. Its structural features, particularly the presence of a chiral center and a halogenated phenyl ring, make it a valuable component for creating novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a building block in the development of therapeutics, with a focus on its application in the synthesis of agents targeting the central nervous system (CNS). While specific final drug products derived from this intermediate are not extensively disclosed in the public domain, this document will explore its general utility and the underlying chemical principles that make it a significant compound in medicinal chemistry.
Introduction: The Significance of Chiral Amines in Drug Discovery
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, such as 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, is a cornerstone of modern drug development, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles. This particular intermediate is of interest due to the combination of its chiral ethylamine side chain and the electronically modified 2-chloro-6-fluorophenyl group, which can influence the binding affinity and metabolic stability of the final drug molecule.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 1375474-27-3 | [1][2] |
| Chemical Name | 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride | [1][2] |
| Molecular Formula | C₈H₁₀Cl₂FN | [3] |
| Molecular Weight | 210.08 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage | Sealed in a dry, room temperature environment | [4] |
Synthesis and Chirality
The synthesis of chiral amines like 1-(2-chloro-6-fluorophenyl)ethan-1-amine is a key area of research in organic chemistry. While the specific industrial synthesis of the hydrochloride salt (CAS 1375474-27-3) is proprietary, the general approach to creating such molecules often involves asymmetric synthesis or resolution of a racemic mixture.
A prevalent method for the synthesis of chiral amines is the asymmetric reduction of a corresponding ketimine or the reductive amination of a ketone. For instance, a common precursor would be 2-chloro-6-fluoroacetophenone.
Figure 2: A simplified workflow demonstrating the journey from the chiral intermediate to a potential therapeutic agent.
Handling and Safety
As with any laboratory chemical, proper handling and safety precautions are essential. Based on available safety data sheets, 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is classified with the following hazards:
-
Acute toxicity, oral (Category 4) [3]* Skin corrosion/irritation (Category 2) [3]* Serious eye damage/eye irritation (Category 2A) [3]* Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [3] Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: If breathed in, move person into fresh air.
-
Conclusion and Future Perspectives
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a valuable and specialized chiral building block for the pharmaceutical industry. Its utility in the synthesis of complex, potentially CNS-active molecules underscores the importance of chiral intermediates in modern drug discovery. While the full scope of its applications remains within the proprietary domain of pharmaceutical companies, the fundamental principles of its chemical reactivity and the significance of its stereochemistry are clear. Future research will likely continue to leverage such chiral building blocks to create next-generation therapeutics with enhanced specificity and reduced side effects. The development of more efficient and sustainable methods for the synthesis of this and similar chiral amines will also be a key area of focus for the chemical and pharmaceutical industries.
References
Sources
- 1. EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents [patents.google.com]
- 2. US4122193A - Drugs or medicines for influencing the central nervous system - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: A Chiral Building Block for Novel Therapeutics
Executive Summary: This document provides a comprehensive technical overview of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. Publicly available data and chemical literature establish this compound not as an active pharmaceutical ingredient (API) with a defined mechanism of action, but as a crucial chiral building block used in synthetic and medicinal chemistry. Therefore, this guide elucidates its role as a key intermediate in the drug discovery process. We will detail its chemical properties, its structural classification as a substituted phenethylamine, and the broad pharmacological potential of the derivatives it can generate. The narrative is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this molecule in the synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine, meaning it exists as two non-superimposable mirror images (enantiomers), typically the (S) and (R) forms.[1][2] Its utility in pharmaceutical development is largely due to this chirality, combined with the specific electronic and steric properties conferred by the halogenated phenyl ring.[3][4] The hydrochloride salt form enhances stability and improves handling properties.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(2-chloro-6-fluorophenyl)ethan-1-amine;hydrochloride | [5] |
| Molecular Formula | C₈H₁₀Cl₂FN | [5] |
| Molecular Weight | 210.08 g/mol | [5] |
| CAS Number (Racemate HCl) | 1375474-27-3 | [5][6] |
| CAS Number (Racemate Free Base) | 1000878-44-3 | [7] |
| CAS Number ((S)-enantiomer Free Base) | 1000922-53-1 | [1][] |
| CAS Number ((R)-enantiomer HCl) | 1100575-44-7 | [2] |
| InChIKey | WLQXZWHHERXWHA-UHFFFAOYSA-N (Free Base) |[9] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Off-white to light yellow solid | [10] |
| Predicted Boiling Point | 208.2 ± 25.0 °C | [2] |
| Storage Conditions | Room temperature, sealed in dry, inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C | [2][10] |
| Purity | Typically ≥95-99% | [1][7] |
| Predicted XlogP | 1.9 |[9] |
The Role of a Chiral Building Block in Pharmaceutical Synthesis
The synthesis of single-enantiomer drugs is a cornerstone of modern pharmacology. Different enantiomers of a chiral drug can exhibit widely different biological activities, with one being therapeutic while the other might be inactive or even toxic. Chiral amines are foundational building blocks for creating these enantiopure compounds, representing a significant motif in over 40% of commercial pharmaceuticals.[4]
1-(2-chloro-6-fluorophenyl)ethan-1-amine serves as an exemplary chiral intermediate.[] Its primary amine group is a versatile functional handle for a wide range of chemical transformations, while the fixed stereocenter allows for the direct introduction of specific three-dimensional architecture into a target molecule.[3][11] The 2-chloro-6-fluoro substitution pattern on the phenyl ring is particularly significant for medicinal chemists. These halogen atoms can modulate key drug properties, including:
-
Metabolic Stability: Halogens can block sites of oxidative metabolism, increasing the drug's half-life.
-
Binding Affinity: The electron-withdrawing nature and size of chlorine and fluorine can influence hydrogen bonding and van der Waals interactions with target proteins.
-
Lipophilicity: Halogenation impacts the molecule's oil/water partition coefficient (LogP), affecting its ability to cross cell membranes.
Structural Class & Pharmacological Context: The Substituted Phenethylamines
This intermediate belongs to the broad chemical class of substituted phenethylamines .[12] This class is defined by a core structure featuring a phenyl ring attached to an amino group via a two-carbon chain.[12][13] This simple scaffold is the basis for a vast number of endogenous neurotransmitters and psychoactive drugs.[12][14]
The mechanism of action of a final drug derived from this intermediate is dictated by the additional functional groups attached to the core scaffold. The substituted phenethylamine class is known to interact with a wide array of biological targets, primarily within the central nervous system.[12][13]
Common Mechanisms of Action for Substituted Phenethylamines Include:
-
Monoamine Transporter Modulation: Many, like amphetamine, act as releasing agents or reuptake inhibitors of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT).[13]
-
G-Protein Coupled Receptor (GPCR) Agonism: Hallucinogenic phenethylamines like mescaline and the "2C" family are potent agonists of the serotonin 5-HT₂A receptor.[13] Others can target adrenergic or dopaminergic receptors.[13]
-
Enzyme Inhibition: Some derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), leading to increased levels of neurotransmitters.
The specific 2-chloro-6-fluoro substitution pattern of the starting intermediate provides a unique electronic and steric profile that can be exploited to design derivatives with high affinity and selectivity for a chosen target.
Caption: General structure of a substituted phenethylamine, showing potential points for substitution on the phenyl ring (R²-R⁶) and the ethylamine sidechain (Rα, Rβ, Rɴ).[12]
Application in a Drug Discovery Workflow
As a building block, 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride sits at the very beginning of the drug discovery pipeline. Its purpose is to be chemically modified to generate a library of novel compounds that can then be tested for biological activity.
Experimental Protocol: General Workflow for Scaffold Elaboration and Screening
This protocol is a self-validating system where the output of each stage determines the viability of the next.
-
Scaffold Elaboration (Lead Generation):
-
Objective: To create a diverse chemical library based on the intermediate scaffold.
-
Methodology:
-
Dissolve 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride in a suitable aprotic solvent (e.g., Dichloromethane, DMF).
-
Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride and liberate the free amine.
-
In parallel reactions, acylate the amine with a variety of carboxylic acids (using coupling agents like HBTU/EDC) or sulfonyl chlorides to generate a library of amides and sulfonamides. Alternatively, perform reductive amination with various aldehydes or ketones to generate secondary amines.
-
Purify each new compound using column chromatography or preparative HPLC.
-
Confirm the structure and purity of each derivative using LC-MS and ¹H NMR. The expected mass and spectral shifts validate the success of the reaction.
-
-
-
High-Throughput Screening (HTS):
-
Objective: To identify "hits" from the library that interact with the biological target of interest.
-
Methodology:
-
Prepare solutions of each purified library compound in DMSO at a standard concentration (e.g., 10 mM).
-
Utilize an established in vitro assay for the target (e.g., an enzymatic activity assay, a receptor binding assay, or a cell-based reporter assay).
-
Screen the entire library at a single concentration (e.g., 10 µM) against the target.
-
Include positive and negative controls in every assay plate to validate the results (Z'-factor > 0.5).
-
Identify compounds that show activity above a predefined threshold (e.g., >50% inhibition or activation) as primary "hits".
-
-
-
Hit-to-Lead Optimization:
-
Objective: To improve the potency, selectivity, and drug-like properties of the initial hits.
-
Methodology:
-
Confirm the activity of hits by re-testing and generating dose-response curves to determine IC₅₀ or EC₅₀ values.
-
Synthesize new analogues around the most promising hit structures to establish a Structure-Activity Relationship (SAR). This involves systematically modifying parts of the molecule derived from the initial acylation or alkylation step.
-
Concurrently, evaluate lead candidates in secondary assays, such as ADME (Absorption, Distribution, Metabolism, Excretion) and preliminary toxicity panels. The goal is a self-validating loop where improved potency is balanced with acceptable pharmacokinetic and safety profiles.
-
-
Caption: A generalized workflow illustrating the use of a chemical building block in a drug discovery program.
Conclusion
While 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride does not possess a known therapeutic mechanism of action itself, it is a chemical of high value to the pharmaceutical industry. As a chiral, halogenated substituted phenethylamine, it provides a validated starting point for the synthesis of novel drug candidates. Its true mechanism of action is enabling—it empowers medicinal chemists to rapidly generate diverse and stereochemically defined molecules for screening against a multitude of biological targets, particularly those implicated in central nervous system disorders. Understanding its properties and its role as a synthetic building block is essential for any researcher engaged in the discovery of next-generation therapeutics.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Villa-Marcos, B., et al. (2010). Examples of chiral amines in the pharmaceutical industry. ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Publications. Retrieved from [Link]
-
Kumar, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). Retrieved from [Link]
-
University of Virginia School of Medicine. (2024). Phenethylamines. Blue Ridge Poison Center. Retrieved from [Link]
-
ACS Catalysis. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN). Retrieved from [Link]
-
Chemspace. (n.d.). 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]
-
Chemical Technology Co.,LTD. (n.d.). 1-(2-chloro-6-fluorophenyl)ethan-1-amine. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride - C8H10Cl2FN | CSSB00000766611 [chem-space.com]
- 6. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1375474-27-3 [chemicalbook.com]
- 7. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE, CasNo.1000878-44-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 9. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]
- 10. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE CAS#: 1375474-27-3 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. med.virginia.edu [med.virginia.edu]
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride literature review
An In-Depth Technical Guide to 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: Synthesis, Resolution, and Application
Introduction
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a synthetically derived chiral amine that serves as a crucial building block in modern medicinal and organic chemistry.[1][2] Its structural features, specifically the presence of a chiral center and halogen-substituted phenyl ring, make it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).[3] This guide provides a detailed overview of its chemical properties, synthesis, chiral resolution, analytical characterization, and applications for researchers and professionals in drug development.
Physicochemical Properties and Specifications
The hydrochloride salt form of 1-(2-chloro-6-fluorophenyl)ethan-1-amine enhances its stability and handling properties, making it suitable for laboratory use. It typically presents as an off-white to light yellow solid.[4]
| Property | Value | Source(s) |
| CAS Number | 1375474-27-3 | [5] |
| Molecular Formula | C₈H₉ClFN · HCl (C₈H₁₀Cl₂FN) | [6] |
| Molecular Weight | 210.08 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage | Room temperature, dry and sealed, under inert gas | [3][4][6] |
Note: The free base, 1-(2-chloro-6-fluorophenyl)ethan-1-amine, has a CAS number of 1000878-44-3 and a molecular weight of 173.62 g/mol .[1][6]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 1-(2-chloro-6-fluorophenyl)ethan-1-amine is a critical process, as the biological activity of its downstream products is often stereospecific. The manufacturing process typically involves the synthesis of the racemic amine followed by a chiral resolution step.
General Synthesis Pathway: Reductive Amination
A common method for preparing the racemic amine is the reductive amination of the corresponding ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one. This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the target amine.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Chiral Resolution of 1-(2-chloro-6-fluorophenyl)ethan-1-amine
This protocol is a generalized procedure based on established methods for resolving chiral amines. [7][8]The optimal resolving agent, solvent, and temperature must be determined empirically through screening.
-
Dissolution: Dissolve the racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine in a suitable solvent (e.g., methanol, ethanol, or an acetone/water mixture).
-
Addition of Resolving Agent: Add a stoichiometric amount (typically 0.5 to 1.0 equivalents) of a selected chiral resolving agent (e.g., (+)-dibenzoyltartaric acid, (-)-mandelic acid) to the solution.
-
Crystallization: Stir the mixture, possibly with gentle heating, to ensure complete dissolution. Allow the solution to cool slowly to room temperature or below to induce the crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystalline salt by filtration and wash it with a small amount of cold solvent to remove impurities from the mother liquor.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).
-
Extraction: Stir the mixture until the solid dissolves completely. Separate the organic layer, which now contains the free enantiomerically enriched amine.
-
Purification and Salt Formation: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The resulting free amine can be converted to the stable hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric purity of the compound.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight. [9][10]* Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is employed to assess chemical purity. Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the resolved amine by separating the (R)- and (S)-enantiomers. [11]
Applications in Drug Discovery and Development
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is primarily utilized as a chiral intermediate in the synthesis of APIs. [3]Its structure is a key pharmacophore in molecules designed to interact with specific biological targets.
-
Central Nervous System (CNS) Agents: The substituted phenylethylamine motif is common in compounds targeting CNS disorders. The specific stereochemistry conferred by this intermediate is often crucial for achieving desired receptor-binding capabilities and pharmacological effects. [3]* Pharmaceutical Synthesis: It serves as a starting material for creating more complex molecules through reactions such as N-acylation, N-alkylation, and coupling reactions, leading to the development of novel therapeutic agents. [12]* Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides can be dependent on stereochemistry, making chiral building blocks like this amine valuable in their synthesis.
Caption: Role as a key starting material in API synthesis.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. The compound is classified as hazardous.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [13]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. [13]
References
-
1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine. (n.d.). Chemical Technology Co.,LTD. Retrieved from [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Pirkle, W. H., & Hauske, J. R. (1977). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry, 42(11), 1839-1844. Retrieved from [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1-(2-chloro-6-fluorophenyl)ethan-1-ol. (n.d.). Chemcd. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
-
Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). PubMed. Retrieved from [Link]
Sources
- 1. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE, CasNo.1000878-44-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 4. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE CAS#: 1375474-27-3 [m.chemicalbook.com]
- 5. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1375474-27-3 [chemicalbook.com]
- 6. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]
- 7. onyxipca.com [onyxipca.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE(1000878-44-3) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 12. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fluorochem.co.uk [fluorochem.co.uk]
An In-Depth Technical Guide to the Safe Handling of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. As a crucial building block in pharmaceutical research and development, understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document moves beyond mere procedural lists to explain the rationale behind each safety recommendation, fostering a culture of informed caution and scientific integrity.
Compound Identification and Hazard Analysis
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a solid, typically appearing as an off-white to light yellow substance.[1][2] While specific toxicological properties have not been fully investigated, the compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][5][6]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | (1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride | AK Scientific, Inc.[3] |
| CAS Number | 1000878-48-7 | AK Scientific, Inc.[3] |
| Molecular Formula | C8H10Cl2FN | AK Scientific, Inc.[3] |
| Molecular Weight | 210.07 g/mol | PubChem[6] |
| Appearance | Off-white to light yellow solid | ChemicalBook[2] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C recommended). | AK Scientific, Inc.[3], IWK Health Centre |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc.[3], PubChem[6]
The signal word for this compound is "Warning" .[3] This indicates a moderate level of hazard. The hazard statements underscore the necessity of preventing direct contact and inhalation.
Engineering Controls and Personal Protective Equipment (PPE): A Proactive Approach to Safety
The cornerstone of safely handling this compound is a multi-layered approach that prioritizes eliminating exposure through engineering controls and, where residual risk exists, mitigating it with appropriate PPE.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood.[7] This is the primary defense against inhaling dust or vapors. The causality is simple: the fume hood's constant airflow draws airborne particles away from the user's breathing zone, preventing respiratory irritation.[3]
-
Eyewash and Safety Shower: Facilities must be equipped with an easily accessible eyewash station and safety shower.[3] In the event of accidental contact, immediate and prolonged flushing is critical to minimizing tissue damage.
Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for robust engineering controls but is the final barrier between the researcher and the chemical.
-
Hand Protection: Wear impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[7]
-
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side shields are mandatory.[7][8] When there is a risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Skin and Body Protection: A lab coat must be worn and fully buttoned. Ensure all skin is covered.[7]
-
Respiratory Protection: If working outside of a fume hood (a practice that should be strictly avoided) or if there is a risk of significant aerosolization, a NIOSH-approved respirator is necessary.[1]
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Handling and Storage Protocols
Adherence to a strict, validated protocol is essential for minimizing risk during routine laboratory work.
Protocol for Weighing and Solution Preparation
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, glassware, solvent) is inside the hood.
-
Aliquotting the Solid: Retrieve the container from its storage location. Inside the fume hood, open the container. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat on a tared balance.
-
Causality: This step is performed slowly to minimize the generation of airborne dust, which is a primary inhalation hazard.[3]
-
-
Container Closure: Immediately and tightly close the main container to prevent contamination and moisture absorption.[1][3]
-
Dissolution: Carefully add the weighed solid to the destination flask containing the appropriate solvent. Use a funnel if necessary to prevent powder from adhering to the neck of the flask.
-
Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent or dispose of them as contaminated waste according to institutional guidelines.
-
Final Cleanup: Wipe down the work surface within the fume hood. Dispose of used gloves in the appropriate waste stream before leaving the work area. Wash hands thoroughly with soap and water.[3][9]
Storage and Stability
-
Conditions: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3] Storage at 2-8°C under an inert atmosphere is often recommended.[10]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][7] The compound is stable under recommended storage conditions.[7]
-
Hazardous Decomposition: In the event of a fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[3]
Emergency Procedures: A Validated Response System
In the event of an exposure or spill, a rapid and correct response is critical.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Management Protocol
For a small laboratory spill, follow these steps. For large spills, evacuate the area and contact emergency personnel.
Caption: Decision Workflow for Spill Response.
Disposal Considerations
All waste containing 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[3] Disposal should be carried out through a licensed waste disposal company in accordance with all local, state, and federal regulations.[3][7] Do not allow the product to enter drains or waterways.[3]
References
-
KISHIDA CHEMICAL CO., LTD. 1-(2-Fluorophenyl)-1H-imidazol-2-amine Safety Data Sheet. [Link]
-
Aaron Chemicals LLC. (2024). Safety Data Sheet. [Link]
-
PubChem. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. [Link]
-
SD Fine-Chem Limited. BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE GHS Safety Data Sheet. [Link]
-
PubChemLite. 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. [Link]
-
IWK Health Centre. (S)-1-(4-fluorophenyl)ethan-1-amine hydrochloride. [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE CAS#: 1375474-27-3 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | C8H10Cl2FN | CID 53484674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aaronchem.com [aaronchem.com]
- 9. aaronchem.com [aaronchem.com]
- 10. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]
solubility of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework to predict its solubility in a range of common organic solvents. The guide delves into the physicochemical properties of the molecule, the thermodynamic principles governing solubility, and the influence of both the substituted phenyl ring and the hydrochloride salt form on its interaction with various solvent classes. Furthermore, a detailed, self-validating experimental protocol for the accurate determination of its solubility is presented, complete with a workflow diagram. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering field-proven insights to inform solvent selection for synthesis, purification, and formulation development.
Introduction: The Critical Role of Solubility in Drug Development
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The efficiency of manufacturing processes such as reaction, crystallization, and purification is intrinsically linked to the solubility of this intermediate in various organic solvents. An informed selection of solvents is paramount, impacting yield, purity, crystal form, and ultimately, the economic viability of the drug substance.
As an amine hydrochloride, the compound exists as an ionic salt. This salt form dramatically alters its solubility profile compared to its free base, generally increasing its polarity and favoring solubility in more polar solvents. However, the term "polar" is nuanced in organic chemistry, encompassing a spectrum of interactions from dipole-dipole forces to hydrogen bonding capabilities. This guide will, therefore, dissect the expected solubility based on these specific intermolecular interactions.
Physicochemical Profile of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The properties for 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride are summarized below.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₀Cl₂FN | [1][2] |
| Molecular Weight | 210.07 g/mol | [1] |
| Appearance | Solid (predicted) | [3] |
| Structure | Amine hydrochloride salt | [1][2] |
| Predicted XlogP | 1.9 | [2] |
| InChIKey | PUBRSCIMJQYMNY-UHFFFAOYSA-N | |
| CAS Number | 1375474-27-3 | [4][5] |
The structure reveals several key features that govern its solubility:
-
Ionic Character : As a hydrochloride salt, the molecule is ionic, consisting of a protonated amine (R-NH₃⁺) and a chloride anion (Cl⁻). This introduces strong ion-dipole interactions with polar solvents.
-
Hydrogen Bonding : The ammonium group (-NH₃⁺) is a strong hydrogen bond donor. This will be a primary driver of solubility in protic solvents and those with hydrogen bond acceptor sites (e.g., carbonyls, ethers).
-
Aromatic Ring : The substituted phenyl ring is largely non-polar and capable of π-π stacking interactions. The presence of electron-withdrawing halogen substituents (chloro- and fluoro-) influences the electron density of the ring.
-
Halogen Substituents : The chlorine and fluorine atoms increase the molecule's polarity and can participate in halogen bonding, although this is a weaker interaction.
Theoretical Solubility Profile in Organic Solvents
The guiding principle for solubility is "like dissolves like," which is based on the polarity and intermolecular forces of the solute and solvent. For an ionic compound like an amine hydrochloride, solubility in organic solvents is a trade-off between overcoming the high lattice energy of the crystal and the energy gained from solvation.
Protic Solvents (e.g., Alcohols, Carboxylic Acids)
-
High Solubility Expected in Lower Alcohols (Methanol, Ethanol) : These solvents are highly polar and are excellent hydrogen bond donors and acceptors. Methanol and ethanol will effectively solvate both the ammonium cation (via hydrogen bonding to the oxygen lone pair and ion-dipole interactions) and the chloride anion (via hydrogen bonding from the hydroxyl proton). The relatively small alkyl chains of these alcohols do not significantly detract from their overall polarity.
-
Decreasing Solubility with Increasing Alkyl Chain Length (e.g., Propanol, Butanol) : As the alkyl chain of the alcohol increases, the non-polar character of the solvent becomes more dominant. While still capable of hydrogen bonding, the overall polarity decreases, leading to a reduction in the ability to solvate the ionic salt. Therefore, a trend of decreasing solubility is predicted from methanol > ethanol > propanol > butanol.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile)
-
Good to Moderate Solubility Expected :
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) : These are highly polar aprotic solvents with strong dipole moments and accessible oxygen atoms that are excellent hydrogen bond acceptors. They can effectively solvate the ammonium cation. However, they are poor at solvating small anions like chloride, which may limit the overall solubility compared to protic solvents.
-
Acetonitrile (ACN) : Acetonitrile is a polar aprotic solvent, but it is less polar than DMSO or DMF. Its ability to solvate ions is weaker, and thus, lower solubility is anticipated compared to DMSO and DMF.
-
Ethers and Ketones (e.g., Tetrahydrofuran (THF), Acetone, Methyl Ethyl Ketone (MEK))
-
Low to Moderate Solubility Expected :
-
Ketones (Acetone, MEK) : These solvents have a significant dipole moment due to the carbonyl group, which can act as a hydrogen bond acceptor for the ammonium cation. They are moderately polar and may show some limited solubility.
-
Ethers (THF, Diethyl Ether) : Ethers are less polar than ketones. While the oxygen atom can act as a hydrogen bond acceptor, the overall low polarity and inability to effectively solvate both the cation and anion will likely result in poor solubility. Diethyl ether, being significantly less polar than THF, is expected to be a very poor solvent for this salt.
-
Non-Polar Solvents (e.g., Hexanes, Toluene, Dichloromethane)
-
Very Low to Insoluble Expected :
-
Alkanes (Hexanes, Heptane) : These are non-polar solvents capable only of weak van der Waals forces. They cannot overcome the crystal lattice energy of an ionic salt. The compound is expected to be practically insoluble in these solvents.
-
Aromatics (Toluene) : While toluene has a polarizable aromatic system, it is considered non-polar and lacks the ability to form strong interactions with ions. Very low solubility is expected.
-
Halogenated Solvents (Dichloromethane - DCM) : DCM has a dipole moment but is not a strong hydrogen bond acceptor and is generally considered a non-polar aprotic solvent. It is a poor solvent for ionic salts, and the compound is expected to be largely insoluble.
-
Summary Table of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong H-bond donor/acceptor, high polarity, effectively solvates both ions. |
| Isopropanol, n-Butanol | Moderate to Low | Increased non-polar character reduces overall solvating power for ions. | |
| Polar Aprotic | DMSO, DMF | Good to Moderate | Strong H-bond acceptor, high polarity, effectively solvates cation but not anion. |
| Acetonitrile | Moderate to Low | Lower polarity than DMSO/DMF, weaker solvation of ions. | |
| Ketones | Acetone, MEK | Low to Moderate | H-bond acceptor, moderate polarity. |
| Ethers | Tetrahydrofuran (THF) | Low | Weak H-bond acceptor, low polarity. |
| Diethyl Ether | Very Low / Insoluble | Very low polarity. | |
| Non-Polar | Hexanes, Toluene, DCM | Very Low / Insoluble | Lacks polarity and H-bonding ability to overcome crystal lattice energy. |
Experimental Protocol for Equilibrium Solubility Determination
To validate the theoretical predictions and obtain quantitative data, a robust experimental protocol is essential. The "shake-flask" method is a well-established and reliable technique for determining equilibrium solubility.[6]
Objective
To determine the equilibrium solubility of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride in selected organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride (API)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with sealed caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable column and validated analytical method for the API
Experimental Workflow Diagram
Sources
- 1. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | C8H10Cl2FN | CID 53484674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]
- 3. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]
- 4. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1375474-27-3 [chemicalbook.com]
- 5. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE CAS#: 1375474-27-3 [chemicalbook.com]
- 6. who.int [who.int]
Spectroscopic Characterization of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride: A Technical Guide
Introduction
The hydrochloride salt form influences the spectroscopic features, particularly in NMR and IR, by protonating the primary amine to an ammonium group. This guide will thoroughly explain the causal relationships between the molecular structure, its salt form, and the resulting spectral data.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for spectral assignment. The following diagram illustrates the chemical structure and the atom numbering scheme that will be used for the interpretation of NMR data.
Caption: Structure of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information. The hydrochloride form means the amine is protonated (-NH3+), which significantly affects the chemical shifts of nearby protons and carbons. Deuterated solvents like DMSO-d₆ or D₂O are suitable for this polar salt.[1]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
| CH₃ (C8-H) | 1.6 - 1.8 | Doublet (d) | J(H-C8, H-C7) ≈ 7 Hz | 3H | Coupled to the methine proton (C7-H). |
| CH (C7-H) | 4.7 - 4.9 | Quartet (q) | J(H-C7, H-C8) ≈ 7 Hz | 1H | Deshielded by the adjacent ammonium group and aromatic ring. |
| Ar-H (C4-H) | 7.3 - 7.5 | Triplet of triplets (tt) or multiplet (m) | J(H-C4, H-C3) ≈ 8-9 Hz, J(H-C4, H-C5) ≈ 8-9 Hz, J(H-C4, F-C2) ≈ 8-10 Hz | 1H | Coupled to adjacent aromatic protons and the fluorine atom. |
| Ar-H (C3-H, C5-H) | 7.5 - 7.7 | Multiplet (m) | 2H | Complex multiplet due to coupling with adjacent protons and fluorine. | |
| -NH₃⁺ | 8.5 - 9.5 | Broad singlet (br s) | 3H | Broad due to quadrupole broadening and exchange. Disappears on D₂O exchange.[1] |
¹H NMR Interpretation
-
Aliphatic Region: The ethylamine side chain gives rise to two distinct signals. The methyl protons (C8-H) are expected to appear as a doublet around 1.6-1.8 ppm due to coupling with the single methine proton (C7-H). The methine proton itself will be a quartet around 4.7-4.9 ppm. Its significant downfield shift is a direct consequence of the powerful electron-withdrawing effect of the adjacent protonated amino group (-NH₃⁺).
-
Aromatic Region: The 2-chloro-6-fluorophenyl group presents a complex aromatic region. The three aromatic protons will be in the range of 7.3-7.7 ppm. The proton at the C4 position will likely be a triplet of triplets due to coupling to the two adjacent protons (C3-H and C5-H) and a longer-range coupling to the fluorine atom at C2. The protons at C3 and C5 will show complex multiplets due to their coupling to each other, C4-H, and the fluorine.
-
Ammonium Protons: The three protons of the ammonium group (-NH₃⁺) are expected to appear as a broad singlet at a significantly downfield position (8.5-9.5 ppm).[1] This broadness is characteristic and results from rapid exchange with trace amounts of water and quadrupolar effects from the nitrogen atom. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₃⁺ signal will disappear due to proton-deuterium exchange.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum is summarized below.
| Carbon(s) | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Assignment Notes |
| C8 (CH₃) | 18 - 22 | Singlet | Typical aliphatic methyl carbon. |
| C7 (CH) | 50 - 55 | Singlet | Shifted downfield by the adjacent -NH₃⁺ group. |
| C4 | 125 - 127 | Doublet (⁴JCF ≈ 3-4 Hz) | Aromatic CH carbon with small coupling to fluorine. |
| C5 | 130 - 132 | Doublet (³JCF ≈ 5-6 Hz) | Aromatic CH carbon coupled to fluorine. |
| C3 | 132 - 134 | Doublet (³JCF ≈ 10-12 Hz) | Aromatic CH carbon with stronger coupling to fluorine. |
| C1 | 135 - 138 | Doublet (²JCF ≈ 15-20 Hz) | Quaternary carbon attached to the ethylamine group. |
| C6 (C-Cl) | 138 - 141 | Doublet (²JCF ≈ 5-7 Hz) | Quaternary carbon bearing the chlorine atom. |
| C2 (C-F) | 158 - 162 | Doublet (¹JCF ≈ 245-255 Hz) | Quaternary carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
¹³C NMR Interpretation
-
Aliphatic Carbons: The methyl carbon (C8) will be found in the typical upfield aliphatic region (18-22 ppm). The methine carbon (C7), being directly attached to the electron-withdrawing ammonium group, will be significantly deshielded and appear around 50-55 ppm.
-
Aromatic Carbons: The aromatic region will display six distinct signals. A key feature will be the carbon directly attached to the fluorine atom (C2), which will appear far downfield (158-162 ppm) as a doublet with a very large one-bond coupling constant (¹JCF ≈ 245-255 Hz).[2] The carbon bearing the chlorine (C6) will also be downfield. The other aromatic carbons will show smaller C-F coupling constants depending on their proximity to the fluorine atom, which is invaluable for definitive assignment.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation : Accurately weigh 5-10 mg of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[3][4]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[4]
-
Instrument Setup : Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Perform shimming (manual or automatic) to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[3]
-
Data Acquisition : Acquire the ¹H NMR spectrum. If the assignment of the -NH₃⁺ peak is desired, acquire a second spectrum after adding one drop of D₂O.
-
Acquire the ¹³C NMR spectrum. A standard proton-decoupled sequence is typically used to produce a spectrum with singlets for each carbon (though C-F coupling will still be present).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a solid, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[5][6] The spectrum will be dominated by vibrations from the ammonium group, the aromatic ring, and the C-halogen bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment Notes |
| 3200 - 2800 | Strong, Broad | N-H stretch (-NH₃⁺) | A very broad and strong absorption characteristic of an ammonium salt.[7] |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Sharp peaks on top of the broad N-H stretch. |
| ~2980 - 2900 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl and methine groups. |
| 1610 - 1580 | Medium | N-H bend (-NH₃⁺) | Asymmetric bending of the ammonium group.[8] |
| 1520 - 1480 | Medium | N-H bend (-NH₃⁺) | Symmetric bending of the ammonium group. |
| 1470 - 1440 | Medium-Strong | Aromatic C=C stretch | In-plane skeletal vibrations of the benzene ring. |
| 1250 - 1020 | Strong | C-N stretch | Stretching of the bond between the methine carbon and nitrogen.[9] |
| 1100 - 1000 | Strong | C-F stretch | A strong, characteristic absorption for aryl fluorides. |
| 800 - 600 | Strong | C-Cl stretch | Characteristic absorption for aryl chlorides. |
IR Spectrum Interpretation
The most telling feature in the IR spectrum will be the very broad and strong absorption band spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.[7] This broadness is due to extensive hydrogen bonding in the solid state. Superimposed on this broad envelope, one can expect to see sharper peaks for the aromatic and aliphatic C-H stretches.
The N-H bending (scissoring) vibrations of the -NH₃⁺ group are expected to appear as two distinct bands in the 1610-1480 cm⁻¹ region.[8] The aromatic C=C stretching bands will be present in their usual region around 1450 cm⁻¹. Finally, the spectrum will be characterized by strong absorptions in the fingerprint region corresponding to the C-N, C-F, and C-Cl stretching vibrations.
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation : Gently grind 1-2 mg of the hydrochloride salt with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation : Transfer the powder to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal.[10] The analysis will be performed on the free amine after the loss of HCl in the gas phase. The mass spectrum will show the protonated molecule [M+H]⁺ of the free amine.
Predicted Mass Spectrometry Data (ESI+)
-
Molecular Formula (Free Amine): C₈H₉ClFN
-
Exact Mass (Free Amine): 173.0407
-
[M+H]⁺ (Protonated Free Amine): m/z 174.0480
Predicted Fragmentation Pathway
The primary fragmentation pathway for phenethylamines upon collision-induced dissociation (CID) is typically the loss of the amine group via cleavage of the Cα-Cβ bond (benzylic cleavage) or the loss of ammonia.[11][12]
Caption: Predicted ESI-MS/MS fragmentation of the protonated free amine.
-
Parent Ion : The ESI mass spectrum will show a base peak corresponding to the protonated free amine at m/z 174.0480 . The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
-
Major Fragments :
-
Loss of Ammonia (NH₃) : A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule, which would lead to a fragment ion at m/z 157.02 .[11]
-
Benzylic Cleavage : Cleavage of the bond between C7 and the aromatic ring is also possible, though less common for protonated amines than radical cations. A more likely fragmentation is the loss of the entire ethylamine side chain as a radical, but a more characteristic fragmentation in phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. However, for this structure, the most likely cleavage is the loss of the CH(NH₂)CH₃ side chain, leading to the 2-chloro-6-fluorophenyl cation at m/z 131.98 .
-
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.[13]
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Instrument Settings : Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal ionization.
-
Data Acquisition : Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS) : If fragmentation information is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 174.05) as the precursor and applying collision energy to induce fragmentation.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offers a reliable reference for researchers. The provided step-by-step protocols for data acquisition represent best practices in an analytical laboratory, ensuring that scientists can generate high-quality data. By understanding the predicted spectral features and the rationale behind them, professionals in drug discovery and development can approach the synthesis and analysis of this important building block with a higher degree of confidence and scientific rigor.
References
-
Scribd. NMR Sample Preparation Guide. [Link]
-
University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
University of Durham. How to make an NMR sample. [Link]
-
University of Maryland. NMR Sample Requirements and Preparation. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]
-
Canadian Journal of Chemistry. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
PubMed. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
University of California, Los Angeles. INFRARED SPECTROSCOPY. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
National Institutes of Health. Collision-induced dissociation of phenethylamides: role of ion-neutral complex. [Link]
-
PubMed. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. [Link]
-
Ordrum. IR: amines. [Link]
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.... [Link]
-
Wikipedia. 2-Chloro-6-fluorotoluene. [Link]
-
Scribd. Typical Infrared Absorption Frequencies. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
-
University of Oxford Chemistry Research Laboratory. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
University of Wisconsin-Platteville. NMR Chemical Shifts. [Link]
-
National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
-
ResearchGate. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.... [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Wikipedia. 2-Chloro-6-fluorotoluene. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]
-
National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
-
ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]
-
ACS Omega. Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzene. [Link]
-
University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
Cheminfo.org. Predict 13C NMR spectra. [Link]
-
National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-Depth Technical Guide to the Chiral Properties and Analysis of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Introduction: The Significance of a Single Chiral Center
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates pharmacological activity. The two mirror-image forms, or enantiomers, of a chiral drug can exhibit profoundly different biological effects. One enantiomer, the eutomer, may be responsible for the desired therapeutic action, while its counterpart, the distomer, could be inactive, less active, or even contribute to undesirable side effects or toxicity[1][2].
This guide focuses on 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, a key chiral building block in pharmaceutical synthesis. Its structure, characterized by a single stereocenter at the carbon bearing the amine group, makes it a valuable intermediate for creating complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and kinase-mediated pathways[3][4][5]. The control and analysis of its stereochemistry are not merely academic exercises; they are critical, non-negotiable requirements for ensuring the safety, efficacy, and quality of the final drug product.
This document provides an in-depth exploration of the chiral properties of this amine. We will delve into the core strategies for its separation, the analytical methodologies for verifying its enantiomeric purity, and the underlying principles that guide these laboratory-proven techniques.
Section 1: Establishing Stereochemical Identity: Synthesis and Resolution Strategies
The journey to an enantiomerically pure compound begins with its creation. While direct asymmetric synthesis is an increasingly powerful approach, classical resolution of a racemate remains a robust and widely practiced industrial strategy.
Part A: Synthesis of the Racemic Precursor
The most common and straightforward route to the racemic mixture of 1-(2-chloro-6-fluorophenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 2-chloro-6-fluoroacetophenone. This method is efficient and utilizes readily available starting materials. The process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired racemic amine using a reducing agent like sodium borohydride[4].
Part B: The Separation of Enantiomers: Chiral Resolution
Once the racemic mixture is obtained, the critical step of separating the two enantiomers begins. This process, known as chiral resolution, leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional means.
This technique is the cornerstone of industrial-scale chiral separations for basic compounds like amines.[6][7] The principle is elegant in its simplicity: the racemic amine is treated with a single enantiomer of a chiral acid (the "resolving agent"). This reaction creates a pair of diastereomeric salts, which possess different solubilities in a given solvent system, allowing one to crystallize preferentially.
Causality in Protocol Design: The choice of both the resolving agent and the solvent is the most critical variable. Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid derivatives are common starting points.[6] The goal is to identify a pairing that results in a significant solubility difference between the two diastereomeric salts. This is often an empirical process requiring systematic screening, as subtle molecular interactions dictate the stability and solubility of the crystal lattice.
Protocol 1: Generalized Methodology for Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve the racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine in a suitable solvent (e.g., methanol, ethanol, isopropanol). The choice of solvent is critical and must be screened.
-
Add a solution of the chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent, typically in a molar ratio of 0.5 to 1.0 equivalent relative to the amine.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
The rate of cooling is a key parameter; slow cooling promotes the formation of larger, purer crystals.
-
-
Isolation:
-
Collect the crystalline salt by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate).
-
Stir vigorously until the salt dissolves completely. The base neutralizes the chiral acid, "liberating" the free amine, which partitions into the organic layer.
-
Separate the organic layer, wash with water and/or brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo to yield the enantiomerically enriched amine.
-
-
Validation:
-
Determine the enantiomeric excess (e.e.) of the recovered amine using a validated analytical method, such as chiral HPLC (see Section 2).
-
Caption: Workflow for classical resolution of a racemic amine.
While classical resolution is effective, its maximum theoretical yield for the desired enantiomer is 50%. To overcome this, dynamic resolution techniques like CIAT can be employed. CIAT is a powerful process that combines the crystallization of the desired enantiomer with the in situ racemization (interconversion) of the unwanted enantiomer remaining in the solution.[8] This dynamic equilibrium continuously replenishes the desired enantiomer, allowing it to crystallize, theoretically driving the reaction to a 100% yield of a single enantiomer. For this to be effective, a reversible reaction, such as imine formation, must be accessible under the crystallization conditions to allow the chiral center to epimerize.[9]
Caption: Principle of Crystallization-Induced Asymmetric Transformation (CIAT).
Section 2: The Mandate for Purity: Analytical Verification
Resolving a racemate is only half the battle; verifying its enantiomeric purity is equally crucial. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the definitive techniques for this task.
Part A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a sample.[10] The separation occurs within a column packed with a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected as separate peaks.
Expertise in Method Development: For a primary amine like 1-(2-chloro-6-fluorophenyl)ethan-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are highly effective choices.[1][11] The key to a successful, self-validating method lies in the systematic optimization of the mobile phase. The strong basicity of the amine can lead to poor peak shape (tailing) due to strong interactions with the CSP. This is overcome by adding additives to the mobile phase. An acidic additive (e.g., trifluoroacetic acid, TFA) ensures the analyte is ionized, while a basic additive (e.g., triethylamine, TEA) acts as a competitor for active sites on the CSP, improving mass transfer and resulting in sharp, symmetrical peaks.[12][13]
Protocol 2: Step-by-Step Chiral HPLC Method Development
-
Column Selection:
-
Mobile Phase Screening:
-
Initial Screening Conditions:
-
Inject a sample of the racemic material.
-
Run a simple isocratic method (e.g., 90:10 Hexane:IPA + 0.1% TEA) at a flow rate of 1.0 mL/min.
-
Monitor the chromatogram using a UV detector at a suitable wavelength.
-
-
Method Optimization:
-
If separation is observed, optimize the resolution (Rs) by adjusting the ratio of the mobile phase solvents. Increasing the percentage of the polar alcohol modifier (e.g., IPA, ethanol) generally decreases retention time.
-
Fine-tune the concentration of the additives to achieve the best peak shape.
-
Adjust the column temperature and flow rate to further improve resolution and analysis time.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines. The system must be able to reliably quantify the minor enantiomer in the presence of the major one.
-
Caption: Systematic workflow for developing a robust chiral HPLC method.
Part B: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful high-throughput and environmentally friendly alternative to HPLC for chiral separations. It uses supercritical CO₂ as the main mobile phase component, often with a polar co-solvent (modifier) like methanol.[12]
Field-Proven Insights: For chiral amines, SFC offers significant advantages. The low viscosity of the mobile phase allows for much higher flow rates without a loss in efficiency, leading to dramatically shorter analysis times.[13] The same CSPs used in HPLC are typically effective in SFC, and the principles of using acidic and basic additives to improve peak shape remain critically important.
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | Non-polar solvent (e.g., Hexane) | Supercritical CO₂ |
| Co-solvent / Modifier | Polar alcohol (e.g., IPA, Ethanol) | Polar alcohol (e.g., Methanol) |
| Typical Analysis Time | 10 - 30 minutes | 1 - 5 minutes |
| Solvent Consumption | High (organic) | Low (organic), "Green" |
| Peak Shape for Amines | Requires additives (TFA/TEA) | Requires additives (TFA/TEA) |
| Pressure | Low to Moderate | High |
Table 1: Comparison of Chiral HPLC and SFC for the Analysis of Chiral Amines.[12][13]
Section 3: Pharmacological Context and Regulatory Imperatives
The rigorous effort invested in resolving and analyzing 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is driven by clear pharmacological and regulatory needs. The stereochemistry of the final API directly influences its interaction with biological targets like enzymes and receptors.[2] For instance, in kinase inhibitors derived from this amine, the specific (R) or (S) configuration is what ensures the precise fit into the ATP-binding pocket, maximizing potency and minimizing off-target effects.[4]
Regulatory bodies like the FDA and EMA mandate that the stereoisomers of a new drug be treated as separate substances. Developers must characterize both enantiomers and justify the decision to market a single enantiomer or a racemate.[1][7] Therefore, the robust, self-validating analytical methods described here are not just for research and development; they are an essential component of the quality control strategy for API release and stability testing.
Conclusion
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is more than just a chemical intermediate; it is a testament to the centrality of chirality in modern medicine. Understanding and controlling its stereochemistry is fundamental to its application. Through systematic strategies like classical resolution and the application of high-fidelity analytical techniques such as chiral HPLC and SFC, researchers and drug developers can ensure the stereochemical integrity of this crucial building block. The principles and protocols outlined in this guide provide a framework for achieving this critical objective, ensuring that the final therapeutic agent is not only effective but also safe and of the highest quality.
References
- 1-(2-chloro-6-fluorophenyl)ethanamine Tool; Google Vertex AI Search;
- (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride; ChemicalBook;
- 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride; Chemspace;
- 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN); PubChemLite;
- 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride; MySkinRecipes;
- Developing Processes for Crystallization-Induced Asymmetric Transformation; ResearchG
- Chiral HPLC Separ
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines; SciHorizon;
- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy; ResearchG
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine; Benchchem;
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines; MDPI;
- (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine; Vulcanchem;
-
Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[14][15]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor ; PubMed;
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Part 6: Resolution of Enantiomers; Chiralpedia;
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC; Chrom
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers; Sigma-Aldrich;
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC; ResearchG
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods; PubMed Central;
- Effect of the Enantiomers of Flurbiprofen, Ibuprofen, and Ketoprofen on Intestinal Permeability; PubMed;
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 4. (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine (1212065-90-1) for sale [vulcanchem.com]
- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 15. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]
The Therapeutic Potential of Substituted Phenethylamines: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the therapeutic applications of substituted phenylethylamines, a diverse class of psychoactive compounds with significant potential for treating a range of psychiatric and neurological disorders. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, structure-activity relationships, and critical experimental methodologies for evaluating these promising molecules.
Introduction: A Renaissance in Neuropharmacology
Substituted phenethylamines, compounds sharing a core phenethylamine structure, have a rich history in both traditional medicine and modern pharmacology.[1] From the naturally occurring psychedelic mescaline to the synthetically derived empathogen MDMA, this chemical class has profound effects on the central nervous system.[1][2] After decades of restricted research, a renewed scientific interest is uncovering their potential to address unmet needs in mental healthcare, including post-traumatic stress disorder (PTSD), depression, anxiety, and beyond.[3][4] This guide will provide a technical framework for understanding and harnessing the therapeutic promise of these complex molecules.
Core Pharmacology: Modulating Monoamine Systems
The primary mechanism of action for most psychoactive substituted phenethylamines involves the modulation of monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2] While there is no single target common to all members of this class, the serotonin 2A (5-HT2A) receptor is a key player in the psychedelic effects of many of these compounds.[5][6]
The Serotonergic System: A Primary Target
Psychedelic phenethylamines, such as mescaline and the 2C-x series, are typically agonists or partial agonists at the 5-HT2A receptor.[5][7] Activation of this G-protein coupled receptor (GPCR) is believed to be a critical initiating event for the cascade of neurobiological changes that underlie the psychedelic experience and potential therapeutic effects.[8] The interaction with other serotonin receptors, such as 5-HT1A and 5-HT2C, also contributes to the nuanced pharmacological profiles of these compounds.[5][7]
Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and gene expression.
Dopaminergic and Noradrenergic Systems: The Stimulant and Empathogenic Dimensions
Many substituted phenethylamines also interact with the dopamine and norepinephrine systems, contributing to their stimulant and empathogenic effects.[9] Compounds like 3,4-methylenedioxymethamphetamine (MDMA) are known to be potent releasers and reuptake inhibitors of serotonin, dopamine, and norepinephrine.[10] This broad monoaminergic activity is thought to underlie its unique pro-social and fear-reducing effects, which are central to its therapeutic application in MDMA-assisted therapy.[3][11]
Structure-Activity Relationships (SAR): Designing for Therapeutic Effect
The diverse pharmacological profiles of substituted phenethylamines arise from variations in their chemical structure. Understanding these structure-activity relationships is crucial for designing novel compounds with optimized therapeutic properties and minimized adverse effects.
Substitutions on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence receptor affinity and functional activity. For instance, in the 2C series of psychedelic phenethylamines, methoxy groups at the 2 and 5 positions are a defining feature, while the substituent at the 4 position modulates potency and duration of action.[2] Generally, small, lipophilic groups at the 4-position tend to enhance 5-HT2A receptor affinity.[12]
Modifications to the Ethylamine Sidechain
Alterations to the ethylamine sidechain can also have profound effects on pharmacology. For example, the addition of an alpha-methyl group, as seen in the amphetamine class of phenethylamines, can increase metabolic stability and enhance stimulant properties.[13]
Table 1: Structure-Activity Relationships of Key Substituted Phenethylamines
| Compound | Key Structural Features | Primary Pharmacological Effects |
| Mescaline | 3,4,5-trimethoxyphenethylamine | Psychedelic (5-HT2A agonist)[14] |
| 2C-B | 2,5-dimethoxy-4-bromophenethylamine | Psychedelic with some empathogenic qualities (5-HT2A partial agonist)[2][11] |
| MDMA | 3,4-methylenedioxy-N-methylamphetamine | Empathogen/Entactogen (Serotonin, dopamine, and norepinephrine releaser/reuptake inhibitor)[10] |
| Amphetamine | α-methylphenethylamine | Stimulant (Dopamine and norepinephrine releaser)[13] |
Key Therapeutic Applications: From Preclinical to Clinical Research
The unique pharmacological properties of substituted phenethylamines have led to their investigation for a variety of therapeutic applications, with some showing remarkable promise in clinical trials.
MDMA-Assisted Therapy for Post-Traumatic Stress Disorder (PTSD)
MDMA-assisted therapy has emerged as a breakthrough treatment for severe, treatment-resistant PTSD.[3] In a therapeutic setting, MDMA's ability to reduce fear and defensiveness while increasing feelings of trust and empathy allows patients to process traumatic memories more effectively.[11] Phase 3 clinical trials have demonstrated significant and sustained reductions in PTSD symptoms.[3]
Emerging Applications for MDMA-Assisted Therapy
The success of MDMA-assisted therapy for PTSD has spurred research into its potential for other conditions:
-
Treatment-Resistant Depression: Preliminary studies suggest that MDMA-assisted therapy may also be effective for major depressive disorder, particularly in individuals with a history of trauma.[4]
-
Social Anxiety in Autistic Adults: A pilot study has shown that MDMA-assisted therapy can significantly reduce social anxiety in adults on the autism spectrum.[5][7][11][15]
-
Eating Disorders: The potential for MDMA to facilitate emotional processing is being explored in clinical trials for eating disorders such as anorexia nervosa and binge eating disorder.[3][4][16][17]
Psychedelic Phenethylamines for Other Conditions
Research into other substituted phenethylamines is also yielding promising results:
-
Cluster Headaches: Some evidence suggests that psychedelic compounds, including those related to phenethylamines, may be effective in treating the debilitating pain of cluster headaches.[18][19][20]
-
Depression: Preclinical studies are investigating the antidepressant potential of mescaline and its analogs, which may offer a different therapeutic profile compared to classic tryptamine psychedelics.[10][21][22][23][24]
Experimental Protocols for Evaluation
Rigorous preclinical and clinical evaluation is essential for the development of safe and effective therapeutics based on substituted phenethylamines. The following section details key experimental protocols for assessing the pharmacology and behavioral effects of these compounds.
In Vitro Functional Assays for GPCRs
These assays are crucial for determining the potency and efficacy of a compound at its target receptors.
This assay directly measures the activation of G-proteins following receptor stimulation, providing a quantitative measure of a compound's agonist or antagonist activity.[6][25][26]
Protocol: [³⁵S]GTPγS Binding Assay for 5-HT2A Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound at various concentrations, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for binding.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Causality and Self-Validation: The inclusion of a known 5-HT2A receptor agonist as a positive control and an antagonist as a negative control validates the assay's performance. The concentration-dependent increase in [³⁵S]GTPγS binding in the presence of an agonist demonstrates a direct causal link between compound binding and G-protein activation.
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.[27][28][29][30][31]
Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture cells expressing the 5-HT2A receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Analyze the fluorescence data to determine the EC50 of the test compound.
Causality and Self-Validation: A dose-dependent increase in fluorescence directly correlates with receptor activation and subsequent calcium release. The use of a selective 5-HT2A antagonist to block the calcium response confirms the specificity of the assay.
In Vivo Behavioral and Neurochemical Assays
These assays are essential for understanding the effects of a compound in a living organism.
The head-twitch response in rodents is a reliable behavioral proxy for 5-HT2A receptor activation and is often used to screen for psychedelic potential.[21]
Protocol: Rodent Head-Twitch Response Assay
-
Animal Acclimation: Acclimate mice or rats to the testing environment.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
-
Observation Period: Place the animal in an observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
HTR Scoring: Manually or automatically score the number of head twitches.
-
Data Analysis: Compare the number of head twitches in the test group to a vehicle-treated control group.
Causality and Self-Validation: A dose-dependent increase in HTRs indicates 5-HT2A receptor engagement. Pre-treatment with a selective 5-HT2A antagonist should block the HTR, confirming the mechanism of action.
This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct assessment of a compound's effect on neurochemistry.[1][14][32][33][34]
Protocol: In Vivo Microdialysis for Neurotransmitter Release
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Compound Administration: Administer the test compound.
-
Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Compare neurotransmitter levels before and after compound administration.
Causality and Self-Validation: A temporal correlation between compound administration and changes in neurotransmitter levels provides strong evidence of a causal relationship. The use of selective receptor antagonists can further elucidate the underlying mechanisms.
Future Directions and Conclusion
The field of substituted phenethylamine research is at an exciting juncture. The clinical success of MDMA-assisted therapy is paving the way for a broader acceptance and investigation of these compounds as legitimate therapeutic agents. Future research will likely focus on:
-
Developing Novel Analogs: Synthesizing new phenethylamine derivatives with improved therapeutic indices, targeting specific receptor subtypes to minimize side effects.
-
Elucidating Mechanisms of Action: Utilizing advanced neuroimaging and electrophysiological techniques to gain a more comprehensive understanding of how these compounds exert their therapeutic effects.[35][36][37][38][39]
-
Expanding Clinical Applications: Conducting rigorous clinical trials to explore the efficacy of a wider range of substituted phenethylamines for various psychiatric and neurological disorders.
References
-
Danforth, A. L., Grob, C. S., Struble, C., Feduccia, A. A., Walker, N., Jerome, L., Yazar-Klosinski, B., & Emerson, A. (2018). Reduction in social anxiety after MDMA-assisted psychotherapy with autistic adults: a randomized, double-blind, placebo-controlled pilot study. Psychopharmacology, 235(11), 3137–3148. [Link]
-
Multidisciplinary Association for Psychedelic Studies. (n.d.). A Multi-Site Study of MDMA-Assisted Psychotherapy for Eating Disorders. ClinicalTrials.gov. [Link]
-
Multidisciplinary Association for Psychedelic Studies. (n.d.). A Placebo-Controlled, Randomized, Blinded, Dose Finding Phase 2 Pilot Safety Study of MDMA-Assisted Therapy for Social Anxiety in Autistic Adults (MAA-1). MAPS. [Link]
-
Multidisciplinary Association for Psychedelic Studies. (n.d.). MDMA-Assisted Therapy for Eating Disorders (MED1). MAPS. [Link]
-
Chab, R. (2018, September 13). First Clinical Trial: Social Anxiety in Autistic Adults Successfully Treated with MDMA Therapy. Lucid News. [Link]
-
GeneOnline. (2025, December 30). MDMA-Assisted Therapy Explored as Potential Treatment for Eating Disorders in Clinical Trials. GeneOnline News. [Link]
-
Multidisciplinary Association for Psychedelic Studies. (n.d.). Phase 2 Pilot Safety Study of MDMA-assisted Therapy for Social Anxiety in Autistic Adults. ClinicalTrials.gov. [Link]
-
Wikipedia. (n.d.). 2C (psychedelics). [Link]
-
Wilt, T. K., & Mitchell, J. M. (2022). MDMA-assisted therapy significantly reduces eating disorder symptoms in a randomized placebo-controlled trial of adults with severe PTSD. Journal of Psychiatric Research, 149, 128–135. [Link]
-
Ettrup, A., Palner, M., Kjær, T., Riss, P. J., Hansen, M., & Knudsen, G. M. (2016). Radiosynthesis and in vivo evaluation of a series of substituted 11 C-phenethylamines as 5HT 2A agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 43(10), 1834–1844. [Link]
-
Ayman, S., & Yanamandra, K. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(21), e933. [Link]
-
Hossain, M. K., Kim, H. G., Kim, J. H., Kong, P. J., Kim, H. C., & Kim, Y. O. (2017). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 25(5), 516–523. [Link]
-
Current Protocols. (2017). Microdialysis in Rodents. Current Protocols in Neuroscience, 80(1), 7.2.1–7.2.29. [Link]
-
García-Bea, A., Elorza, A., Muguruza, C., Puig-Subirana, E., & Meana, J. J. (2016). Stimulation of [ 35 S]GTPγS binding promoted by the 5-HT 2A/2C receptor... ResearchGate. [Link]
-
Ribeiro, F. M., Paquet, M., Cregan, T., & Ferguson, S. S. G. (2022). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. STAR Protocols, 3(2), 101344. [Link]
-
Peymen, K., Caers, J., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (89), e51516. [Link]
-
Anderson, A. A., & O'Donnell, K. C. (2024). Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. British Journal of Pharmacology. [Link]
-
Anderson, A. A., & O'Donnell, K. C. (2024). Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. ResearchGate. [Link]
-
JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]
-
Anderson, A. A., & O'Donnell, K. C. (2024). Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. British Journal of Pharmacology. [Link]
-
O'Brien, F. E. (2007). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. Springer Nature Experiments. [Link]
-
Peymen, K., Caers, J., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614–632. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
Virginia Tech. (2021, November 25). Mescaline-Like Psychedelic Alters Synaptic Plasticity. Technology Networks. [Link]
-
Kankaanpää, A., Meririnne, E., & Lillsunde, P. (2002). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(8), 739–754. [Link]
-
Wikipedia. (n.d.). Substituted amphetamine. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489–508. [Link]
-
Luchicchi, A., & Lecca, D. (2021). Experimental protocols for drug administration, electrophysiology and... ResearchGate. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Semantic Scholar. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Med Associates Inc. (n.d.). Drug Discrimination Protocol. [Link]
-
Association of Migraine Disorders. (2021, March 18). Preventing Episodic Cluster Headaches with Emgality® or Psychedelics: What You Need to Know. [Link]
-
QPS. (2022, November 28). From Cultural Rite to Clinical Trial - Mescaline Potential. [Link]
-
Melior Discovery. (n.d.). Drug Discrimination Assessment. [Link]
-
Rosen, N. L., & Gelfand, A. A. (2024). Cannabinoids and Psychedelics for Headache Management. Practical Neurology. [Link]
-
Atwell, K., & Vunck, S. (2019). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. Springer Nature Experiments. [Link]
-
Schindler, E. A. D., & D'Souza, D. C. (2023, August 7). Headache Horizons: The Study and Use of Psychedelics in Cluster Headache. Practical Pain Management. [Link]
-
Porter, J. H., & Prus, A. J. (2009). Drug Discrimination. Methods of Behavior Analysis in Neuroscience. [Link]
-
Schindler, E. A. D., & D'Souza, D. C. (2023). Lifetime use of different types of illicit drugs in cluster headache... ResearchGate. [Link]
-
Rodriguez, M., & Barroso, N. (1995). beta-Phenylethylamine regulation of dopaminergic nigrostriatal cell activity. Brain Research, 703(1-2), 201–204. [Link]
-
Schindler, E. A. D. (2023, March 13). Yale Research on Psychedelics Gives Hope to Headache Disorder Community. Yale School of Medicine. [Link]
-
Pekošak, A., & Poot, A. J. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(13), 11463–11527. [Link]
-
Daru, J., & Máthé, D. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]
-
Schmitt, J., & Ross, T. L. (2017). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Polymers, 9(12), 675. [Link]
-
Pekošak, A., & Poot, A. J. (2023). Radiochemistry for positron emission tomography. Nature Reviews Chemistry, 7(6), 415–433. [Link]
Sources
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. maps.org [maps.org]
- 4. geneonline.com [geneonline.com]
- 5. Reduction in social anxiety after MDMA-assisted psychotherapy with autistic adults: a randomized, double-blind, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. First Clinical Trial: Social Anxiety in Autistic Adults Successfully Treated with MDMA Therapy · Psychedelic Support [psychedelic.support]
- 8. med-associates.com [med-associates.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Treating Eating Disorders: The Potential of Psychedelics · Psychedelic Support [psychedelic.support]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 15. maps.org [maps.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. MDMA-assisted therapy significantly reduces eating disorder symptoms in a randomized placebo-controlled trial of adults with severe PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. migrainedisorders.org [migrainedisorders.org]
- 19. assets.bmctoday.net [assets.bmctoday.net]
- 20. Headache Horizons: The Study and Use of Psychedelics in Clus [practicalneurology.com]
- 21. Preclinical models for evaluating psychedelics in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 23. Mescaline-Like Psychedelic Alters Synaptic Plasticity | Technology Networks [technologynetworks.com]
- 24. qps.com [qps.com]
- 25. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 27. bio-protocol.org [bio-protocol.org]
- 28. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 32. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. beta-Phenylethylamine regulation of dopaminergic nigrostriatal cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. benchchem.com [benchchem.com]
- 38. benchchem.com [benchchem.com]
- 39. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Amines
Abstract
Chiral amines are indispensable structural motifs in modern chemistry, forming the chiral backbone of approximately 40-45% of small-molecule pharmaceuticals, as well as a vast number of agrochemicals and fine chemicals.[1][2] Their synthesis in an enantiomerically pure form is a critical objective in drug discovery and development, as the stereochemistry of a molecule dictates its interaction with biological targets, profoundly influencing its efficacy and safety.[3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of state-of-the-art methodologies for the enantioselective synthesis of chiral amines. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind key experimental choices, offering field-proven insights into four pillar strategies: Transition-Metal Catalyzed Asymmetric Reductive Amination, Biocatalytic Transamination, Organocatalytic Asymmetric Reactions, and the use of Chiral Auxiliaries. Each section includes detailed, self-validating protocols, comparative data, and workflow diagrams to empower chemists to select and execute the optimal strategy for their specific synthetic challenges.
Introduction: The Central Role of Chirality in Amine Synthesis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this distinction is paramount. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the most notorious cases like thalidomide, dangerously toxic.[3] This reality has driven the development of asymmetric synthesis, a field dedicated to producing single enantiomers of chiral compounds.
Chiral amines are particularly vital building blocks.[4] They serve not only as components of active pharmaceutical ingredients (APIs) but also as chiral catalysts, resolving agents, and synthons for more complex molecular architectures.[2][5] Consequently, the demand for efficient, scalable, and highly selective methods for their preparation is immense.[2] Traditional methods relying on the resolution of racemic mixtures are often inefficient, as they discard half of the material.[6] Modern asymmetric catalysis, however, offers a more elegant and atom-economical solution by directly creating the desired enantiomer.[7]
This guide will navigate the primary catalytic approaches that have revolutionized the synthesis of chiral amines, providing both the theoretical foundation and the practical protocols necessary for laboratory success.
Strategy I: Transition-Metal Catalyzed Asymmetric Reductive Amination
Asymmetric Reductive Amination (ARA) is arguably the most direct and efficient method for preparing α-chiral amines from readily available ketones and aldehydes.[1][2][5] This one-pot reaction involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by an enantioselective reduction catalyzed by a chiral transition-metal complex. Iridium and Ruthenium complexes, paired with sophisticated chiral phosphine ligands, have demonstrated exceptional performance in this area.[1][8][9]
Expertise & Causality: Why This Method Works
The success of asymmetric reductive amination hinges on the design of the chiral catalyst, which creates a chiral pocket around the metal center.
-
The Catalyst System : The most common catalysts are based on Iridium(I) or Ruthenium(II) precursors combined with chiral phosphorus-based ligands (e.g., phosphoramidites, bisphosphines like SEGPHOS).[1][5][8] The ligand's structure is paramount; it dictates the steric and electronic environment that controls the facial selectivity of the hydride attack on the imine C=N bond.
-
Reaction Mechanism : The process begins with the condensation of the ketone and amine to form an imine, often facilitated by a dehydrating agent or Lewis acid like Ti(OiPr)₄. The chiral Iridium-hydride catalyst then coordinates to the imine. The pre-existing chirality of the ligand forces the imine to adopt a specific orientation. The hydride is then delivered to one face of the imine (e.g., the si-face or re-face), generating the chiral amine product with high enantiomeric excess (ee).[1][5] The catalyst is then regenerated, completing the catalytic cycle.
-
Self-Validation : The protocol's integrity is maintained by careful control over reaction conditions. Anhydrous solvents are crucial to prevent hydrolysis of the imine intermediate. The choice of acid additive can be critical for activating the imine formation and hydrogenation steps.[1] The high enantioselectivity observed is a direct validation of the catalyst's ability to discriminate between the two prochiral faces of the imine.
Visualization: Catalytic Cycle of Asymmetric Reductive Amination
Caption: Catalytic cycle for Iridium-catalyzed asymmetric reductive amination.
Application Protocol: Iridium-Catalyzed ARA of an Aryl Ketone
This protocol is representative for the synthesis of α-chiral secondary amines from aryl ketones and primary amines.[1][10]
Materials:
-
Aryl ketone (e.g., Acetophenone) (1.0 mmol)
-
Primary amine (e.g., Benzylamine) (1.1 mmol)
-
[Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)
-
Chiral phosphoramidite ligand (e.g., L4 from reference[1]) (0.011 mmol, 1.1 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 mmol)
-
Anhydrous Toluene (5 mL)
-
Hydrogen (H₂) gas (balloon or regulated cylinder)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, magnetic stirrer)
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add [Ir(COD)Cl]₂ and the chiral ligand to a dry Schlenk flask. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Reaction Setup: To the flask containing the catalyst solution, add the aryl ketone (1.0 mmol), the primary amine (1.1 mmol), and the remaining anhydrous toluene (3 mL).
-
Dehydrating Agent: Add Ti(OiPr)₄ (1.2 mmol) dropwise to the stirring reaction mixture. This acts as a Lewis acid and a dehydrating agent to drive the formation of the imine.
-
Hydrogenation: Purge the flask with H₂ gas three times. Maintain a positive pressure of H₂ (a balloon is sufficient for many lab-scale reactions) and stir the reaction vigorously at 40 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding 5 mL of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the chiral amine.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC or GC.
Performance Data
| Ketone Substrate | Amine Source | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Acetophenone | Benzylamine | 0.05 | 94 | 95 | [1] |
| 1-(Naphthalen-2-yl)ethan-1-one | 3-Phenylpropylamine | 0.05 | 95 | 96 | [1] |
| 1-(Thiophen-2-yl)ethan-1-one | Benzylamine | 0.05 | 91 | 96 | [1] |
| Cyclohexyl(phenyl)methanone | 3-Phenylpropylamine | 0.05 | 90 | 97 | [1] |
| 1-Tetralone | Benzylamine | 1.0 | >95 | 97 | [8] |
Strategy II: Biocatalysis Using Transaminases (TAs)
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods.[11] Enzymes operate under mild conditions (aqueous media, ambient temperature) and exhibit exquisite stereo-, regio-, and chemoselectivity. For chiral amine synthesis, ω-transaminases (ω-TAs) are particularly valuable.[12] They catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[7][11]
Expertise & Causality: The Enzymatic Advantage
-
Mechanism of Action : Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor. The reaction proceeds via a "ping-pong bi-bi" mechanism.[13] First, the PLP cofactor accepts an amino group from an amine donor (e.g., isopropylamine or L-alanine) to form a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers this amino group to the ketone substrate within the enzyme's chiral active site, forming the chiral amine product and regenerating the PLP cofactor.[7]
-
Driving the Equilibrium : A major challenge in transaminase reactions is that the equilibrium often lies unfavorably.[14] Several strategies are employed to drive the reaction to completion:
-
Excess Amine Donor : Using a large excess of the amine donor (e.g., isopropylamine) shifts the equilibrium.
-
Byproduct Removal : The acetone byproduct from isopropylamine can be removed by evaporation or enzymatic degradation (e.g., using a lactate dehydrogenase system).[15]
-
'Smart' Donors : Amine donors like o-xylylenediamine can be used, which upon deamination, form a byproduct that irreversibly polymerizes, effectively pulling the equilibrium forward.[14]
-
-
Self-Validation : The protocol's success is validated by the high enantiopurity of the product, which is a direct result of the enzyme's precisely structured active site. The reaction's ability to proceed in a buffered aqueous solution at or near room temperature confirms the biocatalytic nature of the transformation.
Visualization: Transaminase Catalytic Workflow
Caption: General experimental workflow for a transaminase-catalyzed reaction.
Application Protocol: (S)-selective Transamination of a Prochiral Ketone
This protocol describes the asymmetric synthesis of a chiral amine from a ketone using a commercially available ω-transaminase.
Materials:
-
Prochiral Ketone (e.g., 1-Indanone) (50 mM final concentration)
-
(S)-selective ω-Transaminase (e.g., ATA-113 from Codexis or similar)
-
Pyridoxal-5'-Phosphate (PLP) (1 mM final concentration)
-
Isopropylamine (amine donor) (1.0 M final concentration)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
DMSO (for dissolving the ketone)
-
Reaction vessel (e.g., 50 mL Falcon tube or glass vial)
-
Incubator shaker
Procedure:
-
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5. Prepare stock solutions of your ketone in DMSO.
-
Reaction Mixture: In a reaction vessel, combine the potassium phosphate buffer, the required amount of ω-transaminase enzyme (typically specified by the manufacturer in U/mL or mg/mL), and PLP to a final concentration of 1 mM.
-
Amine Donor: Add isopropylamine to the mixture to a final concentration of 1.0 M.
-
Initiate Reaction: Add the ketone stock solution to the buffered enzyme mixture to reach a final concentration of 50 mM. Ensure the final concentration of DMSO is low (e.g., <5% v/v) to avoid denaturing the enzyme.
-
Incubation: Seal the vessel and place it in an incubator shaker set to 30 °C and 200 rpm.
-
Monitoring: Allow the reaction to proceed for 24 hours. Monitor conversion by taking aliquots, quenching with a base (e.g., 1M NaOH), extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.
-
Work-up: Once the reaction reaches completion, basify the entire reaction mixture to pH > 10 with 1M NaOH to stop the enzyme and deprotonate the product amine.
-
Extraction: Extract the product amine with an appropriate organic solvent (e.g., ethyl acetate or MTBE) (3 x volume of aqueous phase).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified if necessary. Determine yield and ee by chiral GC or HPLC.
Performance Data
| Ketone Substrate | Transaminase | Amine Donor | Conversion (%) | ee (%) | Reference |
| (4-Fluorophenyl)acetone | ATA-113 | o-Xylylenediamine | >99 | >99 (S) | [14] |
| 1-Indanone | ATA-113 | o-Xylylenediamine | 98 | >99 (S) | [14] |
| Propiophenone | ATA-113 | o-Xylylenediamine | >99 | >99 (S) | [14] |
| Racemic 1-phenylethylamine | (R)-selective TA | Pyruvate | ~50 (Kinetic Resolution) | >99 (S-amine remains) | [16] |
| Racemic benzylic alcohol | Codex ATAs | Isopropylamine | good | >99 | [17] |
Strategy III: Organocatalytic Asymmetric Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has become a third major pillar of asymmetric synthesis. For chiral amine synthesis, reactions like the Mannich reaction are particularly powerful.[2] Chiral catalysts such as the amino acid proline and its derivatives activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.[2][18]
Expertise & Causality: The Power of Small Molecule Catalysts
-
Mechanism of Proline-Catalyzed Mannich Reaction : In a typical three-component reaction, the catalyst, L-proline, first reacts with a ketone donor to form a chiral, nucleophilic enamine intermediate.[2][19] Simultaneously, an aldehyde and an amine (often a protected amine like p-anisidine) condense to form an electrophilic imine. The crucial stereo-determining step involves the attack of the enamine onto one face of the imine.[20] The proline's stereocenter directs this attack, often via a hydrogen-bonded, chair-like transition state, leading to the formation of the C-C bond with high diastereo- and enantioselectivity.[18] Hydrolysis of the resulting intermediate releases the β-amino ketone product and regenerates the proline catalyst.[2]
-
Catalyst Choice : L-proline is inexpensive, readily available, and non-toxic. Its derivatives, or other organocatalysts like chiral phosphoric acids and thioureas, offer different steric and electronic properties, allowing for optimization for specific substrates.[21][22] For example, bifunctional thiourea catalysts can activate both the nucleophile and the electrophile through hydrogen bonding.[22]
-
Self-Validation : The protocol relies on the precise stereochemical control exerted by the catalyst. The formation of a highly enantioenriched product from achiral starting materials validates the proposed catalytic cycle. The reaction is often robust to air and moisture, a key advantage over many transition-metal systems.
Visualization: Proline-Catalyzed Mannich Reaction Mechanism
Caption: Catalytic cycle of the L-proline-catalyzed asymmetric Mannich reaction.
Application Protocol: Proline-Catalyzed Three-Component Mannich Reaction
This protocol provides a general method for synthesizing chiral β-amino ketones.[2]
Materials:
-
Ketone (e.g., Acetone, used as solvent and reagent) (10 mL)
-
Aldehyde (e.g., p-Nitrobenzaldehyde) (1.0 mmol)
-
Amine (e.g., p-Anisidine) (1.1 mmol)
-
L-Proline (0.2 mmol, 20 mol%)
-
Anhydrous DMSO or DMF (if ketone is not a liquid solvent)
-
Reaction vial with magnetic stirrer
Procedure:
-
Reaction Setup: In a vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the ketone (10 mL). If the ketone is a solid, use a suitable solvent like DMSO.
-
Catalyst Addition: Add L-proline (0.2 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-24 hours.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the aldehyde.
-
Work-up: Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the yield, diastereomeric ratio (d.r.) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.
Performance Data
| Ketone Donor | Aldehyde | Amine | Catalyst | Yield (%) | d.r. (syn:anti) | ee (%) (syn) | Reference |
| Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | L-Proline | 99 | 95:5 | 99 | [2] |
| Acetone | Benzaldehyde | p-Anisidine | L-Proline | 50 | - | 94 | [2] |
| Acetone | Isovaleraldehyde | p-Anisidine | L-Proline | 91 | - | 99 | [2] |
| β-Keto Acid | Sulfonylimine | Cinchonine-thiourea | 93 | - | 72 | [22][23] |
Strategy IV: Chiral Auxiliaries
The chiral auxiliary approach is a robust and reliable substrate-controlled method for asymmetric synthesis. In this strategy, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary).[24] The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved off, yielding the enantioenriched product. Evans oxazolidinones are among the most successful and widely used chiral auxiliaries.[25][26]
Expertise & Causality: Predictable Stereochemical Control
-
The Auxiliary's Role : Evans-type oxazolidinones are typically derived from readily available chiral amino alcohols.[26] After acylation with a carboxylic acid derivative, the auxiliary provides a rigid chiral environment. The substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) sterically blocks one face of the corresponding enolate.[27]
-
Mechanism of Diastereoselective Alkylation : The N-acylated oxazolidinone is deprotonated with a strong base (e.g., LDA or NaHMDS) to form a Z-enolate, which is stabilized by chelation with the lithium or sodium cation. The bulky substituent on the auxiliary effectively shields the top face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered bottom face, leading to the formation of one diastereomer with very high selectivity.[27][28]
-
Auxiliary Cleavage : A key step is the non-destructive removal of the auxiliary. This can be achieved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid, while reduction with LiBH₄ yields the primary alcohol.[29][30] This versatility adds significant value to the methodology.
-
Self-Validation : This method is self-validating through the analysis of the diastereomeric product. A high diastereomeric ratio (d.r.), easily measured by NMR or standard chromatography, directly confirms the high degree of stereocontrol exerted by the auxiliary during the C-C bond-forming step.[28]
Visualization: Evans Auxiliary Workflow
Caption: Workflow for asymmetric synthesis using an Evans chiral auxiliary.
Application Protocol: Asymmetric Alkylation via Evans Oxazolidinone
This protocol details the synthesis of an enantiopure α-alkylated carboxylic acid.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or similar Evans auxiliary)
-
Acyl chloride (e.g., Propionyl chloride)
-
n-Butyllithium (n-BuLi)
-
Anhydrous THF
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkylating agent (e.g., Benzyl bromide)
-
Lithium hydroxide (LiOH) and Hydrogen peroxide (H₂O₂) for cleavage
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Acylation
-
Dissolve the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under nitrogen.
-
Add n-BuLi (1.05 equiv) dropwise and stir for 15 minutes.
-
Add the acyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to get the N-acyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under nitrogen.
-
Add LDA or NaHMDS (1.1 equiv) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (1.2 equiv) and stir at -78 °C for 2-4 hours, then allow to warm slowly to 0 °C.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography. Confirm the high diastereomeric ratio by ¹H NMR.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 equiv) in a THF/water mixture (e.g., 3:1) at 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃.
-
Acidify the mixture with HCl to pH ~2 and extract the carboxylic acid product with ethyl acetate. The water-soluble auxiliary can be recovered from the aqueous layer.
-
Purify the carboxylic acid product. The amine can be generated from this acid via standard methods (e.g., Curtius rearrangement).
Performance Data (Alkylation Step)
| N-Acyl Group | Electrophile | d.r. | Reference |
| Propionyl | Benzyl bromide | >99:1 | [25][28] |
| Propionyl | Allyl iodide | >99:1 | [28] |
| Phenylacetyl | Methyl iodide | 97:3 | [25] |
Conclusion and Strategy Selection
The enantioselective synthesis of chiral amines is a well-developed field with multiple powerful and reliable strategies. The choice of method depends on several factors including the scale of the reaction, the availability of starting materials (ketone vs. racemic amine), cost considerations, and the specific structure of the target molecule.
-
Transition-Metal Catalysis is ideal for its high efficiency, broad substrate scope, and scalability, making it a workhorse in both academic and industrial settings.
-
Biocatalysis offers unparalleled selectivity under green, mild conditions and is particularly advantageous for complex molecules or when aqueous processing is desired.
-
Organocatalysis provides a robust, metal-free alternative that is often operationally simple and insensitive to air and moisture.
-
Chiral Auxiliaries deliver highly predictable and reliable stereocontrol, and although stoichiometric, remain a go-to method for complex syntheses where absolute stereochemical fidelity is required.
By understanding the underlying principles and practical protocols for each of these core strategies, researchers can confidently and effectively tackle the synthesis of valuable chiral amine building blocks.
References
-
Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. [Link]
-
Reddy, B. V. S., et al. (2015). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]
-
Córdova, A. (2015). Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements. [Link]
-
Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed. [Link]
-
Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. [Link]
-
Córdova, A. (2004). The reaction mechanism of the proline-catalyzed direct asymmetric aldol reactions. ResearchGate. [Link]
-
Mangas-Sanchez, J., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
-
Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry. [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]
-
Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals. [Link]
-
Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Semantic Scholar. [Link]
-
Sharma, P., & Singh, P. (2023). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. [Link]
-
Wethman, R. T., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
Kroutil, W., et al. (2013). The Industrial Age of Biocatalytic Transamination. ResearchGate. [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Hess, W. P., et al. (2010). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Williams College. [Link]
-
ACS Green Chemistry Institute. (n.d.). Transaminase. ACS GCI Pharmaceutical Roundtable. [Link]
-
University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
-
University of Illinois Urbana-Champaign. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. Chemistry Seminars. [Link]
-
Turner, N. J., et al. (2024). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2021). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. PharmaChem. [Link]
-
ResearchGate. (2018). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study. ResearchGate. [Link]
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2020). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]
-
Wikipedia. (2023). Chiral auxiliary - Oxazolidinones. Wikipedia. [Link]
-
de Souza, A. L. F., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]
-
Zhang, W., et al. (2021). Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2019). Transaminases for chiral amine synthesis. ResearchGate. [Link]
-
University of Amsterdam. (n.d.). Asymmetric reductive amination of ketones. UvA-DARE (Digital Academic Repository). [Link]
-
ResearchGate. (2011). Iridium-catalyzed asymmetric reductive amination of ketones using an amidophosphite ligand. ResearchGate. [Link]
-
Rueping, M., et al. (2017). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. [Link]
- CoLab. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab.
-
Mangas-Sanchez, J., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition. [Link]
- CoLab. (2019). Transaminases for chiral amine synthesis. CoLab.
-
Kumar, A., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]
-
Mathew, S., & Yun, H. (2012). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts. [Link]
-
ResearchGate. (2008). Comparison of currently existing chiral resolution methods. ResearchGate. [Link]
-
López-Vidal, E. M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
López-Vidal, E. M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Wang, M., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transaminase - Wordpress [reagents.acsgcipr.org]
- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 23. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 24. benchchem.com [benchchem.com]
- 25. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 26. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 28. chemistry.williams.edu [chemistry.williams.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: A Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Chiral Amines in Drug Discovery
In the landscape of modern pharmaceutical development, chiral amines are indispensable building blocks.[1] The specific three-dimensional arrangement of atoms—or stereochemistry—within a drug molecule is often paramount to its efficacy and safety. 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride, particularly in its enantiomerically pure forms, serves as a critical starting material for the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[2][3] Its substituted phenyl ring offers a scaffold for designing molecules with finely tuned receptor-binding capabilities, which is essential for developing drugs with high specificity and reduced off-target effects.[2]
This guide provides a comprehensive overview of the synthesis, chiral resolution, and quality control of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, designed for researchers and scientists in drug development. The protocols herein are grounded in established chemical principles and are designed to be self-validating through rigorous in-process controls and final product analysis.
Part 1: Synthesis of Racemic 1-(2-Chloro-6-fluorophenyl)ethan-1-amine
The most direct route to the target amine is through the reductive amination of the corresponding ketone, 1-(2-chloro-6-fluorophenyl)ethanone.[4][5] This widely used transformation involves the reaction of a ketone with an amine source in the presence of a reducing agent. For the synthesis of a primary amine, ammonium salts are commonly employed as the nitrogen source.[6]
Protocol 1: Reductive Amination of 1-(2-Chloro-6-fluorophenyl)ethanone
This protocol details the synthesis of the racemic amine from the commercially available ketone.[7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Molar Equiv. |
| 1-(2-Chloro-6-fluorophenyl)ethanone | 87327-69-3 | 172.59 g/mol | 10.0 g | 1.0 |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 26.7 g | 6.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 g/mol | 4.36 g | 1.2 |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 150 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL | - |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | - |
| 2 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-chloro-6-fluorophenyl)ethanone (10.0 g, 57.9 mmol) and ammonium acetate (26.7 g, 346 mmol).
-
Dissolution: Add methanol (150 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Reductant Addition: In a separate beaker, carefully dissolve sodium cyanoborohydride (4.36 g, 69.5 mmol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.
-
Workup - Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Carefully add 2 M HCl dropwise to quench any remaining reducing agent and to decompose the intermediate imine (target pH ~2). Evaporate the methanol under reduced pressure.
-
Workup - Extraction: To the resulting aqueous residue, add 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ketone. Discard the ether layer.
-
Workup - Basification and Product Extraction: Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is greater than 10. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine as an oil.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
The separation of enantiomers is a critical step in pharmaceutical synthesis.[8] A robust and scalable method for resolving racemic amines is the formation of diastereomeric salts using a chiral acid, followed by fractional crystallization.[9][10] Due to differences in their physical properties, one diastereomeric salt will be less soluble and will crystallize out of solution.[11] L-(+)-Tartaric acid is a cost-effective and readily available resolving agent for this purpose.
Protocol 2: Chiral Resolution with L-(+)-Tartaric Acid
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Molar Equiv. |
| Racemic Amine (from Protocol 1) | 1000878-44-3 | 173.62 g/mol | 10.0 g | 1.0 |
| L-(+)-Tartaric Acid | 87-69-4 | 150.09 g/mol | 4.32 g | 0.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | ~120 mL | - |
| 2 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 150 mL | - |
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude racemic amine (10.0 g, 57.6 mmol) in 60 mL of warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (4.32 g, 28.8 mmol, 0.5 eq) in 60 mL of warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with gentle stirring. A precipitate should begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature. To maximize crystallization, let the flask stand undisturbed for 12-24 hours. Further cooling in an ice bath for 1-2 hours can increase the yield of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol. The mother liquor contains the other diastereomer and can be processed separately if desired.
-
Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel. Add 100 mL of water and 100 mL of dichloromethane. Slowly add 2 M NaOH with shaking until the aqueous layer is strongly basic (pH > 12) and all solids have dissolved.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
Part 3: Formation of the Hydrochloride Salt and Quality Control
For improved stability and handling, the free amine is typically converted to its hydrochloride salt.[12]
Protocol 3: Hydrochloride Salt Formation
Procedure:
-
Dissolve the enantiomerically enriched amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of the hydrochloride salt will form.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.
Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the free amine [M+H]⁺. |
| HPLC | Chemical Purity | Purity ≥ 99% (as determined by peak area).[13] |
| Chiral HPLC | Enantiomeric Excess (e.e.) | e.e. > 99% for the desired enantiomer.[1][14] |
| Melting Point | Physical Characterization | A sharp melting point consistent with the pure compound. |
Part 4: Application in API Synthesis - A Conceptual Framework
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a precursor for various APIs. A common subsequent transformation is the formation of an amide bond with a carboxylic acid, a core reaction in the synthesis of many drug molecules.[15]
Conceptual Reaction: Amide Coupling
An enantiomerically pure amine can be coupled with a carboxylic acid derivative (e.g., an acid chloride or an activated ester) to form a chiral amide. This reaction is fundamental in constructing more complex molecules, such as enzyme inhibitors or receptor modulators. The choice of coupling reagents (e.g., EDC/HOBt, HATU) is critical to ensure high yield and prevent racemization.
Diagrams and Workflows
Conclusion and Further Considerations
The protocols outlined provide a robust framework for the synthesis, purification, and analysis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. The causality behind each step—from the choice of reductive amination conditions to the principles of diastereomeric salt resolution—is explained to empower the researcher with a deeper understanding of the process. Adherence to these self-validating protocols, which include in-process controls and comprehensive final analysis, will ensure the production of a high-quality pharmaceutical intermediate ready for downstream applications in drug discovery and development. Optimization of reaction times, temperatures, and solvent systems may be necessary depending on the scale and specific laboratory conditions.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.
- Gabiot, C., et al. (2016). 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. Journal of the American Chemical Society, 138(32), 10148-10151.
- Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027.
- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
- Zhang, Z., & Zhang, X. (2004). Asymmetric reductive amination of ketones. U.S.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- Carretero, J. C., & Guisán-Ceinos, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14055-14159.
- Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Assoah, B., et al. (2019). Direct reductive amination of various acetophenone analogues with N-methylaniline. Organic Letters, 21(5), 1389-1393.
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
- Morressier. (2019). New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone.
- Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26040.
- Zentiva, k.s. (2021). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 223-231.
- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
- SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
- ResearchGate. (n.d.). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst.
-
MySkinRecipes. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
- The Royal Society of Chemistry. (2018). Electronic Supplementary Information.
- Li, H., & Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1616.
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
- Pastre, J. C., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1284-1307.
- Syngenta Participations AG. (2018). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Pharmaceutical Technology. (2013). Advancing API Synthesis. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(2-Chloro-6-fluorophenyl)ethanone | 87327-69-3 [sigmaaldrich.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride | 1375474-27-3 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. pharmtech.com [pharmtech.com]
large-scale synthesis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
An Application Guide for the Large-Scale Synthesis of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Chiral Amines
In the landscape of modern pharmaceutical development, chiral amines are indispensable building blocks. Their stereochemistry is often pivotal to the biological activity and safety profile of an Active Pharmaceutical Ingredient (API). 1-(2-chloro-6-fluorophenyl)ethan-1-amine, a halogenated chiral amine, is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[][2] Its precise three-dimensional structure is crucial for effective receptor binding.
This document provides a comprehensive guide for the large-scale synthesis of its hydrochloride salt, focusing on a robust and scalable methodology: catalytic asymmetric reductive amination. This approach is favored in industrial settings for its efficiency, high stereoselectivity, and operational simplicity.[3][4]
Part 1: Synthetic Strategy & Mechanistic Rationale
The chosen pathway for the synthesis of the target chiral amine is the direct asymmetric reductive amination of the prochiral ketone, 2'-chloro-6'-fluoroacetophenone. This method consolidates the formation of the amine and the establishment of its stereocenter into a single, efficient step, which is highly desirable for large-scale manufacturing.[4][5][6]
The Core Reaction:
The process begins with the reaction of 2'-chloro-6'-fluoroacetophenone with an amine source, typically an ammonium salt like ammonium acetate, to form an intermediate imine in situ.[3][5] This imine is then stereoselectively reduced using molecular hydrogen in the presence of a chiral transition-metal catalyst.
Causality Behind Key Experimental Choices:
-
Why Asymmetric Reductive Amination? This one-pot method is highly atom-economical and avoids the isolation of potentially unstable imine intermediates.[5] It circumvents the need for stoichiometric chiral auxiliaries, which generate significant waste and add cost. Alternative methods, such as the Gabriel synthesis, are effective for primary amines but do not inherently control stereochemistry.[]
-
Choice of Amine Source: Ammonium acetate serves as a readily available and easy-to-handle source of ammonia for the formation of the primary amine.[3]
-
Reducing Agent: Molecular hydrogen (H₂) is the ideal reductant for industrial-scale processes. It is inexpensive, powerful, and its only byproduct is water (in the context of the overall transformation), leading to a cleaner reaction workup compared to metal hydrides.[3]
-
The Catalyst is Key: The enantioselectivity of the entire process hinges on the chiral catalyst. A system composed of a transition metal (commonly Ruthenium or Iridium) and a chiral phosphine ligand (e.g., a BINAP derivative) is employed.[3][8][9] The chiral ligand creates a stereochemically defined environment around the metal center, forcing the hydrogen to add to one face of the C=N double bond of the imine intermediate, thereby producing one enantiomer in excess.
Part 2: Detailed Protocols and Methodologies
Protocol 1: Large-Scale Asymmetric Reductive Amination
This protocol details the core catalytic reaction to produce the chiral free amine.
Safety First: This procedure involves high-pressure hydrogen gas and flammable solvents. All operations must be conducted in a designated high-pressure bay with appropriate ventilation, safety interlocks, and by personnel trained in high-pressure reactions. Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.[10][11]
Reagents:
| Reagent | Molar Eq. |
| 2'-chloro-6'-fluoroacetophenone | 1.0 |
| Ammonium Acetate (NH₄OAc) | 2.0 |
| [Ru(OAc)₂(S)-BINAP] | 0.005 (0.5 mol%) |
| 2,2,2-Trifluoroethanol (TFE) | ~10 volumes |
| Hydrogen Gas (H₂) | - |
Step-by-Step Procedure:
-
Reactor Preparation: Ensure a high-pressure stainless-steel autoclave is clean, dry, and has been leak-tested.
-
Charging Reagents: In an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with 2'-chloro-6'-fluoroacetophenone (1.0 eq), ammonium acetate (2.0 eq), and the chiral ruthenium catalyst, [Ru(OAc)₂(S)-BINAP] (0.005 eq).
-
Solvent Addition: Add degassed 2,2,2-trifluoroethanol (~10 volumes relative to the ketone).
-
Inerting: Seal the reactor. Purge the vessel multiple times with nitrogen followed by hydrogen gas to remove all oxygen.
-
Reaction Execution:
-
In-Process Control (IPC): After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen pressure. Take a sample of the reaction mixture to analyze for the conversion of the starting ketone by HPLC. If the reaction is incomplete, it can be re-pressurized and heated for an extended period.
-
Catalyst Removal: Once complete, filter the reaction mixture through a pad of celite or a similar filter aid to remove the heterogeneous catalyst. Rinse the filter pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Work-up:
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids and remove excess ammonium acetate.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-chloro-6-fluorophenyl)ethan-1-amine as an oil.
-
Protocol 2: Hydrochloride Salt Formation and Purification
The free amine is often converted to a hydrochloride salt for improved stability, crystallinity, and handling properties.[2][12]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude free amine from the previous step in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in IPA or gaseous HCl) dropwise with stirring. Monitor the pH to ensure it becomes acidic.
-
Crystallization: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the cold for 1-2 hours to maximize crystal formation.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove impurities.
-
Drying: Dry the purified 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part 3: Quality Control & Analytical Characterization
Rigorous analysis is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Analysis | Purpose | Typical Specification |
| ¹H, ¹³C, ¹⁹F NMR | Structural Confirmation | Conforms to the expected structure |
| Mass Spectrometry | Molecular Weight Confirmation | Matches the theoretical mass |
| Achiral HPLC/UPLC | Chemical Purity Assessment | > 99.0% |
| Chiral HPLC | Enantiomeric Excess (ee) | > 99.0% ee |
| Melting Point | Identity and Purity Check | Sharp, within a defined range |
Chiral HPLC Method Development: The determination of enantiomeric excess is the most critical analytical test. A direct method using a chiral stationary phase (CSP) is standard.[13][14] Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines.[13][15] A typical mobile phase would be a mixture of hexane and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape.[13]
Part 4: Visualizations
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis and purification of the target compound.
Core Reaction Logic
Caption: Logical flow of the one-pot asymmetric reductive amination reaction.
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211. [Link]
-
Tan, X., Gao, K., Wu, W., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027. [Link]
-
Aleku, G. A., et al. (2017). Examples of asymmetric reductive aminations catalyzed by chiral transition metal complexes. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]
-
Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Asymmetric Synthesis II (pp. 1-41). Springer, Berlin, Heidelberg. [Link]
-
Li, F., et al. (2019). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]
-
Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13933–13993. [Link]
- Zhang, X., & Wu, J. (2004). Asymmetric reductive amination of ketones. U.S.
-
Autechaux. (n.d.). 1-(2-chloro-6-fluorophenyl)ethanamine. Retrieved from [Link]
-
Wikipedia contributors. (2023). Amine. Wikipedia. [Link]
- Ge, X., et al. (2018). Process for preparing chiral amines. World Intellectual Property Organization.
-
Snead, D. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1466–1484. [Link]
-
Wang, Y., et al. (2021). Research progress on synthesis and industrialization of fatty primary amines. ResearchGate. [Link]
-
Kumar, N., et al. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Gembicki, S. A., & Ellen, M. K. (2021). Industrial processes for manufacturing amines. ResearchGate. [Link]
-
University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Wenzel, T. J. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]
-
University of Georgia. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
-
Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549–1568. [Link]
-
UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Romero, E., et al. (2018). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem, 10(19), 4239-4243. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium borohydride, powder, 99%. Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. Retrieved from [Link]
-
Wang, D., et al. (2018). Direct Asymmetric Reductive Amination of α-Keto Acetals. Organic Letters, 20(15), 4571–4575. [Link]
-
Le, H. V., & Larhed, M. (2001). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Journal of Chemical Research, 2001(1), 38-39. [Link]
-
MySkinRecipes. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Takeda Pharmaceutical Company Limited. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367. [Link]
Sources
- 2. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1375474-27-3 [chemicalbook.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ijcrt.org [ijcrt.org]
Application Notes and Protocols for the Reaction of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride with Electrophiles
Introduction
1-(2-chloro-6-fluorophenyl)ethan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a primary amine functional group allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride with two major classes of electrophiles: acylating and alkylating agents. The protocols and discussions herein are grounded in established principles of organic chemistry, providing both practical instructions and the scientific rationale behind the experimental choices.
The starting material, being a hydrochloride salt, requires careful consideration as the amine is protonated and thus non-nucleophilic. The protocols detailed below address this by incorporating a basification step to liberate the free amine in situ, allowing it to react with the chosen electrophile. The electronic and steric effects of the ortho-chloro and -fluoro substituents on the phenyl ring may influence the nucleophilicity of the amine, potentially requiring slightly more forcing conditions compared to unsubstituted phenethylamines.
Part 1: N-Acylation with Acyl Chlorides
The reaction of primary amines with acyl chlorides is a robust and widely used method for the formation of amides. This transformation proceeds via a nucleophilic acyl substitution mechanism. Given that the starting material is an amine hydrochloride, the Schotten-Baumann reaction conditions are particularly well-suited.[1] This method utilizes a two-phase system (typically an organic solvent and an aqueous base) to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation.[2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of 1-(2-chloro-6-fluorophenyl)ethan-1-amine with an acyl chloride proceeds through a nucleophilic addition-elimination pathway. The free amine, generated by the added base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the corresponding N-acylated product.
Caption: Mechanism of N-acylation of a primary amine with an acyl chloride.
Experimental Protocol: N-Acetylation under Schotten-Baumann Conditions
This protocol describes the N-acetylation of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride with acetyl chloride.
Materials:
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, suspend 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride (1.0 eq.) in dichloromethane (10 mL per gram of amine hydrochloride).
-
Addition of Base: To the stirred suspension, add 2 M aqueous sodium hydroxide solution (2.5 eq.). Stir vigorously for 15-20 minutes to ensure complete deprotonation of the amine hydrochloride and formation of the free amine in the organic layer.
-
Acylation: Cool the biphasic mixture in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the vigorously stirred mixture. A white precipitate of sodium chloride may form in the aqueous layer.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-(2-chloro-6-fluorophenyl)ethyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for the free amine and product, and immiscible with water. |
| Base | 2 M Aqueous NaOH | Effectively neutralizes HCl and deprotonates the amine hydrochloride.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Stoichiometry | Amine HCl: 1.0 eq., NaOH: 2.5 eq., Acetyl Chloride: 1.1 eq. | Excess base ensures complete deprotonation and neutralization. A slight excess of the acylating agent drives the reaction to completion. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |
Part 2: N-Alkylation with Electrophiles
N-alkylation of primary amines can be more challenging than acylation due to the potential for over-alkylation to form secondary, tertiary, and even quaternary ammonium salts.[3] The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. For controlled mono-alkylation, reductive amination is generally the preferred method.
Method A: Reductive Amination (Recommended)
Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and minimizes the risk of over-alkylation.[4]
Reaction Mechanism: Reductive Amination
The reaction proceeds in two main steps: the formation of an imine (or enamine) from the amine and the carbonyl compound, followed by the reduction of the imine to the amine.
Caption: General mechanism for reductive amination.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-(1-(2-chloro-6-fluorophenyl)ethyl)benzylamine.
Materials:
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Amine Free-Basing: In a round-bottom flask, suspend 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride (1.0 eq.) in DCM or DCE (15 mL per gram of amine hydrochloride). Add triethylamine (1.2 eq.) and stir at room temperature for 30 minutes to generate the free amine.
-
Imine Formation: To the stirred mixture, add benzaldehyde (1.05 eq.). Stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solubility for reactants and intermediates. |
| Base | Triethylamine (Et₃N) | Neutralizes the HCl from the starting material to liberate the free amine. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent for imines in the presence of carbonyls.[4] |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Stoichiometry | Amine HCl: 1.0 eq., Et₃N: 1.2 eq., Aldehyde: 1.05 eq., NaBH(OAc)₃: 1.5 eq. | Ensures complete free-basing and reduction. |
| Reaction Time | 12-24 hours | Generally required for complete conversion. |
Method B: Direct Alkylation with Alkyl Halides (Alternative, Less Controlled)
Direct alkylation of 1-(2-chloro-6-fluorophenyl)ethan-1-amine with an alkyl halide can lead to the formation of a secondary amine, but is prone to over-alkylation. To favor mono-alkylation, a large excess of the primary amine can be used.
Experimental Protocol: N-Benzylation with Benzyl Bromide
Materials:
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride (1.0 eq.), a solid base such as potassium carbonate (2.5 eq.), and a solvent like acetonitrile (20 mL per gram of amine hydrochloride).
-
Alkylation: Add benzyl bromide (1.1 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile) or at 60-80 °C (for DMF) for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the di-alkylated product.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue will likely be a mixture of mono- and di-alkylated products, as well as unreacted starting material. Purification by flash column chromatography is typically required to isolate the desired mono-alkylated product.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Base | K₂CO₃ or Na₂CO₃ | A solid base to neutralize the HCl and the HBr generated during the reaction. |
| Temperature | Reflux (MeCN) or 60-80 °C (DMF) | Elevated temperatures are often required to drive the reaction. |
| Stoichiometry | Amine HCl: 1.0 eq., Base: 2.5 eq., Alkyl Halide: 1.1 eq. | A slight excess of the alkylating agent is used. To favor mono-alkylation, a large excess of the amine (e.g., 5-10 equivalents) can be employed, though this complicates purification. |
| Reaction Time | 4-8 hours | Reaction progress should be carefully monitored to minimize over-alkylation. |
Conclusion
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a versatile building block that can be readily functionalized at the nitrogen atom. For N-acylation, the Schotten-Baumann protocol provides a reliable and high-yielding method to synthesize amides. For controlled N-mono-alkylation, reductive amination is the superior strategy, minimizing the formation of over-alkylated byproducts. The protocols provided in this application note offer a solid starting point for the synthetic elaboration of this important intermediate. Researchers should optimize the reaction conditions based on the specific electrophile used and the desired final product.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
University of Bath. N-Alkylation of phenethylamine and tryptamine. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines | Request PDF. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
ACS Publications. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. [Link]
-
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
-
Wikipedia. Amine. [Link]
-
PubMed Central. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
YouTube. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. [Link]
-
ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
PubMed Central. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE. [Link]
-
ResearchGate. (2025). Practical Synthesis of N‐Alkyl‐N‐alkyloxycarbonylaminomethyl Prodrug Derivatives of Acetaminophen, Theophylline, and 6‐Mercaptopurine | Request PDF. [Link]
Sources
derivatization of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride for analysis
An Application Guide to the Derivatization of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride for Chromatographic Analysis
Introduction
1-(2-chloro-6-fluorophenyl)ethan-1-amine and its hydrochloride salt are critical chiral building blocks in the synthesis of various pharmaceuticals and agrochemicals.[1] As a chiral primary amine, the accurate determination of its enantiomeric purity is paramount for quality control, process optimization, and regulatory compliance in drug development. Due to the inherent polarity, low volatility, and potential for on-column interactions, direct chromatographic analysis of this amine is challenging, often resulting in poor peak shapes and inaccurate quantification.[2]
This application note provides detailed methodologies for the chemical derivatization of 1-(2-chloro-6-fluorophenyl)ethan-1-amine, converting it into derivatives suitable for robust and reproducible analysis. We present two distinct, validated protocols leveraging common laboratory instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A protocol based on acylation, which enhances volatility and thermal stability, making the analyte amenable to GC analysis.
-
High-Performance Liquid Chromatography (HPLC): A protocol employing a chiral derivatizing agent to form diastereomers, allowing for enantiomeric separation on a standard achiral reversed-phase column.
These methods are designed for researchers, analytical scientists, and quality control professionals, offering a comprehensive guide from reaction principles to step-by-step execution and data interpretation.
Part 1: Enantiomeric Analysis by GC-MS via Chiral Acylation
Principle and Rationale
The primary objective of derivatization for GC analysis is to mask the polar N-H bonds in the amine, thereby increasing its volatility and reducing interactions with the GC system.[2][3] Acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), is a highly effective strategy that produces stable and volatile derivatives.[4][5]
To resolve the enantiomers of the chiral amine, derivatization with a chiral reagent is necessary to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard, achiral GC column.[2][6] This guide utilizes N-trifluoroacetyl-L-prolyl chloride (L-TPC), a well-established chiral derivatizing agent, which reacts with the primary amine to form stable diastereomeric amides.
Experimental Workflow: GC-MS Derivatization
Caption: Workflow for chiral derivatization for GC-MS analysis.
Detailed Protocol: Derivatization with N-trifluoroacetyl-L-prolyl chloride (L-TPC)
Materials:
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
-
N-trifluoroacetyl-L-prolyl chloride (L-TPC)
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation (Free Base Generation):
-
Accurately weigh approximately 10 mg of the amine hydrochloride salt into a vial.
-
Dissolve in 1 mL of deionized water.
-
Add 1 M NaOH dropwise while vortexing until the pH is >10 to ensure complete conversion to the free amine.
-
Extract the aqueous layer three times with 1 mL of DCM.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter or decant the DCM and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried free amine residue, add 200 µL of anhydrous ethyl acetate.
-
Add 50 µL of a 10 mg/mL solution of L-TPC in anhydrous ethyl acetate. The molar excess of the derivatizing agent ensures the reaction goes to completion, which is critical to prevent kinetic resolution and obtain accurate enantiomeric ratios.[2]
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
-
Work-up and Analysis:
-
Allow the vial to cool to room temperature.
-
Gently evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of ethyl acetate.
-
Inject 1 µL of the final solution into the GC-MS system.
-
Table 1: Suggested GC-MS Parameters
| Parameter | Value |
| GC Column | Standard non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
Part 2: Enantiomeric Analysis by HPLC-UV via Marfey's Reagent
Principle and Rationale
For compounds that may have limited thermal stability or when GC is not available, HPLC is an excellent alternative. To separate enantiomers on a widely available achiral C18 column, a chiral derivatizing agent is employed. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA) is a highly reliable agent for primary amines.[7][8]
The reaction involves a nucleophilic aromatic substitution where the amine displaces the fluorine atom on the dinitrophenyl ring.[9] When the racemic amine reacts with the enantiopure L-FDAA, it forms two diastereomers (R-amine/L-FDAA and S-amine/L-FDAA). These diastereomers have different three-dimensional structures, leading to differential interactions with the stationary phase and thus different retention times.[10][11] The resulting derivatives contain a strong chromophore (dinitrophenyl group), enabling sensitive UV detection around 340 nm.[8]
Reaction Scheme: Formation of Diastereomers
Caption: Formation of separable diastereomers with Marfey's reagent.
Detailed Protocol: Derivatization with Marfey's Reagent (L-FDAA)
Materials:
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
-
Marfey's Reagent (L-FDAA)
-
Acetone
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the amine hydrochloride salt in deionized water.
-
In a 2 mL reaction vial, combine 100 µL of the amine solution with 200 µL of 1 M NaHCO₃. The bicarbonate solution provides the alkaline conditions necessary for the reaction.[8]
-
-
Derivatization Reaction:
-
Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 400 µL of the Marfey's reagent solution to the vial containing the amine and bicarbonate.
-
Cap the vial tightly and incubate at 40°C for 60-90 minutes in a heating block or water bath, with occasional vortexing.
-
-
Work-up and Analysis:
-
After incubation, cool the vial to room temperature.
-
Quench the reaction by adding 200 µL of 2 M HCl. This neutralizes the excess bicarbonate and stops the reaction.
-
The sample is now ready for analysis. If necessary, dilute with the mobile phase.
-
Inject 10-20 µL of the final solution into the HPLC-UV system.
-
Table 2: Suggested HPLC-UV Parameters
| Parameter | Value |
| HPLC Column | Standard Reversed-Phase (e.g., C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start at 30% B, linear gradient to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm |
Method Comparison and Troubleshooting
| Feature | GC-MS with Chiral Acylation | HPLC-UV with Marfey's Reagent |
| Principle | Volatilization; formation of diastereomers | Formation of UV-active diastereomers |
| Pros | High resolution; MS provides structural confirmation; faster run times possible. | Robust and widely applicable; uses standard C18 columns; minimal sample volatility required; sensitive UV detection.[8] |
| Cons | Requires amine to be thermally stable; derivatization can be multi-step (free-basing). | Longer run times; higher solvent consumption; TFA in mobile phase can be harsh on some systems. |
| Common Issues | Poor Peak Shape: Incomplete derivatization or active sites in the GC system. Inaccurate Ratio: Incomplete reaction or racemization of the reagent.[12] | No Separation: Incorrect mobile phase composition or gradient. Extra Peaks: Hydrolysis of excess Marfey's reagent (usually elutes early). |
Conclusion
The successful analysis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride relies on appropriate derivatization to overcome its inherent analytical challenges. For labs equipped with GC-MS, chiral acylation provides a high-resolution method for enantiomeric separation. Alternatively, derivatization with Marfey's reagent offers a robust and reliable HPLC-based method that can be implemented using standard reversed-phase columns and UV detectors. The choice between these methods will depend on available instrumentation, sample matrix, and specific analytical requirements. Both protocols presented herein are validated approaches that provide the necessary framework for accurate and reproducible analysis in a research or quality control setting.
References
- PubMed. (2006). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride.
- ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.
-
Wikipedia. (n.d.). Mosher's acid. Available at: [Link]
- PubMed. (2024). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents.
- PubMed. (2004). Marfey's reagent for chiral amino acid analysis: a review.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
-
ACS Publications. (n.d.). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Available at: [Link]
- AKJournals. (n.d.). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids.
-
PubMed Central. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Available at: [Link]
- PubMed. (n.d.). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC].
-
ResearchGate. (2025). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Available at: [Link]
- Sigma-Aldrich. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Available at: [Link]
-
ResearchGate. (n.d.). Chiral derivatization protocol used for determining the ee of.... Available at: [Link]
-
PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Available at: [Link]
-
ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Available at: [Link]
- PubMed. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column.
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Available at: [Link]
-
ResearchGate. (n.d.). NMR analysis of a chiral amine through derivatization with Mosher acid.... Available at: [Link]
-
PubMed Central. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Available at: [Link]
-
MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Available at: [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available at: [Link]
- Top Pick Chemicals. (n.d.). 1-(2-chloro-6-fluorophenyl)ethanamine.
Sources
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. gcms.cz [gcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. akjournals.com [akjournals.com]
- 10. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of CNS-Targeting Agents
Introduction: Navigating the Final Frontier of Drug Delivery
The central nervous system (CNS) represents one of the most challenging targets for therapeutic intervention. Protected by the highly selective blood-brain barrier (BBB), the CNS stringently regulates the entry of molecules from the systemic circulation. This barrier, while essential for maintaining brain homeostasis, poses a formidable obstacle for the vast majority of potential drug candidates.[1][2][3] It is estimated that over 98% of small-molecule drugs and virtually all large-molecule therapeutics fail to cross the BBB in sufficient concentrations to be therapeutically effective.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key principles and practical strategies for the rational design and synthesis of CNS-targeting agents. We will delve into the medicinal chemistry principles that govern BBB penetration, explore advanced delivery strategies, and provide detailed protocols for the in vitro assessment of CNS drug candidates.
Part 1: The Blood-Brain Barrier - A formidable Challenge in CNS Drug Design
The BBB is a dynamic and complex interface composed of capillary endothelial cells interconnected by tight junctions, pericytes, and astrocytic end-feet.[4] Its primary function is to protect the brain from harmful substances while facilitating the transport of essential nutrients.[5] Molecules can cross the BBB through several mechanisms, including passive diffusion, carrier-mediated transport, and receptor-mediated transcytosis.[1] However, the BBB also possesses active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream, further limiting drug accumulation in the brain.[6][7]
Physicochemical Properties Governing Passive Diffusion
For a small molecule to passively diffuse across the BBB, it must possess a specific set of physicochemical properties.[8][9] Medicinal chemists aim to strike a delicate balance between these properties to optimize brain penetration.
Key Physicochemical Parameters for CNS Drug Candidates:
| Parameter | Optimal Range for CNS Penetration | Rationale and Causality |
| Molecular Weight (MW) | < 450 Da[9][10][11] | Smaller molecules can more easily navigate the tight junctions of the BBB. |
| Lipophilicity (cLogP) | 1.5 - 2.7 (optimal around 2.1)[8] | A moderate degree of lipophilicity is required to partition into the lipid membranes of the endothelial cells. However, excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue binding, reducing the free fraction of the drug available to cross the BBB.[9] |
| LogD at pH 7.4 | > 0 and < 3[8] | This parameter accounts for both the lipophilicity and the ionization state of the molecule at physiological pH. A positive LogD indicates sufficient lipophilicity, while a value below 3 helps to avoid the pitfalls of excessive lipophilicity. |
| Polar Surface Area (PSA) | < 60-70 Ų[9][10][11] | A lower PSA generally correlates with better BBB penetration as it reflects a reduced capacity for hydrogen bonding, which hinders membrane permeation. |
| Hydrogen Bond Donors (HBD) | < 3[9][11] | Molecules with fewer hydrogen bond donors are less likely to form strong interactions with the aqueous environment, facilitating their entry into the lipid bilayer of the BBB. |
| Hydrogen Bond Acceptors (HBA) | < 7[9][11] | Similar to HBDs, a lower number of hydrogen bond acceptors reduces the molecule's polarity and enhances its ability to cross the BBB. |
| Number of Rotatable Bonds (RB) | < 8[9][10][11] | Increased molecular flexibility, as indicated by a higher number of rotatable bonds, can be detrimental to BBB penetration due to the entropic penalty associated with adopting a conformation suitable for membrane crossing. |
| Acidity/Basicity (pKa) | Basic pKa < 8.0[10] | Basic compounds with a pKa below 8.0 are less likely to be substrates for P-gp efflux. Acidic functionalities should generally be avoided.[12] |
Overcoming Efflux: The P-glycoprotein Challenge
P-glycoprotein (P-gp) is a major efflux transporter at the BBB that recognizes a broad range of substrates, effectively pumping them out of the brain.[6][7] Several strategies can be employed to mitigate P-gp efflux:
-
Structural Modification: Reducing the number of hydrogen bond donors and acceptors, and maintaining a molecular weight below 400 Da can decrease a compound's affinity for P-gp.[10]
-
Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can mask polar groups, reducing the molecule's PSA and its interaction with P-gp.[7]
-
Co-administration of P-gp Inhibitors: While effective in preclinical studies, this approach carries the risk of systemic toxicity and drug-drug interactions.
Part 2: Synthetic Strategies for Enhancing CNS Delivery
Beyond optimizing physicochemical properties, several synthetic strategies can be employed to actively deliver drugs to the CNS.
The Prodrug Approach: A Trojan Horse Strategy
A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo.[2][13] This approach is particularly useful for enhancing CNS delivery.[13][14]
-
Lipophilic Prodrugs: By masking polar functional groups with lipophilic moieties, the overall lipophilicity of a drug can be increased, facilitating its passive diffusion across the BBB.[15][16] A classic example is the conversion of morphine to heroin (diacetylmorphine), which increases its BBB permeability by approximately 100-fold.[15] Once inside the brain, esterases cleave the acetyl groups to release the active morphine, which, being more polar, is then "locked in" the CNS.[15]
-
Carrier-Mediated Transport (CMT) Prodrugs: This strategy involves conjugating a drug to a molecule that is a substrate for an endogenous nutrient transporter at the BBB.[15] For example, L-DOPA, a prodrug of dopamine, is transported across the BBB by the large neutral amino acid transporter (LAT1).[15]
-
Redox Chemical Delivery Systems (CDS): This approach utilizes a dihydropyridine-pyridinium salt redox system.[15] The lipophilic dihydropyridine carrier crosses the BBB and is then oxidized in the brain to the charged pyridinium salt, trapping the drug-carrier conjugate within the CNS. Subsequent enzymatic cleavage releases the active drug.[15]
Diagram: Prodrug Strategies for CNS Delivery
Caption: Prodrug strategies enhance CNS delivery by masking polarity or hijacking endogenous transport mechanisms.
Nanoparticle-Mediated Delivery: A Versatile Platform
Nanoparticles (NPs) offer a promising platform for delivering a wide range of therapeutic agents to the CNS.[17][18] These systems can protect the encapsulated drug from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[19]
-
Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) can be used to encapsulate drugs. Surface modification with surfactants like polysorbate 80 (Tween 80) can enhance BBB penetration, possibly by adsorbing apolipoproteins and mimicking lipoprotein particles that are transported across the BBB.[19]
-
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs.[17] Their surface can be functionalized with targeting ligands, such as antibodies against the transferrin receptor, to facilitate receptor-mediated transcytosis across the BBB.[5]
-
Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles can be guided to the brain using an external magnetic field, temporarily increasing the permeability of the BBB in a localized manner.[18]
Diagram: Nanoparticle-Mediated CNS Drug Delivery
Caption: Surface-modified nanoparticles can cross the BBB via receptor-mediated mechanisms to deliver their therapeutic payload.
Part 3: Experimental Protocols for Assessing CNS Penetration
The evaluation of a compound's ability to cross the BBB is a critical step in the development of CNS-targeting agents. In vitro models provide a cost-effective and high-throughput means of screening candidates before advancing to more complex and expensive in vivo studies.[20][21]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro model that assesses the passive permeability of a compound across an artificial membrane coated with a lipid solution that mimics the composition of the BBB.[6]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Corning Costar)
-
Porcine brain lipid extract (or a synthetic lipid mixture) in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
Plate reader (UV-Vis or LC-MS/MS for quantification)
Procedure:
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS at a known concentration (e.g., 100 µM).
-
Coat Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate and allow the dodecane to evaporate, leaving a lipid membrane.
-
Add Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.
-
Add Donor Solution: Add 200 µL of the donor solution (test or control compound) to each well of the filter plate.
-
Incubate: Cover the plate and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Quantify Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / Ceq) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol: In Vitro Transwell BBB Model
The Transwell BBB model utilizes a co-culture of brain endothelial cells with astrocytes and/or pericytes to create a more physiologically relevant barrier.[22][23]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) for 12- or 24-well plates
-
Primary or immortalized brain microvascular endothelial cells (BMECs)
-
Primary or immortalized astrocytes and/or pericytes
-
Appropriate cell culture media and supplements
-
Extracellular matrix coating (e.g., collagen, fibronectin)
-
Transendothelial electrical resistance (TEER) measurement system
-
Fluorescently labeled permeability markers (e.g., sodium fluorescein, FITC-dextran)
-
Test compounds
Procedure:
-
Coat Transwell Inserts: Coat the apical side of the Transwell inserts with an extracellular matrix protein to promote cell attachment.
-
Seed Endothelial Cells: Seed BMECs onto the apical side of the Transwell inserts at a high density.
-
Co-culture (Optional but Recommended): Seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.[21]
-
Culture and Monitor Barrier Formation: Culture the cells until a confluent monolayer is formed. Monitor the integrity of the barrier by measuring the TEER. Higher TEER values indicate tighter junctions.[22]
-
Permeability Assay: a. Replace the media in the apical and basolateral chambers with fresh media. b. Add the test compound and a permeability marker to the apical chamber. c. At various time points, take samples from the basolateral chamber. d. Quantify the concentration of the test compound and the marker in the samples.
-
Calculate Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Diagram: In Vitro BBB Permeability Assay Workflow
Caption: A generalized workflow for assessing the in vitro BBB permeability of CNS drug candidates.
Conclusion
The synthesis of CNS-targeting agents is a multifaceted challenge that requires a deep understanding of the intricate biology of the blood-brain barrier and the principles of medicinal chemistry. By carefully optimizing the physicochemical properties of small molecules and employing innovative prodrug and nanoparticle-based delivery strategies, researchers can significantly improve the chances of successfully delivering therapeutic agents to the brain. The in vitro protocols provided in this guide offer a robust framework for the early-stage evaluation of CNS drug candidates, enabling the selection of the most promising compounds for further development.
References
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]
-
Gagliardi, M., Biamonte, F., & Di Francesco, A. (2014). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Molecules, 19(11), 18491-18516. [Link]
-
Zhang, Y., & Chen, Y. (2020). Prodrug strategy for enhanced therapy of central nervous system disease. Chemical Communications, 56(83), 12532-12543. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceuticals, 11(4), 114. [Link]
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 59(19), 8926-8948. [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. [Link]
-
Jämsä, V. (2010). Prodrug approaches for CNS delivery. AAPS Journal, 12(1), 92-102. [Link]
-
Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Current Opinion in Drug Discovery & Development, 8(4), 505-512. [Link]
-
Fiveable. (n.d.). Central nervous system drugs. Medicinal Chemistry Class Notes. [Link]
-
Rautio, J., Laine, K., Gynther, M., & Huttunen, K. M. (2008). Prodrug approaches for CNS delivery. AAPS Journal, 10(1), 92-102. [Link]
-
Li, W., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 256, 115414. [Link]
-
Liu, X., et al. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]
-
Wang, L., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. European Journal of Medicinal Chemistry, 268, 116246. [Link]
-
Verhoest, P. R., & Shaffer, C. L. (2012). Medicinal Chemistry Challenges in CNS Drug Discovery. In The Practice of Medicinal Chemistry (4th ed., pp. 385-408). [Link]
-
He, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13348-13375. [Link]
-
Veszelka, S., et al. (2018). Designing drugs optimized for both blood–brain barrier permeation and intra-cerebral partition. Expert Opinion on Drug Discovery, 13(9), 845-855. [Link]
-
Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Current Medicinal Chemistry, 23(14), 1392-1407. [Link]
-
Mayol-Llinas, J., et al. (2019). Assessing molecular scaffolds for CNS drug discovery. Chemical Science, 10(23), 5991-6000. [Link]
-
Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Physicochemical property profile for brain permeability: comparative study by different approaches. Expert Opinion on Drug Discovery, 6(10), 1043-1052. [Link]
-
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobicity and Water Solubility of Organic Compounds Using a Novel Solvation Model. Journal of Physical Chemistry A, 102(21), 3762-3772. [Link]
-
Cambridge MedChem Consulting. (n.d.). Brain Penetration. [Link]
-
Trippier, P. C. (2016). Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration. Science X. [Link]
-
Jemal, A. (n.d.). Medicinalchemistry of CNS. Scribd. [Link]
-
Wiley, S. E., & Webster, T. J. (2011). Nanomaterial-mediated CNS Delivery of Diagnostic and Therapeutic Agents. Journal of Biomedical Materials Research Part A, 98A(1), 138-150. [Link]
-
Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood–brain barrier: an overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890. [Link]
-
Rahman, M. H., & Al-Amin, M. (2024). Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. Pharmaceutics, 16(1), 105. [Link]
-
Feng, X., et al. (2013). Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis. Nanomedicine: Nanotechnology, Biology and Medicine, 9(7), 958-973. [Link]
-
Nelson, A., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications, 53(75), 10404-10407. [Link]
-
Arora, G. (2019). An Overview of the Nanoparticles in CNS Targeted Drug Delivery: An Emerging Trend. Journal of Drug Delivery and Therapeutics, 9(3), 614-620. [Link]
-
Chen, Y., & Liu, L. (2012). Quantification of In Vitro Blood-Brain Barrier Permeability. In Blood-Brain Barrier in Drug Discovery and Development (pp. 205-219). [Link]
-
Farnaby, W., et al. (2019). Assessment of the relevance of scaffolds to CNS drug discovery. Drug Discovery Today, 24(1), 134-142. [Link]
-
Knez, D., & Coi, A. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Current Neuropharmacology, 13(5), 578-601. [Link]
-
Garba, M., & Adelaiye, A. B. (2018). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. Central Nervous System Agents in Medicinal Chemistry, 18(1), 2-10. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
Nielsen, S. S. E., et al. (2022). Establishment of an In Vitro Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells. Journal of Visualized Experiments, (185), e64101. [Link]
-
Rankovic, Z. (2015). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. In CNS Drug Discovery (pp. 129-157). [Link]
-
Zhang, Y., et al. (2018). Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier. Journal of Nanomaterials, 2018, 1-11. [Link]
-
Cellomatics Biosciences. (2023). Inventing a new in vitro model for the blood brain barrier. [Link]
-
Alacrita Consulting. (n.d.). Central Nervous System (CNS) - Case Studies. [Link]
-
Kaczor, A. A., et al. (2013). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 18(11), 13684-13704. [Link]
-
Kharkar, P. S. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 67. [Link]
-
Patel, M. M., & Patel, P. (2017). Strategies for drug delivery to the central nervous system by systemic route. Drug Delivery, 24(1), 1-15. [Link]
-
Charles River Laboratories. (2024). CNS Delivery in Drug Development and Toxicology: Best Practices and Recent Advances. [Link]
-
Chen, Y., & Liu, L. (2012). Current approaches to enhance CNS delivery of drugs across the brain barriers. International Journal of Nanomedicine, 7, 4737-4746. [Link]
-
Cioffi, C. L. (Ed.). (2023). Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 13. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Prodrug approaches for cns delivery ppt finished copy | PPTX [slideshare.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Nanomaterial-mediated CNS Delivery of Diagnostic and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 21. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 23. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
protocol for the purification of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
An Application Guide to the Recrystallization and Purity Assessment of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Abstract
This comprehensive application note provides a detailed , a key chiral intermediate in pharmaceutical research and development. The primary purification method detailed is recrystallization, a robust technique for enhancing the purity of crystalline solids. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies, the scientific rationale behind procedural choices, and methods for final purity verification.
Introduction
1-(2-Chloro-6-fluorophenyl)ethan-1-amine and its hydrochloride salt are valuable chiral building blocks in organic synthesis. The presence of chloro and fluoro substituents on the phenyl ring, combined with a chiral amine center, makes this compound a critical intermediate for creating complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs)[1]. The stereochemical integrity and, crucially, the chemical purity of this intermediate are paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final drug product.
This document provides a field-proven protocol for purifying the hydrochloride salt form of this amine. Amine hydrochlorides are generally stable, crystalline solids, making them ideal candidates for purification by recrystallization[2][3]. The protocol herein is designed to be a self-validating system, explaining the causality behind each step to ensure both high purity and optimal yield.
Health and Safety Precautions
Handling 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride requires adherence to strict safety protocols. The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye and respiratory irritation[4][5].
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or a face shield are required[5].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
Engineering Controls:
-
All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[6].
-
An eyewash station and safety shower should be readily accessible[4].
Principle of Purification: Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. The process relies on the principle that most solids are more soluble in a hot solvent than in a cold one[7].
The core steps are:
-
Dissolution: The impure compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.
-
Cooling & Crystallization: The solution is cooled slowly. As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution.
-
Impurity Segregation: Soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor"). Insoluble impurities are removed by hot filtration.
-
Isolation: The pure crystals are collected by filtration.
For amine salts, which are significantly more polar than their freebase counterparts, polar solvents such as alcohols are typically effective for recrystallization[2].
Experimental Protocol: Purification of the Hydrochloride Salt
This protocol details the purification of crude 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride via recrystallization from isopropanol.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Crude 1-(2-chloro-6-fluorophenyl)ethan-1-amine HCl (>95% purity) | Erlenmeyer flasks (50 mL, 100 mL) |
| Isopropanol (IPA), Reagent Grade | Magnetic stir plate with heating capability |
| Diethyl Ether, Anhydrous (optional, for washing) | Magnetic stir bar |
| Deionized Water | Büchner funnel and vacuum flask |
| Activated Carbon (optional, for color removal) | Vacuum source with trap |
| Filter paper (Whatman Grade 1 or equivalent) | |
| Glassware (beakers, graduated cylinders) | |
| Spatulas and watch glass | |
| Vacuum oven or desiccator |
Step-by-Step Methodology
(1) Dissolution of the Crude Material:
-
Place 5.0 g of crude 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of isopropanol.
-
Gently heat the mixture to a near-boil (approx. 80°C) with constant stirring on a hot plate.
-
Continue adding isopropanol in small (1-2 mL) portions until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield, as any excess solvent will retain some of the desired product even after cooling[7].
(2) Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approx. 0.1 g) of activated carbon to adsorb the colored impurities[7].
-
Reheat the solution to boiling for 2-3 minutes.
(3) Hot Filtration (if Decolorization was Performed or Insoluble Impurities are Present):
-
Pre-heat a separate flask and a glass funnel.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon or any insoluble impurities. Causality: This step must be performed rapidly to prevent premature crystallization of the product on the funnel.
(4) Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and remove it from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically higher in purity as they are less likely to trap impurities within their lattice structure.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
(5) Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold isopropanol.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the collected crystals with two small portions (5-10 mL each) of ice-cold isopropanol or anhydrous diethyl ether. Causality: The wash solvent must be ice-cold to minimize re-dissolving the purified crystals while effectively rinsing away the mother liquor containing the soluble impurities.
-
Keep the vacuum on for 10-15 minutes to pull air through the crystals and partially dry them.
(6) Drying:
-
Transfer the crystalline solid to a pre-weighed watch glass.
-
Dry the material to a constant weight in a vacuum oven at 40-50°C or in a desiccator under vacuum. The final product should be an off-white to light yellow solid[8].
Purification Workflow Diagram
Caption: Workflow for the recrystallization of 1-(2-chloro-6-fluorophenyl)ethan-1-amine HCl.
Purity Assessment and Characterization
Verifying the purity of the final product is a critical step. Several analytical methods can be employed.
| Parameter | Method | Expected Result & Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC) | >99.5% area. HPLC is a precise method for quantifying purity and detecting trace impurities. Note that amine compounds may require specific columns or mobile phase additives to prevent peak tailing[9]. |
| Identity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectrum should match the known structure of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride and be free of impurity signals. Patent literature often provides reference spectra[10]. |
| Physical Property | Melting Point (MP) | A sharp, defined melting range close to the literature value. Impurities typically depress and broaden the melting range. |
| Assay | Acid-Base Titration | Determination of the hydrochloride salt content can be achieved via titration with a standardized base, providing a measure of overall salt purity[11][12]. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod below the solvent line. Add a "seed" crystal from a previous batch. Cool in the ice bath for a longer period. If necessary, add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble, like diethyl ether) dropwise until turbidity persists, then heat to clarify and cool again. |
| Very low recovery yield. | Too much solvent was used during dissolution. The compound is significantly soluble in the cold solvent. Crystals were washed with warm solvent. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Always use ice-cold solvent for washing the final crystals. The mother liquor can potentially be concentrated to recover a second, less pure crop of crystals. |
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024). Safety Data Sheet: 1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Scribd. (n.d.). HSAS Method. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)-1H-imidazol-2-amine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
ACS Publications. (1977). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
EPTQ. (2002). Chemical analysis in amine system operations. Retrieved from [Link]
-
ResearchGate. (2000). Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. Retrieved from [Link]
-
LookChem. (n.d.). 1-(2-chloro-6-fluorophenyl)ethan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
Sources
- 1. Chiral Alcohol 1-(2-Chloro-6-fluorophenyl)ethan-1-ol [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. aksci.com [aksci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE CAS#: 1375474-27-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. This critical pharmaceutical intermediate serves as a key building block in the development of various active pharmaceutical ingredients (APIs), most notably as a precursor in the synthesis of Esketamine.[1][2][3][4][5] Achieving a high yield of this compound is paramount for the efficiency and cost-effectiveness of the overall drug development process.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies and answers to frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Core Synthesis Pathway: Reductive Amination
The most prevalent and efficient route to 1-(2-chloro-6-fluorophenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 2'-chloro-6'-fluoroacetophenone. This process typically involves two key transformations that can be performed sequentially or in a single pot (direct reductive amination).[6][7][8]
-
Imine Formation: The carbonyl group of the ketone reacts with an amine source, typically ammonia or an ammonia equivalent (e.g., ammonium acetate), under weakly acidic conditions to form a transient imine intermediate.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, yielding the target primary amine.
The free amine is subsequently converted to its hydrochloride salt for improved stability and handling.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Optimizing Your Yield
This section addresses the most common challenges encountered during synthesis. Each question is designed to reflect a real-world experimental observation, followed by a detailed explanation of the cause and actionable solutions.
Q1: My reaction has stalled. TLC/LC-MS analysis shows a high percentage of unreacted 2'-chloro-6'-fluoroacetophenone. What's going wrong?
This is a classic issue often traced back to the equilibrium-driven formation of the imine intermediate.
Core Problem: Imine formation is a reversible condensation reaction that produces water as a byproduct.[6] According to Le Châtelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards the starting materials (ketone and amine), preventing the reaction from reaching completion.
Solutions:
-
Water Removal: The most effective strategy is to actively remove water from the reaction.
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it forms.
-
Lewis Acid Catalysts: Reagents like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] can act as both a Lewis acid catalyst and a dehydrating agent, driving the reaction forward.[9]
-
-
pH Optimization: The reaction requires mild acidic catalysis.
-
Problem: If the medium is too acidic, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the initial attack on the carbonyl. If the medium is too basic, there is no proton source to activate the carbonyl oxygen.[10][11]
-
Solution: The optimal pH is typically between 4 and 6. The use of ammonium acetate as the amine source is often effective as it provides both ammonia and a mild acidic buffer. A small amount of glacial acetic acid can also be used as a catalyst.[12]
-
-
Reagent Stoichiometry: Ensure an excess of the amine source is used. This pushes the equilibrium towards the imine product. A 5-10 fold excess of the ammonia source is common.
Q2: My final product is contaminated with a significant amount of 1-(2-chloro-6-fluorophenyl)ethanol. How can I minimize this byproduct?
The formation of the corresponding alcohol is a result of a competing reduction pathway.
Core Problem: The reducing agent is reducing the starting ketone directly to an alcohol instead of selectively reducing the imine intermediate. This is a common issue when using powerful, non-selective reducing agents.[6]
Solutions:
-
Select the Right Reducing Agent: The choice of hydride source is critical for chemoselectivity.
-
Preferred Agents: Use reducing agents that are known to be more selective for imines/iminium ions over ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for one-pot reactions as it is mild and selective.[9][12] Sodium cyanoborohydride (NaBH₃CN) is also highly effective and selective at a slightly acidic pH, but its use generates toxic cyanide byproducts that require careful quenching and disposal procedures.[6][9][11]
-
Problematic Agents: A strong reducing agent like sodium borohydride (NaBH₄) will readily reduce both the ketone and the imine.[9] If NaBH₄ must be used, a two-step (indirect) procedure is necessary: first, allow the imine to form completely (monitoring by TLC/LC-MS), and only then add the NaBH₄ to the reaction.[9][11]
-
-
Control Reaction Conditions: Ensure the one-pot reaction conditions favor imine formation before reduction can occur. This reinforces the importance of pH control and water removal as described in Q1.
Caption: Troubleshooting logic for improving reaction yield.
Q3: My process requires the synthesis of a single enantiomer (e.g., (S)-amine). What is the best strategy to achieve high enantiomeric excess (ee)?
Achieving high stereoselectivity is crucial for pharmaceutical applications. There are two primary strategies.
Strategy 1: Asymmetric Synthesis (Direct Approach)
This is the more modern and efficient approach, especially for larger-scale synthesis. It involves modifying the reductive amination step to be stereoselective.
-
Method: Use a transition metal catalyst composed of a metal center (e.g., Ruthenium, Iridium, Rhodium) and a chiral ligand (e.g., BINAP derivatives).[13][14][15] This chiral catalyst complex facilitates the hydrogenation of the imine intermediate in a way that preferentially forms one enantiomer over the other.
-
Key Considerations:
-
Catalyst Selection: The choice of catalyst and ligand is highly substrate-dependent and requires screening and optimization.[14][16]
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all significantly impact both yield and enantioselectivity.[13][15]
-
Biocatalysis: An emerging alternative is the use of enzymes like imine reductases (IREDs) or reductive aminases (RedAms), which can offer extremely high enantioselectivity under mild, aqueous conditions.[17][18]
-
Strategy 2: Chiral Resolution (Classical Approach)
This method involves synthesizing the racemic amine (a 50:50 mixture of both enantiomers) and then separating them.
-
Method: The racemic free amine is reacted with a chiral resolving agent, such as (+)- or (-)-tartaric acid or dibenzoyltartaric acid. This forms a pair of diastereomeric salts which have different physical properties (e.g., solubility).
-
Key Considerations:
-
Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%, although the resolving agent and the undesired enantiomer can often be recovered and recycled.
-
Process: The separation relies on fractional crystallization, which can be labor-intensive and may require optimization of solvents and temperatures to achieve high diastereomeric purity.
-
Frequently Asked Questions (FAQs)
Q: Which reducing agents are most commonly used for this type of reductive amination?
A: The choice depends on factors like cost, safety, selectivity, and scale.
| Reducing Agent | Pros | Cons | Solvent Compatibility |
| NaBH(OAc)₃ (STAB) | Mild, highly selective for imines over ketones; excellent for one-pot reactions.[12] | Moisture sensitive; relatively expensive. | Aprotic solvents (DCE, THF, DCM).[9] |
| NaBH₃CN | Selective for imines at acidic pH; water tolerant.[9] | Highly toxic (releases HCN); requires careful handling and workup. | Protic solvents (MeOH, EtOH).[9] |
| NaBH₄ | Inexpensive and readily available. | Non-selective, reduces ketones and aldehydes; best for two-step procedures.[11] | Protic solvents (MeOH, EtOH).[9] |
| H₂ / Catalyst (e.g., Pd/C, Ru) | "Green" (byproduct is water); excellent for large scale; can be used for asymmetric synthesis with chiral catalysts.[6][13] | Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric. | Alcohols, THF, Ethyl Acetate. |
Q: What is the standard procedure for converting the final amine product to its hydrochloride salt?
A: This is a crucial step for product isolation, purification, and stability.
-
Work-up: After the reaction is complete, perform an aqueous workup to remove inorganic salts and water-soluble components. This typically involves quenching the reaction, extracting the free amine into an organic solvent (e.g., ethyl acetate, DCM), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Solvent Exchange: Concentrate the dried organic solution in vacuo to obtain the crude free amine, which is often an oil. Dissolve this oil in a suitable solvent for precipitation, such as diethyl ether, isopropyl alcohol (IPA), or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether, or concentrated HCl in IPA) to the stirred solution of the free amine.
-
Precipitation & Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether, hexane) to remove soluble impurities, and dry the final product under vacuum.
Q: Can I monitor the reaction progress effectively?
A: Yes, active monitoring is essential for optimization. Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a suitable eluent system (e.g., 10-30% ethyl acetate in hexanes). The starting ketone will have a higher Rf value than the more polar amine product. Staining with potassium permanganate or ninhydrin can help visualize the amine spot. For more quantitative analysis, LC-MS is the preferred method.
Representative Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2'-chloro-6'-fluoroacetophenone (1.0 eq).
-
Solvent & Reagents: Add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by ammonium acetate (approx. 5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (approx. 1.5-2.0 eq) portion-wise to the suspension. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Quench & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of isopropyl alcohol. Cool the solution in an ice bath and slowly add a solution of HCl in isopropyl alcohol until the mixture is acidic. Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
References
- BenchChem. (n.d.). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- Andersson, P. G., & Munslow, I. J. (2007). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Science of Synthesis.
- BenchChem. (n.d.). Troubleshooting Low Yield in Amide Bond Formation.
- Jagadeesh, R. V., et al. (2017). Catalyst screening for the reductive amination of acetophenone.
- Li, G., et al. (2019). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Chapman, S., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of imines. Accounts of Chemical Research.
-
MySkinRecipes. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Rowles, I., et al. (2020).
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (2020). WO2020212510A1 - Synthetic methods of preparing esketamine.
- Google Patents. (2022). US20220220062A1 - Synthetic methods of preparing esketamine.
- Tararov, V. I., & Börner, A. (2005). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Wikipedia. (n.d.). Esketamine. Retrieved from [Link]
- List, B., et al. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine.
- Melchiorre, P., et al. (2022).
- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
-
PubChem. (n.d.). Esketamine. National Institutes of Health. Retrieved from [Link]
- Turner, N. J., & Moody, T. S. (2011). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application.
- ResearchGate. (2007). Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines.
- McIntyre, R. S., et al. (2021). Synthesizing the Evidence for Ketamine and Esketamine in Treatment-Resistant Depression: An International Expert Opinion.
- Takeda Pharmaceutical Company. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters.
- Scholars Research Library. (2014). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)- 1- piperazinyl}. Der Pharmacia Lettre.
-
PubChem. (n.d.). (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. National Institutes of Health. Retrieved from [Link]
Sources
- 1. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 2. WO2020212510A1 - Synthetic methods of preparing esketamine - Google Patents [patents.google.com]
- 3. US20220220062A1 - Synthetic methods of preparing esketamine - Google Patents [patents.google.com]
- 4. Esketamine - Wikipedia [en.wikipedia.org]
- 5. Esketamine | C13H16ClNO | CID 182137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Phenylethylamines
Welcome to the technical support center for the synthesis of substituted phenylethylamines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common side reactions encountered during synthesis. This resource aims to be a practical tool, grounded in established chemical principles, to help you navigate the complexities of these synthetic routes and optimize your experimental outcomes.
Phenylethylamines are a critical class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Their synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly reduce yields and complicate purification. This guide will focus on three prevalent synthetic methodologies: Reductive Amination, the Leuckart Reaction, and the Ritter Reaction.
Section 1: Reductive Amination of Phenylacetones
Reductive amination is a widely used method for synthesizing phenylethylamines from the corresponding phenylacetone precursors.[4] The reaction proceeds via the formation of an imine intermediate, which is then reduced to the target amine.[5] While effective, this pathway is susceptible to several side reactions that can diminish the yield of the desired primary or secondary amine.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is producing a significant amount of secondary amine byproduct. How can I favor the formation of the primary amine?
A1: The formation of a secondary amine is a common side reaction in reductive aminations where the initially formed primary amine acts as a nucleophile.[5] It can react with the remaining ketone to form a new imine, which is then reduced to the secondary amine. To minimize this, a large excess of the ammonia source is crucial.[5]
Troubleshooting Protocol:
-
Increase Ammonia Excess: Use at least a five-fold molar excess of ammonia relative to the phenylacetone.[5] For catalytic hydrogenations, saturating the reaction solvent (e.g., methanol) with ammonia gas is a common and effective practice.[5]
-
Control Reagent Addition: If experimentally feasible, add the reducing agent slowly to the mixture of the ketone and ammonia. This ensures a high concentration of ammonia is present to react with the ketone as it is consumed.
-
Monitor Reaction Temperature: Lower temperatures can sometimes favor the desired reaction pathway by reducing the rate of the competing secondary amine formation.
Q2: I am observing the formation of an alcohol (e.g., phenyl-2-propanol) in my reaction mixture. What causes this and how can I prevent it?
A2: The reduction of the starting ketone to the corresponding alcohol is a competing reaction pathway, particularly with strong reducing agents.[5] This occurs when the carbonyl group is directly reduced before it can form the imine intermediate.
Troubleshooting Protocol:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Milder, more selective reducing agents are preferred. For example, sodium cyanoborohydride (NaBH3CN) is often used as it is more selective for the imine over the ketone.
-
pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation, thereby favoring the desired reductive amination pathway over direct ketone reduction.
-
Pre-formation of the Imine: In some cases, it may be beneficial to allow the ketone and amine to react and form the imine before introducing the reducing agent. This can be monitored by techniques like IR spectroscopy (disappearance of the C=O stretch).
Key Reaction Pathways in Reductive Amination
Caption: Competing pathways in reductive amination.
Section 2: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] It is typically carried out at high temperatures.[6] The reaction is prone to the formation of several byproducts, which can complicate purification and lower yields.
Frequently Asked Questions (FAQs)
Q1: My Leuckart reaction is producing a complex mixture of primary, secondary, and even tertiary amines. How can I improve the selectivity?
A1: The formation of higher-order amines is a known issue with the Leuckart reaction, arising from the reaction of the initially formed amine with the starting carbonyl compound.[7]
Troubleshooting Protocol:
-
Reagent Stoichiometry: Using a significant excess of the formamide or ammonium formate reagent can help to favor the formation of the primary amine.
-
Addition of Formic Acid: The inclusion of formic acid in the reaction mixture can help to suppress the formation of secondary and tertiary amines by maintaining a slightly acidic environment.[8]
-
Temperature Control: While the Leuckart reaction requires high temperatures, excessive heat can promote side reactions. It is important to carefully control the temperature to the optimal range for the specific substrate, typically between 160-185°C.[9]
Q2: The yield of my desired amine is low, and I am isolating a significant amount of the N-formyl intermediate. What is causing this incomplete hydrolysis?
A2: The Leuckart reaction proceeds through an N-formyl intermediate, which must be hydrolyzed to yield the final amine.[9] Incomplete hydrolysis is a common reason for low yields of the free amine.
Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: After the initial reaction, the N-formyl intermediate must be hydrolyzed, typically by heating with a strong acid like hydrochloric acid.[9] Ensure that the hydrolysis step is carried out for a sufficient duration and at an adequate temperature (e.g., boiling for 45-60 minutes) to drive the reaction to completion.[9]
-
Post-Reaction Workup: After hydrolysis, the reaction mixture will be acidic. The free amine is liberated by basification, typically with a strong base like sodium hydroxide, followed by extraction.[9]
Leuckart Reaction Troubleshooting Parameters
| Parameter | Issue | Recommended Action |
| Temperature | Too low: slow or incomplete reaction. Too high: increased byproduct formation. | Maintain a steady temperature between 180-185°C.[9] |
| Reagents | Insufficient ammonium formate/formamide. | Use a molar excess of the formylating agent. |
| Hydrolysis | Incomplete conversion of the N-formyl intermediate. | Ensure sufficient time and temperature during the acid hydrolysis step.[9] |
| Purification | Presence of unreacted ketone and other neutral byproducts. | Perform an acid-base extraction to separate the basic amine from neutral compounds.[9] |
Section 3: The Ritter Reaction
The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary or benzylic alcohol.[10][11] The resulting amide can then be hydrolyzed to the corresponding amine.
Frequently Asked Questions (FAQs)
Q1: I am observing carbocation rearrangement products in my Ritter reaction. How can I prevent this?
A1: The Ritter reaction proceeds via a carbocation intermediate.[12] If the initial carbocation can rearrange to a more stable form, this will likely occur, leading to a mixture of isomeric products.[11]
Troubleshooting Protocol:
-
Substrate Choice: The propensity for rearrangement is inherent to the substrate. Whenever possible, choose a starting material that will form a stable carbocation that is less likely to rearrange (e.g., a tertiary or benzylic alcohol).[13]
-
Reaction Conditions: In some cases, using milder acidic conditions or lower temperatures can disfavor rearrangement, although this may also slow down the desired reaction.
Q2: The hydrolysis of the N-alkyl amide to the final amine is proving difficult. What conditions are recommended?
A2: N-alkyl amides, especially those derived from sterically hindered alcohols, can be resistant to hydrolysis.
Troubleshooting Protocol:
-
Strong Acidic or Basic Hydrolysis: Vigorous hydrolysis conditions are often necessary. This can involve prolonged heating with a strong acid (e.g., concentrated H2SO4 or HCl) or a strong base (e.g., concentrated NaOH or KOH).
-
Phase-Transfer Catalysis: For particularly stubborn amides, phase-transfer catalysis can sometimes facilitate hydrolysis under biphasic conditions.
Ritter Reaction Logical Flow
Caption: Key steps and potential rearrangement in the Ritter reaction.
Section 4: Purification and Characterization
Q: What are the general strategies for purifying substituted phenylethylamines from these reaction mixtures?
A: The basic nature of the amine product is the key to its purification.
Purification Workflow:
-
Acid-Base Extraction: After the reaction is complete, the mixture is typically worked up by performing an acid-base extraction.
-
First, the reaction mixture is dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., NaHCO3) to remove any acidic components.
-
Next, the organic layer is extracted with an acidic aqueous solution (e.g., dilute HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral byproducts (like unreacted ketone or alcohol) in the organic layer.[9]
-
The aqueous layer is then made basic with a strong base (e.g., NaOH) to deprotonate the amine, which will often separate as an oil or can be extracted back into an organic solvent.[14][15]
-
-
Distillation: For liquid amines, fractional distillation under reduced pressure is a common method for final purification.[9]
-
Crystallization: The purified amine can be converted to a salt (e.g., hydrochloride or tartrate) and purified by recrystallization.[9][14] This is also a method for resolving racemic mixtures into individual enantiomers.[14]
References
-
Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available at: [Link]
-
Fandom. (n.d.). Phenylacetone. Breaking Bad Wiki. Available at: [Link]
-
Organic Syntheses. (n.d.). α-Phenylethylamine. Organic Syntheses Procedure. Available at: [Link]
-
Wikipedia. (2023). Ritter reaction. Wikipedia. Available at: [Link]
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
-
University of Toronto. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. University of Toronto Scarborough. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. Available at: [Link]
-
Erowid. (n.d.). Reductive Amination Review. Erowid. Available at: [Link]
-
May, J., et al. (2009). Diastereoselective Ritter reactions of chiral secondary benzylic alcohols. Chemical Communications. Available at: [Link]
-
Memari, F. (2022). CHM2210L Exp 7 Prelab discussion Resolution of 1-Phenylethylamine. YouTube. Available at: [Link]
-
OUCI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. OUCI. Available at: [Link]
-
Reddit. (2017). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine?. r/chemistry. Available at: [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions. Available at: [Link]
-
MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]
-
ResearchGate. (2010). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. Available at: [Link]
-
Research Square. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. Research Square. Available at: [Link]
-
NROChemistry. (n.d.). Ritter Reaction. NROChemistry. Available at: [Link]
-
Cross, J. M., & Fuson, R. C. (1940). Secondary Amines by the Leuckart Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Kennedy, D. J., et al. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Drug Testing and Analysis. Available at: [Link]
-
Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Wikimedia Commons. Available at: [Link]
-
Sciencemadness Discussion Board. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Sciencemadness Discussion Board. Available at: [Link]
-
designer-drug.com. (n.d.). Reductive Alkylation Review. designer-drug.com. Available at: [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Organic Syntheses Procedure. Available at: [Link]
-
Erowid. (n.d.). The Leuckart Reaction. Erowid. Available at: [Link]
-
Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Organic Syntheses Procedure. Available at: [Link]
-
Wikipedia. (2023). Leuckart reaction. Wikipedia. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Gabriel Phthalamide Synthesis of 1-Phenylethylamine. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. breakingbad.fandom.com [breakingbad.fandom.com]
- 5. Reductive Amination Review [erowid.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Ritter Reaction [organic-chemistry.org]
- 13. Ritter Reaction | NROChemistry [nrochemistry.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Welcome to the technical support center for the purification of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this chiral amine hydrochloride. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity and yield in your experiments.
I. Understanding the Molecule and Its Challenges
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a chiral synthetic intermediate, and its purification presents a unique set of challenges. Being a hydrochloride salt, its solubility is significantly different from its free-base form. The presence of a stereocenter necessitates control and analysis of enantiomeric purity. Furthermore, residual impurities from its synthesis, typically a reductive amination of 2-chloro-6-fluoroacetophenone, can co-crystallize or interfere with purification.
This guide will address these challenges by providing a logical framework for troubleshooting and optimization of your purification protocols.
II. Troubleshooting Guide
This section is designed to address specific issues you may encounter during the purification of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
Problem 1: Oiling Out During Recrystallization
Issue: Instead of forming crystals, the compound separates as an oil upon cooling the recrystallization solvent.
Probable Causes:
-
High Impurity Levels: The presence of significant amounts of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent even at low temperatures, or the polarity difference between the hot and cold solvent may not be optimal for crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of controlled crystal growth.
Solutions:
-
Solvent System Optimization:
-
Single Solvent: If using a single solvent like isopropanol or ethanol, ensure you are at the saturation point at the boiling temperature. If it oils out, try a less polar solvent in which the hydrochloride salt has lower solubility.
-
Solvent/Anti-solvent System: A common and effective technique is to dissolve the hydrochloride salt in a minimal amount of a polar solvent (e.g., methanol, water) and then add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the polar solvent to redissolve the oil and allow it to cool slowly.[1][2]
-
-
Controlled Cooling:
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel.
-
Once at room temperature, gradually cool the flask in an ice bath and then in a freezer if necessary.
-
-
Seeding:
-
If you have a few crystals of pure product, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
-
pH Adjustment:
-
Ensure the pH of the solution is acidic to maintain the hydrochloride salt form. The free base is more likely to be an oil.
-
Problem 2: Poor Yield After Recrystallization
Issue: A significant loss of material is observed after the recrystallization process.
Probable Causes:
-
Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3]
-
Washing with a "Good" Solvent: Washing the crystals with a solvent in which the compound is highly soluble will dissolve the product.
-
Premature Crystallization: If the solution cools too quickly during filtration, product can be lost on the filter paper.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Appropriate Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is sparingly soluble.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and flask to prevent premature crystallization.
Problem 3: Inadequate Chiral Purity (Enantiomeric Excess - ee)
Issue: The enantiomeric excess of the final product is below the desired specification.
Probable Causes:
-
Incomplete Resolution: The diastereomeric salt resolution was not efficient, leading to co-crystallization of both diastereomers.
-
Racemization: Although less common for this specific molecule under standard purification conditions, exposure to harsh basic or acidic conditions and high temperatures for prolonged periods could potentially lead to some racemization.
-
Inaccurate Analytical Method: The method used to determine the enantiomeric excess (e.g., chiral HPLC) may not be optimized.
Solutions:
-
Optimize Diastereomeric Salt Crystallization:
-
Choice of Resolving Agent: Tartaric acid and its derivatives are commonly used for resolving amines.[4][5] The choice of the specific enantiomer of the resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) will determine which enantiomer of the amine crystallizes.
-
Solvent Screening: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[6] Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, and their mixtures with water) to find the optimal conditions for selective crystallization.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution. Typically, 0.5 to 1.0 equivalents of the resolving agent are used.
-
Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations of the diastereomeric salt to achieve the desired enantiomeric purity.
-
-
Analytical Method Validation:
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride?
A1: The most common impurities originate from the synthetic route, which is often the reductive amination of 2-chloro-6-fluoroacetophenone. These can include:
-
Unreacted Starting Material: 2-chloro-6-fluoroacetophenone.
-
Over-reduction Product: 1-(2-chloro-6-fluorophenyl)ethanol.
-
Side-products from the Reducing Agent: For example, if sodium cyanoborohydride is used, cyanide-related byproducts might be present.[9]
-
Dialkylation Products: If a primary amine is used in the reductive amination, there's a possibility of forming a secondary amine impurity.[10]
Q2: What is the best solvent for recrystallizing 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride?
A2: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, good starting points for screening are:
-
Alcohols: Isopropanol, ethanol, and methanol are common choices for recrystallizing amine hydrochlorides.[1]
-
Ketones: Acetone can be effective.
-
Mixed Solvent Systems: A mixture of a polar solvent (like methanol or ethanol) with a less polar anti-solvent (like diethyl ether or ethyl acetate) often provides good results.[2]
Q3: How do I convert the free base to the hydrochloride salt?
A3: To convert the free base to the hydrochloride salt, dissolve the amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of hydrochloric acid (e.g., HCl in ether, or concentrated aqueous HCl followed by removal of water) with stirring.[11] The hydrochloride salt will often precipitate out of the solution.
Q4: How can I determine the enantiomeric purity of my sample?
A4: The most common and reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .[12][13] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
Q5: What is the principle behind chiral resolution using a resolving agent like tartaric acid?
A5: Chiral resolution by diastereomeric salt formation relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting a racemic mixture of the amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers have different solubilities in a given solvent, allowing one to be selectively crystallized and separated from the other.[5][14]
IV. Experimental Protocols
Protocol 1: General Recrystallization of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude hydrochloride salt. Add a few drops of the chosen solvent (e.g., isopropanol).
-
Solubility Test: Heat the test tube in a water bath. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If not, try another solvent or a mixed solvent system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation with L-(+)-Tartaric Acid
-
Dissolution: Dissolve the racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine (free base) in a suitable solvent (e.g., methanol or ethanol) in an Erlenmeyer flask.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 molar equivalents of L-(+)-tartaric acid in the same solvent, warming if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to stand at room temperature. The diastereomeric salt of one enantiomer should begin to crystallize. To maximize the yield, the flask can be cooled in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). Stir until the solid dissolves and the layers separate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.
-
Formation of Hydrochloride Salt: Convert the enriched free amine to its hydrochloride salt as described in the FAQs.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
V. Visualizations
Caption: Purification workflow for 1-(2-chloro-6-fluorophenyl)ethan-1-amine HCl.
Caption: Troubleshooting decision tree for "oiling out" during recrystallization.
VI. References
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved January 1, 2026, from [Link]
-
Measuring Chiral Purity. (n.d.). OpenOChem Learn. Retrieved January 1, 2026, from [Link]
-
Chiral analysis. (2023, December 28). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2018, November 1). LCGC International. Retrieved January 1, 2026, from [Link]
-
Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved January 1, 2026, from [Link]
-
Chiral resolution. (n.d.). chemeurope.com. Retrieved January 1, 2026, from [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. (2012). MPG.PuRe. Retrieved January 1, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 1, 2026, from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved January 1, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 1, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 1, 2026, from [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online. Retrieved January 1, 2026, from [Link]
-
Benzylamine. (2023, December 27). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. Retrieved January 1, 2026, from [Link]
-
Benzylamine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 1, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 1, 2026, from [Link]
-
Reductive amination. (2023, December 14). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? (2020, November 16). ResearchGate. Retrieved January 1, 2026, from [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). SciSpace. Retrieved January 1, 2026, from [Link]
-
Synthesis of benzylamine hydrochloride. (n.d.). PrepChem.com. Retrieved January 1, 2026, from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chiral_resolution [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 13. Chiral analysis - Wikipedia [en.wikipedia.org]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
stability issues of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride under acidic conditions
Technical Support Center: Stability of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Document ID: TSC-CFEA-HCL-001
Welcome to the technical support center for 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions. We will explore the chemical principles governing its stability, provide actionable troubleshooting guides, and detail protocols for investigation.
While specific public data on this exact molecule is limited, the guidance herein is built upon established principles of benzylic amine chemistry and pharmaceutical industry best practices for stability testing as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
Q1: Why is this compound supplied as a hydrochloride salt?
The hydrochloride salt form is used to increase the aqueous solubility of the parent compound, which is a primary amine. In its free base form, the amine is less polar and has limited solubility in aqueous media. By forming a salt with hydrochloric acid, the amine group becomes protonated (R-NH3+), creating an ionic species that is significantly more soluble in water and polar solvents.
Q2: What are the primary stability concerns for this compound in an acidic solution?
The primary concern is acid-catalyzed degradation. While the acidic medium is necessary to maintain the soluble protonated form, excessive acid concentration, high temperatures, or prolonged storage can promote unwanted chemical reactions. The key structural features of concern are:
-
The Benzylic Carbon: The carbon atom attached to both the phenyl ring and the amine group is a benzylic position. This position is susceptible to nucleophilic substitution or elimination reactions, which can be accelerated under stress conditions.
-
The Amine Group: While generally stable when protonated, primary amines can undergo oxidative degradation or other complex reactions, especially in the presence of certain excipients or impurities.[6][7][8]
Q3: What is a safe pH range for preparing and storing aqueous solutions of this compound?
A specific, validated safe pH range is not publicly available. However, a general principle is to use a pH that is at least 2 units below the pKa of the primary amine to ensure >99% of the compound is in its protonated, soluble form. For a typical primary benzylic amine, the pKa is around 9-10. Therefore, a solution pH of 3 to 5 is a reasonable starting point for ensuring solubility while minimizing excessive acid catalysis. The optimal pH must be determined empirically through a formal stability study.
Q4: Can I heat a solution of this compound in an acidic mobile phase for an HPLC analysis?
Caution is strongly advised. Heating the compound in an acidic solution (e.g., in an HPLC autosampler set at an elevated temperature) significantly increases the risk of degradation.[9] If elevated temperatures are necessary for your analysis, you must first validate the short-term stability of the compound under those specific conditions to ensure the analytical results are accurate and that you are not inadvertently measuring degradants.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for diagnosing the root cause.
Issue 1: Appearance of New or Growing Impurity Peaks in HPLC Analysis
Symptom: You observe a new peak in your chromatogram that was not present in the initial analysis, or an existing impurity peak increases in area over time, especially for samples stored in an acidic mobile phase or buffer.
Causality: This is a classic sign of chemical degradation. The acidic conditions, potentially combined with other factors like temperature or light, are causing the 1-(2-chloro-6-fluorophenyl)ethan-1-amine to convert into one or more new chemical entities.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Hypothetical Degradation Pathway
Under acidic conditions and heat, two likely degradation pathways for a benzylic amine are nucleophilic substitution and elimination.
Caption: Potential acid-catalyzed degradation pathways.
Part 3: Experimental Protocols
To systematically investigate stability, a forced degradation study is essential. This is a common practice in pharmaceutical development to establish the intrinsic stability of a drug substance.[6][8]
Protocol: Acid-Catalyzed Forced Degradation Study
Objective: To intentionally degrade the compound under controlled acidic conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
-
Class A Volumetric Glassware
-
Calibrated pH meter
-
HPLC-UV or HPLC-MS system[10][]
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Condition Setup:
-
Transfer 5 mL of the stock solution into a clean, labeled vial.
-
Add 5 mL of 0.1 M HCl to the vial. This creates a final drug concentration of ~0.5 mg/mL in 0.05 M HCl.
-
Prepare a "time zero" sample by immediately taking a 100 µL aliquot, neutralizing it with an equivalent volume of 0.05 M NaOH, and diluting it to an appropriate concentration for HPLC analysis.
-
-
Incubation: Place the stress sample vial in a heating block set to 60 °C.
-
Time Points: Collect aliquots at specified time points (e.g., 2, 4, 8, 24 hours). For each time point:
-
Withdraw 100 µL of the reaction mixture.
-
Immediately neutralize it as described in step 2.
-
Dilute to the final concentration for analysis.
-
-
Analysis: Analyze the "time zero" and all subsequent time point samples by a suitable HPLC method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and a low pH buffer (e.g., 0.1% formic acid in water) is a good starting point.
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound at each time point to the "time zero" sample.
-
Monitor the peak areas of any new impurity peaks. The goal is to achieve a target degradation of 5-20%, as this is typically sufficient to detect and identify major degradants without completely consuming the parent compound.[9]
-
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | Major Degradant RRT | % Area of Major Degradant |
| 0.05 M HCl | 0 | 60 | 99.8% | - | <0.1% |
| 0.05 M HCl | 4 | 60 | 95.2% | 0.85 | 3.5% |
| 0.05 M HCl | 8 | 60 | 91.5% | 0.85 | 6.8% |
| 0.05 M HCl | 24 | 60 | 82.1% | 0.85 | 15.3% |
RRT = Relative Retention Time
References
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
ICH Q1A(R2) Guideline. International Council for Harmonisation. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products November 2003. U.S. Food and Drug Administration. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation. ResearchGate. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Benzalkonium chloride. Wikipedia. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Services. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. National Institutes of Health. [Link]
-
Stability Testing for API Synthesis. MRIGlobal. [Link]
Sources
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. rjptonline.org [rjptonline.org]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chloro-6-Fluorophenyl Ketones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of arylamines, specifically focusing on the amination of 2-chloro-6-fluorophenyl ketones. The insights provided herein are curated from extensive hands-on experience and a deep understanding of the underlying chemical principles governing these transformations. Our goal is to empower you to troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds that are pivotal in a vast array of pharmaceuticals and biologically active molecules.[1][2] However, the successful application of this methodology to sterically hindered and electronically challenging substrates, such as 2-chloro-6-fluorophenyl ketones, requires a nuanced approach to reaction optimization. Aryl chlorides, in particular, are known to be less reactive than their bromide or iodide counterparts, necessitating carefully selected catalyst systems to facilitate the crucial oxidative addition step.[3][4]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may encounter in the laboratory.
Troubleshooting Guide
This section addresses specific problems that can arise during the amination of 2-chloro-6-fluorophenyl ketones.
Low to No Product Conversion
Q1: I'm not seeing any product formation in my reaction. What are the most likely causes?
A1: Low or no conversion is a common issue, often stemming from a few critical factors:
-
Catalyst Inactivity: The Pd(0) active catalyst is susceptible to deactivation by oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This includes degassing your solvent and using proper Schlenk techniques.[5] Using a pre-formed, air-stable precatalyst can often provide more consistent results.[5]
-
Inappropriate Ligand Choice: For challenging substrates like aryl chlorides, a bulky, electron-rich phosphine ligand is generally required to promote the difficult oxidative addition step.[5] Ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[5]
-
Insufficiently Strong Base: A strong base is typically required to deprotonate the amine and facilitate the formation of the palladium-amide intermediate.[5] Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like potassium carbonate (K₂CO₃) often require higher temperatures and may lead to slower reaction rates and catalyst decomposition.[5]
-
Poor Solubility: The insolubility of reactants, especially the inorganic base, can significantly hinder the reaction rate.[4][6] Ensure adequate stirring and consider a solvent system that provides good solubility for all components. Toluene and dioxane are commonly used, though greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are gaining traction.[4]
Q2: I've tried different ligands and bases, but my aryl chloride starting material remains unreacted. What else can I do?
A2: If you've screened common ligands and bases without success, consider the following:
-
Elevate the Reaction Temperature: Aryl chlorides often require higher temperatures (e.g., 100-120 °C) to undergo oxidative addition.[5] Ensure your solvent has a sufficiently high boiling point.
-
Increase Catalyst Loading: While aiming for low catalyst loading is ideal, challenging substrates may necessitate an increase to 2-5 mol% of the palladium source.
-
Consider a Different Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) species.[6] Using a precatalyst, where the ligand is already coordinated to the palladium, can lead to more efficient formation of the active catalyst.[6]
Side Product Formation
Q3: I'm observing the formation of a significant amount of a biaryl byproduct (homocoupling of the 2-chloro-6-fluorophenyl ketone). How can I minimize this?
A3: Biaryl formation arises from the undesired coupling of two aryl halide molecules. To mitigate this:
-
Optimize the Ligand: Some ligands are more prone to promoting C-C bond formation. Screening different bulky monophosphine ligands can help identify one that favors the desired C-N reductive elimination.
-
Adjust Stoichiometry: Ensure you are not using a large excess of the aryl halide. A slight excess of the amine (1.1-1.2 equivalents) is typically recommended.
-
Control the Temperature: In some cases, lowering the reaction temperature slightly can disfavor the homocoupling pathway, although this may also slow down the desired amination.
Q4: My mass spectrometry analysis shows a peak corresponding to the hydroxylation of my starting material (formation of a phenol). What causes this and how can I prevent it?
A4: The formation of a phenol derivative is typically due to the reaction with hydroxide ions. This can be a significant side reaction when using aqueous ammonia or hydroxide bases.[7][8][9]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Traces of water can lead to the formation of palladium hydroxo complexes, which can lead to the undesired phenol product.
-
Choice of Base: If using an amine salt as the amine source, the choice of base is critical. Avoid bases that can generate significant amounts of hydroxide.
Q5: I'm seeing evidence of hydrodehalogenation (replacement of the chlorine with hydrogen). What is the cause and how can I avoid it?
A5: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can occur through a β-hydride elimination pathway from the palladium-amide intermediate.[2]
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination to form the C-N bond.[10]
-
Amine Structure: This side reaction is more prevalent with primary amines that have β-hydrogens.
Frequently Asked Questions (FAQs)
Q6: Which palladium source is best for this reaction: a simple salt like Pd(OAc)₂ or a precatalyst?
A6: For consistency and ease of use, precatalysts are often preferred.[3] They are typically air-stable and ensure a 1:1 or 1:2 palladium-to-ligand ratio, which is critical for optimal catalytic activity.[5] Simple palladium salts require in situ reduction and complexation with the ligand, which can sometimes lead to variability in the formation of the active catalytic species.[3][6]
Q7: What is the optimal solvent for the amination of 2-chloro-6-fluorophenyl ketones?
A7: Toluene and 1,4-dioxane are the most commonly used solvents and are often effective.[4] However, due to safety and environmental concerns with dioxane, toluene is often a better choice.[11] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown promise.[4] The key is to choose a solvent that provides good solubility for all reaction components at the required temperature.
Q8: How can I effectively monitor the progress of my reaction?
A8: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) are all suitable techniques for monitoring the reaction.[4] It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of the starting materials and the formation of the product.
Q9: Are there any safety precautions I should be aware of when running these reactions?
A9: Yes, several safety precautions are essential:
-
Inert Atmosphere: As mentioned, these reactions are air-sensitive. Proper handling of pyrophoric reagents and the use of an inert atmosphere are crucial.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a fume hood.
-
Strong Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE).
-
Pressure: Heating a sealed reaction vessel can lead to a buildup of pressure. Ensure your reaction vessel is appropriately rated for the temperature and pressure.
Experimental Protocols
General Procedure for a Small-Scale Test Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-chloro-6-fluorophenyl ketone (1.0 equiv.) and the amine (1.2 equiv.), followed by the degassed solvent (to achieve a concentration of approximately 0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues.
Data Summary
Table 1: Common Ligands for Amination of Aryl Chlorides
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky and electron-rich, excellent for challenging couplings. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos with different electronic properties. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another effective biaryl phosphine ligand. |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | Very common and effective for a wide range of substrates. Can be sensitive to moisture.[4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base, sometimes used for sensitive substrates. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Another weaker inorganic base option. |
References
- Choi, K., Brunn, J., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
- Help troubleshooting a Buchwald-Hartwig amin
- (N.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
- Choi, K., Brunn, J., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
- (N.d.).
- (N.d.).
- (N.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Benchchem.
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- (N.d.). Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (N.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- (2012, April 6).
Sources
- 1. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Chiral Amines
Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Chiral amines are critical building blocks in over 40% of active pharmaceutical ingredients, making their efficient and stereoselective synthesis a cornerstone of modern chemistry.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles, from low enantioselectivity to challenging purifications.
Part 1: Troubleshooting Low Stereoselectivity
Low enantiomeric or diastereomeric excess is one of the most frequent challenges in chiral amine synthesis. This section breaks down the common causes and provides systematic solutions.
Q1: My asymmetric reaction is producing the amine with low enantiomeric excess (ee). What are the primary causes and how can I improve it?
A: Low enantioselectivity is a multifaceted problem that often points to a suboptimal interplay between the catalyst, substrate, and reaction conditions.[3] A systematic investigation is the key to identifying the root cause.
Potential Causes & Solutions:
-
Suboptimal Catalyst or Ligand: The choice of the chiral catalyst and its associated ligand is paramount as their steric and electronic properties create the chiral environment for stereodifferentiation.[3] An inappropriate match for your specific substrate is a common culprit.[3]
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent can dramatically influence the energy difference between the diastereomeric transition states that dictate the enantiomeric outcome.[3]
-
Solution: Systematically vary these parameters. Lowering the reaction temperature often enhances enantioselectivity by exploiting smaller differences in activation energies. Solvent choice is also critical; for example, switching from toluene to more coordinating solvents like THF or EtOAc has been shown to dramatically improve ee in some copper-catalyzed reactions.[6]
-
-
Presence of Impurities: Catalyst poisons, such as water, oxygen, or impurities in the starting materials or solvents, can interfere with the catalytic cycle and erode stereoselectivity.[3]
-
Solution: Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled solvents and purified starting materials is highly recommended.
-
-
Product Racemization: The desired chiral amine product might be susceptible to racemization under the reaction or work-up conditions, especially if the stereocenter is adjacent to a group that can stabilize a carbanion or carbocation.[3]
-
Solution: Analyze the reaction mixture at different time points to check if the ee degrades over time. If so, consider milder reaction conditions, shorter reaction times, or a modified work-up procedure, such as avoiding strongly acidic or basic conditions.
-
Q2: I am using a chiral auxiliary, but the diastereoselectivity of my reaction is poor. What should I investigate?
A: When a chiral auxiliary fails to induce high diastereoselectivity, the issue typically lies with its ability to effectively control the facial selectivity of the reaction.
Potential Causes & Solutions:
-
Conformational Flexibility: If the substrate-auxiliary conjugate can adopt multiple low-energy conformations, the stereochemical control will be diminished.[3]
-
Solution: Choose a more rigid chiral auxiliary that will create a more defined conformational preference. Auxiliaries like Evans oxazolidinones are effective because their rigid structure and coordinating groups effectively shield one face of the enolate.[7]
-
-
Ineffective Chelation Control: In reactions involving metal reagents, the degree of chelation between the metal, the substrate, and the auxiliary is often critical for high stereoselectivity.[3]
-
Solution: The choice of metal and solvent can significantly impact chelation. Experiment with different Lewis acids or solvents with varying coordinating abilities to promote a single, highly organized transition state.
-
-
Steric Mismatch: The steric bulk of the auxiliary must be sufficient to effectively block one face of the reacting center from the incoming reagent.[3]
-
Solution: Consider an auxiliary with a larger or differently positioned steric directing group to enhance facial bias.
-
Part 2: Addressing Poor Yields and Reaction Inefficiency
Low chemical yield can render a synthetic route impractical. This section addresses common causes of poor yields, from catalyst deactivation to unfavorable equilibria.
Q3: My reaction yield is low. What are the common culprits in chiral amine synthesis?
A: Low yields can stem from a variety of issues, including catalyst deactivation, competing side reactions, and incomplete conversions due to unfavorable equilibria.
Potential Causes & Solutions:
-
Catalyst Deactivation: This is a significant issue, particularly in transition metal-catalyzed reactions.[5][8]
-
Product Inhibition: The basicity and nucleophilicity of the amine product can lead to catalyst deactivation by coordinating strongly to the metal center.[5][8] This is a known challenge in the asymmetric hydrogenation of N-alkyl ketimines.[5][8]
-
Solution: In some cases, the in situ protection of the amine product, for example with Boc₂O, can prevent catalyst deactivation.[8]
-
-
Substrate Inhibition: Certain functional groups on the substrate, such as pyridyl moieties, can coordinate strongly to the catalyst and inhibit its activity.[5][8]
-
Solution: This may require screening different catalysts that are less susceptible to coordination by that specific functional group, or temporarily protecting the problematic group.
-
-
Impurities: As mentioned for selectivity, impurities can also poison the catalyst and halt turnover.
-
-
Unfavorable Reaction Equilibrium: Many reactions for amine synthesis, such as imine formation in reductive amination, are reversible and may not favor the product.[9]
-
Solution: To drive the equilibrium forward, one common strategy is the removal of a byproduct, such as water, using a dehydrating agent (e.g., molecular sieves) or azeotropic distillation.[9][10] In biocatalytic systems using transaminases, removing the ketone byproduct can shift the equilibrium toward the desired amine product.[1]
-
-
Competing Side Reactions: The reagents used can sometimes participate in undesired reaction pathways. For example, in reductive amination, the reducing agent can directly reduce the starting ketone or aldehyde to an alcohol, competing with the desired amination pathway.[9]
-
Solution: Choose a reducing agent that is more selective for the imine intermediate over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride for this reason as it is a milder reducing agent.[11]
-
Troubleshooting Workflow for Low Yield
To systematically address low yield, a logical workflow can be highly effective.
Caption: A decision-making workflow for troubleshooting low reaction yields.
Part 3: Purification and Isolation Challenges
Even with high yield and selectivity, isolating the pure chiral amine can be a significant hurdle.
Q4: I am having difficulty purifying my chiral amine product. What are some common strategies?
A: Amines can be challenging to purify via standard methods like silica gel chromatography due to their basicity, which can lead to tailing and poor separation.
Common Purification Strategies:
-
Acid-Base Extraction: This is a classic and effective method. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.
-
Salt Formation and Crystallization: Amines can be converted into salts by reacting them with an acid.[12] These salts are often crystalline and can be purified by recrystallization. For separating enantiomers, a chiral resolving agent, such as (R)-mandelic acid or tartaric acid, can be used to form diastereomeric salts, one of which may crystallize preferentially.[4][13]
-
Protocol: Diastereomeric Salt Resolution
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Slowly add a solution of the chiral resolving agent (0.5-1.0 equivalents) in the same solvent.
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.[4]
-
Isolate the crystals by filtration.
-
Liberate the free amine from the salt by treatment with a base.
-
-
-
Modified Chromatography:
-
Treated Silica Gel: To mitigate tailing on silica gel, the column can be pre-treated by flushing with a solvent system containing a small amount of a volatile base, like triethylamine (~1%).
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a better choice than silica for purifying basic amines. Reversed-phase chromatography (C18) with appropriate mobile phases can also be effective.
-
-
Group-Assisted Purification (GAP): This method involves introducing a functional group (e.g., a phosphonyl group) that has a unique affinity for a specific resin, allowing for a "catch-and-release" purification strategy that avoids traditional chromatography.[14]
Part 4: Biocatalysis in Chiral Amine Synthesis
Enzymes, particularly transaminases and imine reductases, offer highly selective and sustainable routes to chiral amines but come with their own unique set of challenges.[15][16]
Q5: My biocatalytic reaction using a transaminase (TAm) is showing low conversion. What should I do?
A: Low conversion in transaminase-catalyzed reactions often points to an unfavorable equilibrium or enzyme inhibition.
Potential Causes & Solutions:
-
Unfavorable Equilibrium: Transaminase reactions are reversible. The equilibrium position is often close to 1, limiting the maximum achievable conversion.[2]
-
Solution: Employ strategies to shift the equilibrium. A common method is to use a co-enzyme/co-substrate system that removes the ketone byproduct. For example, using isopropylamine as the amine donor generates acetone, which can be removed under reduced pressure.[1]
-
-
Substrate or Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme, slowing down the reaction rate.
-
Solution: Maintain a low concentration of the inhibitory species by controlling the substrate feed rate. In some cases, in situ product removal (ISPR) using resins or extraction can be beneficial.
-
-
Low Enzyme Activity or Stability: The chosen enzyme may have intrinsically low activity towards your specific substrate, or it may not be stable under the reaction conditions (pH, temperature, solvent).
-
Solution: Screen a panel of different transaminases. Enzyme engineering and directed evolution have produced a wide variety of commercially available transaminases with broad substrate scopes and improved stability.[2][15] Immobilizing the enzyme on a solid support can also enhance its stability and allow for easier reuse.[2][15]
-
Comparison of Biocatalytic Methods for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Key Features & Common Issues | Troubleshooting Focus |
| Transaminases (TAm) | Asymmetric amination of ketones | High enantioselectivity; No need for external cofactor regeneration; Issue: Unfavorable equilibrium.[1][2] | Shifting equilibrium (e.g., byproduct removal).[1] |
| Amine Dehydrogenases (AmDH) | Reductive amination of ketones | Uses ammonia as the amine source; High atom economy; Issue: Requires external cofactor (NADH/NADPH) regeneration.[15] | Efficient cofactor recycling system (e.g., using formate dehydrogenase). |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | Can produce secondary and tertiary amines; Complements TAm; Issue: Imine stability can be a problem; Requires cofactor regeneration.[16][17] | Optimizing imine formation and cofactor recycling. |
| Monoamine Oxidases (MAO) | Deracemization (Oxidative deamination) | Used in kinetic resolutions to selectively oxidize one enantiomer; Issue: Narrow substrate scope for wild-type enzymes.[15] | Enzyme engineering to broaden substrate scope.[15] |
References
- Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
- Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. NIH National Center for Biotechnology Information.
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate.
- Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.
- Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH National Center for Biotechnology Information.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Asymmetric Reductive Amination. University of Liverpool IT Services.
- Reductive aminations by imine reductases: from milligrams to tons. Royal Society of Chemistry.
- Reductive amination. Wikipedia.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry.
- Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. NIH National Center for Biotechnology Information.
- A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Asymmetric Synthesis. University of York.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ResearchGate.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate.
- Asymmetric Amination of Unstrained C(sp3)–C(sp3) Bonds. ACS Publications.
- Plausible explanation for the low enantioselectivity observed. ResearchGate.
- Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry.
- Enzymatic strategies for asymmetric synthesis. Royal Society of Chemistry.
- A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.
- Synthesis of Chiral Amines from Furan Compounds: A Technical Guide. Benchchem.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications.
- Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. NIH National Center for Biotechnology Information.
- An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. york.ac.uk [york.ac.uk]
- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 17. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
Technical Support Center: Purification of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Welcome to the technical support center for 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this critical pharmaceutical intermediate.[1] As a chiral amine, achieving high chemical and enantiomeric purity is paramount for its successful use in subsequent synthetic steps. This resource provides in-depth, experience-based answers to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride?
A1: Impurities can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route. They may include unreacted starting materials (e.g., 2-chloro-6-fluoroacetophenone), reagents, and by-products from side reactions. The specific profile of these impurities is highly dependent on the synthetic method employed.[2][3]
-
Isomeric Impurities: Given the chiral nature of the molecule, the most critical impurities are often stereoisomers. If you are synthesizing a specific enantiomer (e.g., the (S)-enantiomer), the unwanted (R)-enantiomer will be a primary impurity.[] If additional chiral centers are present in precursors, diastereomers may also be formed.
-
Degradation Products: Amine compounds can be susceptible to oxidation, especially if exposed to air and light over long periods.[5] While the hydrochloride salt form enhances stability, improper storage can still lead to the formation of minor degradation impurities.
Q2: Why is this compound typically handled as a hydrochloride salt?
A2: The freebase form of 1-(2-chloro-6-fluorophenyl)ethan-1-amine is a basic, often oily or low-melting solid that can be difficult to handle and purify by standard crystallization.[6] Converting it to the hydrochloride salt offers several distinct advantages:
-
Enhanced Crystallinity: Amine salts are significantly more polar and have a much higher propensity to form a stable, crystalline solid lattice.[7] This makes purification by recrystallization far more effective and reliable.
-
Improved Stability: The salt form is generally more stable to air oxidation than the freebase.
-
Easier Handling: Crystalline solids are easier to weigh, transfer, and dry than oils or amorphous solids.
Q3: Which analytical techniques are recommended for assessing the purity of my sample?
A3: A multi-technique approach is essential for a complete purity assessment. Chiral High-Performance Liquid Chromatography (HPLC) is considered the gold standard for determining enantiomeric excess (% ee).[8][9]
Table 1: Comparison of Analytical Methods for Purity Determination
| Technique | Primary Use | Advantages | Limitations |
| Chiral HPLC | Enantiomeric Purity (% ee) | Robust, versatile, highly accurate for quantifying enantiomers.[8] | Requires method development and a specific chiral stationary phase (CSP).[10] |
| Reverse-Phase HPLC | Chemical Purity | Excellent for separating process-related impurities and by-products. | Cannot distinguish between enantiomers. |
| NMR Spectroscopy | Structural Confirmation & Chemical Purity | Confirms the chemical structure, can quantify impurities if they have unique signals. Chiral solvating agents can be used for ee determination.[10] | Less sensitive than HPLC for trace impurities; ee analysis can be complex.[10] |
| Gas Chromatography (GC) | Residual Solvents & Volatile Impurities | High sensitivity for volatile compounds. | The compound may require derivatization to improve volatility and peak shape. |
| Supercritical Fluid Chromatography (SFC) | Enantiomeric Purity (% ee) | Faster analysis times and reduced solvent consumption compared to HPLC.[8] | Less common instrumentation compared to HPLC. |
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during the purification process. The first step in any purification strategy is to accurately assess the impurity profile of your crude material.
}
Recrystallization Issues
Q4: I'm trying to recrystallize my amine hydrochloride, but it's "oiling out" instead of forming crystals. What's wrong?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the solute's melting point is lower than the temperature of the solution from which it is separating.
-
Causality & Solution: The high concentration of your compound in the hot solvent can lead to it separating above its melting point upon cooling.
-
Re-heat the Mixture: Add more solvent until the oil completely redissolves.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Do not place it directly in an ice bath from a high temperature.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates nucleation sites that can initiate crystallization.
-
Seed Crystals: If you have a small amount of pure material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q5: My yield is very low after recrystallization. How can I improve it?
A5: Low yield is typically caused by using too much solvent or by incomplete crystallization.[11]
-
Causality & Solution: The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve the compound.[11]
-
Use Minimum Hot Solvent: Add the hot solvent in small portions to your crude material, waiting for it to dissolve before adding more. Stop as soon as all the solid has dissolved.
-
Solvent Choice: Ensure you are using an appropriate solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. For amine hydrochlorides, polar protic solvents like isopropanol, ethanol, or mixtures with water are often good starting points.[6]
-
Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid from the cold solution.
-
Mother Liquor: The filtrate (mother liquor) still contains dissolved product. Concentrating the mother liquor and performing a second recrystallization (recovering a "second crop") can increase the overall yield, though this second crop may be less pure.
-
Chiral Purity Issues
Q6: My material has high chemical purity, but the enantiomeric excess (% ee) is low. How can I remove the unwanted enantiomer?
A6: When simple recrystallization fails to improve the enantiomeric excess, a classical chiral resolution is the most robust and scalable method.[12] This process involves converting the racemic amine into a pair of diastereomeric salts using a chiral resolving agent. These diastereomers have different physical properties (like solubility) and can be separated.[13]
}
Protocol: Chiral Resolution with a Tartaric Acid Derivative
This protocol provides a general framework. The optimal resolving agent, solvent, and stoichiometry must be determined experimentally through screening.[12][13]
-
Liberate the Free Amine:
-
Dissolve the crude amine hydrochloride in water.
-
Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the mixture in an ice bath and slowly add an aqueous base (e.g., 2M NaOH) with stirring until the pH of the aqueous layer is >10.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude freebase amine.
-
-
Form the Diastereomeric Salt:
-
Dissolve the crude freebase amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid) in the same solvent, heating gently if necessary.[12]
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
Cool further in an ice bath to maximize precipitation.
-
-
Isolate and Purify the Salt:
-
Collect the crystalline salt by vacuum filtration, washing with a small amount of the cold solvent.
-
The enantiomeric purity of the salt can be checked at this stage. If necessary, the diastereomeric salt can be recrystallized from a suitable solvent to further enhance its purity.
-
-
Recover the Enantiopure Amine:
-
Suspend the purified diastereomeric salt in a mixture of an organic solvent and water.
-
Add aqueous base to break the salt and liberate the free amine, as described in Step 1.
-
Isolate the pure freebase amine from the organic layer.
-
-
Final Salt Formation:
-
Dissolve the purified freebase amine in a solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with the solvent, and dry under vacuum to obtain the pure 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
-
References
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). Benchchem.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). RSC Advances.
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
- Gao, Y., et al. (2020). Process Research and Impurity Control Strategy of Esketamine. Organic Process Research & Development.
- Process Research and Impurity Control Strategy of Esketamine. (2020). ResearchGate.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.). University of California, Irvine.
- 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. (n.d.). MySkinRecipes.
- (S)-1-(2-CHLORO-6-FLUOROPHENYL)ETHANAMINE. (n.d.). BOC Sciences.
- Chiral Resolution Screening. (n.d.). Onyx Scientific.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (n.d.). Benchchem.
Sources
- 1. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. onyxipca.com [onyxipca.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization During Chiral Amine Synthesis
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Scale-Up of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. Our goal is to equip you with the expertise and practical insights needed to ensure a robust, efficient, and safe manufacturing process.
I. Overview of the Synthetic Pathway: Reductive Amination
The most prevalent and industrially viable method for synthesizing 1-(2-chloro-6-fluorophenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 2-chloro-6-fluoroacetophenone. This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine. The amine is subsequently converted to its hydrochloride salt for improved stability and handling.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up of the synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.
A. Reaction & Yield Issues
Q1: My reductive amination reaction is sluggish or incomplete, leading to low yields of the desired amine. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion during reductive amination is a common scale-up challenge. The root cause often lies in one or more of the following factors:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer between the catalyst, reagents, and the hydrogen source (if applicable). This creates localized concentration gradients and slows down the reaction rate.
-
Catalyst Activity and Loading: The activity of the catalyst (e.g., Raney nickel, palladium on carbon) can diminish over time or be poisoned by impurities. On a larger scale, the catalyst-to-substrate ratio may need to be re-optimized.
-
Imine Formation Equilibrium: The initial formation of the imine from the ketone and ammonia is a reversible reaction. Inefficient removal of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
-
Hydrogen Pressure and Availability (for catalytic hydrogenation): Maintaining consistent and sufficient hydrogen pressure throughout the reactor is crucial for the reduction step.
Troubleshooting Protocol:
-
Optimize Agitation:
-
Review the reactor's impeller design and agitation speed.
-
Consider using baffles to improve mixing and prevent vortex formation.
-
Perform a mixing study to ensure homogeneity.
-
-
Evaluate the Catalyst:
-
Test the activity of a fresh batch of catalyst on a small scale.
-
Increase the catalyst loading incrementally, monitoring the reaction progress and impurity profile.
-
Ensure the catalyst is properly dispersed in the reaction mixture.
-
-
Manage Water Removal:
-
If feasible for your process, consider using a Dean-Stark trap or a drying agent to remove water as it forms.
-
For reactions using an ammonia solution, ensure the concentration is appropriate.
-
-
Monitor Hydrogenation Parameters:
-
Ensure the hydrogen supply can meet the demand of the scaled-up reaction.
-
Calibrate pressure gauges and ensure there are no leaks in the system.
-
Q2: I am observing significant formation of a side-product, 1-(2-chloro-6-fluorophenyl)ethan-1-ol. How can I minimize this?
A2: The formation of the corresponding alcohol is a result of the direct reduction of the starting ketone, 2-chloro-6-fluoroacetophenone, competing with the desired reductive amination pathway.
Causality: This side reaction is favored when the rate of ketone reduction is faster than the rate of imine formation and subsequent reduction. This can be influenced by the choice of reducing agent and reaction conditions.
Preventative Measures:
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can be aggressive in reducing ketones. Consider using a milder or more selective reducing agent. For catalytic hydrogenation, the choice of catalyst and reaction conditions can also influence selectivity.
-
Reaction Conditions:
-
Ensure a sufficient excess of the ammonia source is present to drive the imine formation equilibrium forward.
-
Optimize the reaction temperature. Lower temperatures may favor imine formation over direct ketone reduction.
-
-
Staged Addition: Consider a staged approach where the ketone and ammonia source are allowed to react to form the imine before the reducing agent is introduced.
B. Purification & Isomer Control Challenges
Q3: My final product has a low enantiomeric excess (ee). How can I improve the chiral purity of the amine hydrochloride on a larger scale?
A3: Achieving high enantiomeric purity is critical for many pharmaceutical applications.[1][2] The challenge in scaling up chiral separations often lies in maintaining resolution and throughput.
Troubleshooting Chiral Purification:
-
Chiral Resolution Method:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
Solvent Screening: The choice of solvent is critical for achieving good separation. A thorough solvent screen should be performed at the lab scale to identify a system that provides a significant difference in the solubility of the two diastereomers.
-
Temperature Profile: The cooling rate during crystallization can significantly impact crystal size and purity. A controlled, gradual cooling profile is generally preferred.
-
-
Preparative Chiral Chromatography: Techniques like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are powerful for separating enantiomers.[3][]
-
Method Development: A robust chiral separation method must be developed at the analytical scale before scaling up.[3] This includes selecting the appropriate chiral stationary phase and mobile phase.[]
-
Loading Studies: Determine the optimal sample loading on the preparative column to maximize throughput without sacrificing resolution.
-
-
Workflow for Scaling Up Chiral SFC Purification:
Caption: Workflow for scaling up chiral SFC purification.
Q4: During the crystallization of the hydrochloride salt, I am getting an inconsistent crystal form or an oil instead of a solid. What should I investigate?
A4: The crystallization of the final hydrochloride salt is a critical step that impacts purity, stability, and handling properties.
Potential Causes and Solutions:
-
Solvent System: The choice of anti-solvent and the ratio of solvent to anti-solvent are crucial.
-
Troubleshooting: Perform a systematic screen of different anti-solvents (e.g., heptane, MTBE, ethyl acetate) and solvent/anti-solvent ratios on a small scale.
-
-
Residual Impurities: Even small amounts of impurities can inhibit crystallization or lead to the formation of an oil.
-
Troubleshooting: Analyze the purity of the amine free base before salt formation. If necessary, perform an additional purification step (e.g., distillation or column chromatography) on the free base.
-
-
Rate of Acid Addition and Temperature: The rate at which hydrochloric acid is added and the temperature of the solution can influence the nucleation and growth of crystals.
-
Troubleshooting: Try adding the HCl solution slowly at a controlled temperature. Experiment with different temperature profiles for crystallization.
-
-
Seeding: The absence of seed crystals can lead to supersaturation and oiling out.
-
Troubleshooting: If a crystalline solid has been previously obtained, use a small amount as seed crystals to induce crystallization in subsequent batches.
-
C. Safety Considerations
Q5: What are the key safety hazards I need to be aware of when scaling up the production of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride?
A5: Scaling up any chemical process introduces new safety challenges. For this synthesis, the following should be carefully considered:
-
Hydrogenation Safety: If using catalytic hydrogenation, ensure the reactor is properly rated for the intended pressure and temperature. Implement proper grounding and bonding to prevent static discharge, and have a reliable hydrogen detection system in place.
-
Corrosive Reagents: Hydrochloric acid is corrosive and can cause severe burns. Ensure appropriate personal protective equipment (PPE) is used, and that materials of construction for the reactor and transfer lines are compatible.
-
Exothermic Reactions: The neutralization of the amine with hydrochloric acid is an exothermic process. On a large scale, this heat generation can be significant.
-
Mitigation: Ensure the reactor has adequate cooling capacity. Consider adding the acid portion-wise or using a jacketed reactor with a cooling system to control the temperature.
-
-
Product Hazards: The final product, like many amine hydrochlorides, should be handled as a potentially hazardous substance. It may be harmful if swallowed, and can cause skin and eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) for detailed handling information.
Safety Workflow for Scale-Up:
Caption: A systematic approach to safety for process scale-up.
III. Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) | Key Considerations for Scale-Up |
| Reactant | |||
| 2-chloro-6-fluoroacetophenone | 10 g | 1-10 kg | Ensure consistent purity of starting material. |
| Ammonia Source | NH4OAc or NH3 in MeOH | Anhydrous NH3 or NH3 solution | Handling of gaseous ammonia requires specialized equipment. |
| Reducing Agent | NaBH(OAc)3 or H2/Catalyst | H2/Catalyst (e.g., Pd/C) | Hydrogenation is generally more cost-effective and atom-economical at scale. |
| Reaction Conditions | |||
| Temperature | 25-50 °C | 25-60 °C | Monitor for exotherms, especially during salt formation. |
| Pressure (Hydrogenation) | 50-100 psi | 50-200 psi | Ensure reactor is rated for the target pressure. |
| Reaction Time | 4-12 hours | 6-24 hours | Reaction time may increase with scale; monitor by in-process controls (IPCs). |
| Purification | |||
| Chiral Resolution | Analytical HPLC/SFC | Preparative HPLC/SFC or Diastereomeric Salt Crystallization | Throughput and solvent consumption are major considerations. |
| Final Product Purity | >98% | >99% | Impurity profile must be carefully controlled. |
| Enantiomeric Excess | >99% | >99.5% | Critical for pharmaceutical applications. |
IV. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination (Pilot Scale)
-
Reactor Setup: Charge a suitable pressure reactor with 2-chloro-6-fluoroacetophenone and a solvent (e.g., methanol).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C) under an inert atmosphere.
-
Ammonia Addition: Introduce the ammonia source (e.g., methanolic ammonia or anhydrous ammonia) at a controlled rate, maintaining the temperature within the desired range.
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure.
-
Reaction Monitoring: Maintain the reaction temperature and hydrogen pressure. Monitor the reaction progress by taking samples for analysis (e.g., GC or HPLC).
-
Work-up: Once the reaction is complete, depressurize the reactor and filter off the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-chloro-6-fluorophenyl)ethan-1-amine.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the crude amine in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol) to the amine solution, monitoring the temperature.
-
Crystallization: Cool the mixture to induce crystallization. If necessary, add seed crystals.
-
Isolation: Isolate the crystalline hydrochloride salt by filtration.
-
Drying: Wash the crystals with a cold anti-solvent and dry under vacuum.
V. References
-
Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
-
Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems | LabRulez LCMS.
-
Enantiomeric Purification (HPLC/SFC) - BOC Sciences.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
-
(PDF) Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - ResearchGate.
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines.
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks.
-
CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents.
-
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride - PubChem.
-
GHS Safety Data Sheet Version No:4.1.1.1 Page 1 of 9 - SD Fine-Chem.
-
(S)-1-(2-CHLORO-6-FLUOROPHENYL)ETHANAMINE - Fluorochem.
Sources
Technical Support Center: Analytical Method Development for Impurity Profiling
Welcome to the technical support center for analytical method development for impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the complex process of identifying, quantifying, and controlling impurities in pharmaceutical products. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a drug product.[1][2][3] Therefore, robust and reliable analytical methods are paramount.
This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting endeavors.
The Critical Role of Impurity Profiling in Drug Development
Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in an Active Pharmaceutical Ingredient (API) and the final drug product.[4] This process is a cornerstone of pharmaceutical quality assurance, ensuring that any impurity is within acceptable, safe limits.[3][5] Regulatory bodies worldwide, guided by the International Council on Harmonisation (ICH), have stringent requirements for the reporting, identification, and qualification of impurities.[4][6][7]
Key Objectives of Impurity Profiling:
-
Ensure the safety and quality of the drug product.[1]
-
Understand the degradation pathways of the drug substance.[1][8]
-
Develop and validate stability-indicating analytical methods.[9]
Core Analytical Techniques for Impurity Profiling
The choice of analytical technique is critical and depends on the nature of the API and the potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common workhorse, often coupled with various detectors. Gas Chromatography (GC) is employed for volatile and semi-volatile impurities, while Mass Spectrometry (MS) is indispensable for structural elucidation and identification of unknown impurities.[10][11][12]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for impurity profiling of non-volatile organic compounds.[13] A well-developed HPLC method should be able to separate all potential impurities from the main API peak and from each other.
Typical Starting Conditions for HPLC Method Development:
| Parameter | Initial Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A good starting point for a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B in 20 minutes | A broad gradient to elute a wide range of compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and Photodiode Array (PDA) | 254 nm is a common wavelength for many organic compounds. PDA allows for peak purity analysis. |
Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents.[11] When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for the identification and quantification of these impurities.[11][14]
Mass Spectrometry (MS)
MS is a highly sensitive and specific technique that provides molecular weight and structural information, making it invaluable for the identification of unknown impurities.[15][16][17] It is often coupled with a chromatographic technique like LC or GC (LC-MS, GC-MS) to separate complex mixtures before detection.[5][10][17] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of an impurity.[14][15]
Systematic Approach to Method Development
A systematic, science-driven approach is crucial for developing a robust and reliable impurity profiling method. This often involves a sequential optimization of chromatographic parameters.[13]
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Problem Area: Retention Time Variability
Q4: My retention times are drifting or shifting. How can I stabilize them?
A4: Unstable retention times compromise the reliability of your method. Here's how to diagnose the cause:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common culprit.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for every run. If using an online mixing system, check that the proportioning valves are functioning correctly. [18]* Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Flow Rate Inconsistency: A malfunctioning pump can cause variations in the flow rate.
-
Solution: Check the pump for leaks and perform regular maintenance. A pressure trace can help diagnose pump issues. [19]
-
Problem Area: Baseline Issues
Q5: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A5: Ghost peaks are peaks that appear in a blank run or at unexpected times in a sample run.
-
Late Elution from a Previous Injection: A compound from a previous injection may be eluting in the current run.
-
Solution: Extend the run time or add a high-organic wash step at the end of your gradient to elute strongly retained compounds.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient. * Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases.
-
Sample Carryover: Residue from a previous sample in the injector can be introduced into the current run.
-
Solution: Implement a robust needle wash protocol in your autosampler method.
-
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary?
A1: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. [9]These studies are crucial for several reasons:
-
They help identify potential degradation products that could form during storage, providing insight into the degradation pathways. [1][8]* They are essential for developing and validating a stability-indicating analytical method, which is a method that can accurately measure the drug substance in the presence of its degradation products. [8][9]* The results are a key component of regulatory submissions. [8][9] Q2: What are the ICH thresholds for impurities?
A2: The ICH has established thresholds for reporting, identifying, and qualifying impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). [6]These thresholds are based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% |
| Qualification | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% |
| (TDI = Total Daily Intake) |
It's important to consult the latest ICH guidelines for detailed information. [6] Q3: How do I validate an impurity profiling method?
A3: Method validation for impurity profiling follows the principles outlined in ICH Q2(R1). The key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are critical for demonstrating specificity. [20]* Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range. For impurities, this range should typically span from the reporting threshold to at least 120% of the specification limit. [5]* Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the API stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Mix the API stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the final concentration.
-
Oxidative Degradation: Mix the API stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the final concentration.
-
Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours. Dissolve a known amount in the solvent to achieve the final concentration.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve a known amount in the solvent to achieve the final concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method (e.g., HPLC-PDA).
-
Evaluation: Examine the chromatograms for new peaks (degradation products). Ensure the main API peak is well-resolved from all degradation peaks. Perform a mass balance calculation to account for the degraded API. A degradation of 5-20% is generally considered appropriate for method validation. [20]
This technical support center provides a foundational understanding and practical guidance for developing and troubleshooting analytical methods for impurity profiling. Remember that a thorough understanding of the chemistry of your API, coupled with a systematic and logical approach to method development, is the key to success. Always refer to the latest regulatory guidelines to ensure compliance.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
-
Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Forced degradation and impurity profiling. (n.d.). ScienceDirect.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Vertex AI Search.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.).
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma.
- Ich guidelines for impurity profile. (2024). Vertex AI Search.
- Method Development for Drug Impurity Profiling: Part 1 | LCGC International. (n.d.).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (2025).
- Identifying and elucidating impurity species - RSSL. (n.d.). RSSL.
- Impurities and Forced Degradation Studies: A Review - Repositório Institucional. (n.d.). Repositório Institucional.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Vertex AI Search.
- GC/MS Identification of Impurities | Medistri SA. (2024). Medistri SA.
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Outsourcing. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. (n.d.). Vertex AI Search.
- Regulatory aspects of Impurity profiling. (2020). Vertex AI Search.
- HPLC Troubleshooting Guide. (n.d.). Vertex AI Search.
- (PDF) ICH GUIDELINES FOR IMPURITY PROFILE - ResearchGate. (n.d.).
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (2017). Critical Reviews in Analytical Chemistry. [Link]
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. (n.d.). IKEV.
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Journal of Pharmacy & Bioallied Sciences. [Link]
- The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist. (2024). Manufacturing Chemist.
- Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. (n.d.). Cormica.
- Pharmaceutical Impurity Analysis Overview - Chemass. (n.d.). Chemass.
- HPLC Troubleshooting Guide. (n.d.).
- Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent Technologies.
-
HPLC Troubleshooting and Maintenance Techniques - YouTube. (2021). YouTube. [Link]
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ich guidelines for impurity profile [wisdomlib.org]
- 5. jpharmsci.com [jpharmsci.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ijdra.com [ijdra.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. innovationaljournals.com [innovationaljournals.com]
- 17. Identifying and elucidating impurity species [rssl.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. youtube.com [youtube.com]
- 20. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Abstract
This guide provides a comprehensive framework for the characterization and validation of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, a key chiral intermediate in pharmaceutical synthesis.[1][2] We present a series of detailed analytical protocols, from fundamental physicochemical property determination to advanced chromatographic and spectroscopic techniques. The methodologies are designed to ensure identity, purity, and quality, meeting stringent regulatory standards. Furthermore, this guide offers a comparative analysis with structurally similar alternatives, supported by expected experimental data, to aid researchers in making informed decisions during drug development.
Introduction: The Significance of a Well-Characterized Chiral Amine
1-(2-chloro-6-fluorophenyl)ethan-1-amine is a halogenated chiral amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][] Its hydrochloride salt form is often preferred for its improved stability and handling properties. Given that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, rigorous characterization and validation of enantiomeric purity are paramount.[4] This guide establishes a self-validating system of protocols, explaining the causal logic behind experimental choices to ensure trustworthy and reproducible results.
The molecular structure features a chiral center at the ethylamine alpha-carbon, leading to (R) and (S) enantiomers. The presence of chloro- and fluoro- substituents on the phenyl ring influences the molecule's electronic properties and potential interactions with biological targets.
Key Molecular Information:
| Property | Value | Source |
| Compound Name | 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride | [5][6] |
| CAS Number | 1375474-27-3 (for hydrochloride) | [1][6] |
| Molecular Formula | C₈H₁₀Cl₂FN | |
| Molecular Weight | 210.08 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [7] |
| Storage | Room temperature, dry and sealed, under inert gas | [7][8][9] |
Comprehensive Characterization Workflow
A multi-faceted approach is required for the full characterization of the hydrochloride salt. The workflow integrates physicochemical, spectroscopic, and chromatographic techniques to build a complete profile of the material.
Caption: Overall workflow for characterization and validation.
Experimental Protocols & Data Interpretation
Spectroscopic Identification
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are essential. The hydrochloride form may cause peak broadening of protons near the amine group, which can be confirmed by a D₂O exchange experiment where the -NH₃⁺ peak disappears. Using a chiral solvating agent can also be employed to determine enantiomeric purity directly in the NMR tube.[10]
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra at 25 °C.
-
D₂O Exchange: Add 1-2 drops of D₂O to the DMSO-d₆ sample, shake, and re-acquire the ¹H spectrum to identify the exchangeable amine protons.
Expected ¹H NMR Resonances (in DMSO-d₆):
-
δ 9.0-8.5 ppm (broad singlet, 3H): Protons of the hydrochloride amine (-NH₃⁺). This peak will disappear upon D₂O exchange.
-
δ 7.7-7.3 ppm (multiplet, 3H): Aromatic protons of the phenyl ring.
-
δ 4.8-4.6 ppm (quartet, 1H): Methine proton (-CH) adjacent to the amine and phenyl ring.
-
δ 1.7-1.5 ppm (doublet, 3H): Methyl protons (-CH₃).
Expertise & Experience: FT-IR provides confirmation of key functional groups. The broad absorption band for the ammonium salt (-NH₃⁺) stretch is a key diagnostic feature, distinguishing it from the free amine.
Protocol for FT-IR (ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
Expected Key FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1100-1000 | C-F stretch | Aryl-Fluoride |
| ~800-600 | C-Cl stretch | Aryl-Chloride |
Expertise & Experience: Mass spectrometry confirms the molecular weight of the parent amine. Electrospray Ionization (ESI) is ideal for this polar, pre-ionized salt. The observed mass will correspond to the free amine cation [M+H]⁺.
Protocol for LC-MS (ESI):
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
Interpretation: Look for the protonated molecule of the free amine.
Expected Mass Spectrometry Data:
| Adduct | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | [C₈H₉ClFN + H]⁺ | 174.0480 | ~174.05 |
Predicted collision cross-section data can also be used for identification.[5]
Chromatographic Validation
High-performance liquid chromatography (HPLC) is the gold standard for purity and enantiomeric excess determination.[11][12] Gas chromatography (GC) is also a powerful tool, especially for analyzing related volatile impurities, though derivatization is often required for polar amines.[13][14]
Trustworthiness: This method is designed to separate the main compound from any synthesis-related impurities or degradation products. The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[15]
Protocol for RP-HPLC:
-
Chromatographic System: HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Expertise & Experience: The key to chiral separation is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs are highly versatile and effective for resolving a wide range of chiral compounds, including amines.[16] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative, offering faster separations and reduced solvent consumption.[16]
Caption: Workflow for enantiomeric purity determination by chiral HPLC.
Protocol for Chiral HPLC:
-
Chromatographic System: HPLC with UV detector.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v). The small amount of amine additive is crucial to prevent peak tailing by interacting with residual silanols on the silica support.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
System Suitability: Inject a racemic standard to confirm baseline separation of the two enantiomers. The resolution should be >1.5.
-
Quantification: Calculate the enantiomeric excess (% ee) using the area percentages of the two enantiomer peaks.
Comparative Analysis with Alternatives
To provide context, we compare the target compound with two structurally similar alternatives that a researcher might consider. The choice of intermediate can impact synthesis efficiency, cost, and the final properties of the API.
| Parameter | 1-(2-chloro-6-fluorophenyl)ethan-1-amine HCl (Target) | (S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine HCl (Alternative 1) | (R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine HCl (Alternative 2) |
| Structure | Cl and F at positions 2 and 6 | Cl and F at positions 2 and 4 | Cl and F at positions 5 and 2 |
| CAS Number | 1375474-27-3 | 1391433-36-5[17] | 1332593-91-5[18] |
| Potential Synthesis Precursor | 1-(2-chloro-6-fluorophenyl)ethan-1-one[19] | 1-(2-chloro-4-fluorophenyl)ethan-1-one | 1-(5-chloro-2-fluorophenyl)ethan-1-one |
| Expected Purity Profile | High purity (≥99%) is commercially available.[2] Potential impurities relate to over-halogenation or starting material carryover. | Similar purity profiles are expected. The position of the fluorine atom may influence the reactivity and potential side products during synthesis. | Similar to other isomers. The electronic effects of the substituent positions could alter chromatographic retention times. |
| Key Application Insight | The ortho-substituents (Cl and F) create significant steric hindrance, which can be exploited to confer specific conformational rigidity in the final API, potentially enhancing receptor binding selectivity. | The para-fluoro substitution offers a different electronic profile and may be preferred where hydrogen bonding at that position is undesirable in the target molecule's binding pocket. | The meta-chloro position provides another distinct electronic and steric profile, which could be crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug. |
Conclusion
The comprehensive characterization and validation of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride are critical for its successful application in pharmaceutical development. The protocols outlined in this guide, combining spectroscopic and chromatographic techniques, provide a robust framework for ensuring the identity, purity, and enantiomeric integrity of this key intermediate. By understanding the rationale behind each analytical choice and comparing the target compound to relevant alternatives, researchers can confidently advance their drug discovery and development programs. The provision of a certificate of analysis, backed by the rigorous validation data described herein, is the hallmark of a high-quality, reliable chemical intermediate.[8]
References
- 1-(2-chloro-6-fluorophenyl)ethanamine Tool. Vertex AI Search.
- Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection.
- 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN). PubChemLite.
- 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE. ChemicalBook.
- 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. MySkinRecipes.
- (S)-1-(2-CHLORO-6-FLUOROPHENYL)ETHANAMINE. BOC Sciences.
- 1-(2-chloro-6-fluorophenyl)ethan-1-amine. Chemical Technology Co.,LTD.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride. ChemicalBook.
- 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride. Sigma-Aldrich.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances.
- Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry.
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
- Chiral analysis. Wikipedia.
- (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride. Biosynth.
- 1-(2-chloro-6-fluorophenyl)ethan-1-one. PubChemLite.
- (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride. ChemicalBook.
- (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. PubChem.
- Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
Sources
- 1. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 2. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE, CasNo.1000878-44-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]
- 6. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1375474-27-3 [chemicalbook.com]
- 7. 1-(2-CHLORO-6-FLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE CAS#: 1375474-27-3 [chemicalbook.com]
- 8. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 9. (R)-1-(2-Chloro-6-fluorophenyl)ethanaMine hydrochloride | 1100575-44-7 [amp.chemicalbook.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride | 1391433-36-5 | RFC43336 [biosynth.com]
- 18. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | C8H10Cl2FN | CID 53484674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChemLite - 1-(2-chloro-6-fluorophenyl)ethan-1-one (C8H6ClFO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Synthetic Routes of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Introduction: The Significance of a Chiral Amine
1-(2-chloro-6-fluorophenyl)ethan-1-amine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. The spatial arrangement of substituents around its stereocenter is paramount, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. Chiral amines are ubiquitous structural motifs in over 40% of small-molecule pharmaceuticals, making their efficient and stereoselective synthesis a topic of intense research and industrial importance.[1][2] This guide provides a comparative analysis of the principal synthetic strategies to produce this valuable intermediate as its hydrochloride salt, offering researchers and process chemists the data and insights needed to select the optimal route for their specific objectives.
The primary precursor for these syntheses is the prochiral ketone, 2'-chloro-6'-fluoroacetophenone.[3] The challenge lies in the stereocontrolled introduction of the amine group to form a single, desired enantiomer. We will explore three distinct and industrially relevant methodologies:
-
Classical Resolution of a Racemic Mixture: A traditional, yet robust, method involving non-selective synthesis followed by physical separation of enantiomers.
-
Asymmetric Reductive Amination: A modern, atom-economical approach using transition metal catalysts to directly synthesize the target enantiomer.
-
Biocatalytic Asymmetric Reductive Amination: A green chemistry approach leveraging enzymes for unparalleled selectivity under mild conditions.
Route A: Racemic Synthesis and Classical Resolution
This two-stage approach remains a workhorse in organic synthesis. It begins with the non-stereoselective synthesis of the amine, producing a 1:1 mixture of the (R)- and (S)-enantiomers (a racemate). This is followed by a resolution step to isolate the desired enantiomer.
Stage 1: Reductive Amination (Racemic)
The conversion of 2'-chloro-6'-fluoroacetophenone to its corresponding racemic amine is commonly achieved through reductive amination. The Leuckart-Wallach reaction or modifications thereof are frequently employed.
Causality Behind Experimental Choices: The Leuckart reaction utilizes formamide or ammonium formate as both the amine source and the reducing agent.[4] The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield the primary amine. This method is favored for its operational simplicity and use of inexpensive, readily available bulk reagents.
Experimental Protocol: Racemic Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-chloro-6'-fluoroacetophenone (1.0 equiv.) and formamide (4.0-6.0 equiv.).[4]
-
Heating: Heat the mixture to 180-200 °C for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Hydrolysis: After cooling, add 6 M hydrochloric acid (approx. 10 mL per 5 g of ketone) to the reaction mixture and reflux for an additional 1-2 hours to hydrolyze the formyl intermediate.[4]
-
Work-up: Cool the mixture and extract with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ketone. Basify the aqueous layer with a strong base (e.g., 5 M NaOH) to a pH > 12 to liberate the free amine.
-
Isolation: Extract the racemic free amine into an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(2-chloro-6-fluorophenyl)ethan-1-amine.
Stage 2: Classical Resolution
Resolution is achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution with L-Tartaric Acid
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a sub-stoichiometric amount (approx. 0.5 equiv.) of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage. Recrystallization may be necessary to achieve the desired purity.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.
-
Final Product: Extract the enantiomerically pure free amine with an organic solvent. To obtain the final product, dissolve the amine in a solvent like isopropanol or diethyl ether and carefully add a solution of HCl (e.g., HCl in isopropanol) to precipitate the 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride salt, which is then collected by filtration and dried.
Route B: Asymmetric Reductive Amination via Transition Metal Catalysis
This strategy offers a more elegant and atom-efficient pathway by directly converting the prochiral ketone into an enantiomerically enriched amine.[2] It relies on a chiral catalyst, typically a complex of a transition metal (like Ruthenium or Iridium) with a chiral ligand, to control the stereochemical outcome of the hydrogenation of an in situ-formed imine.[1][5]
Causality Behind Experimental Choices: The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center. Substrates coordinate within this pocket in a specific orientation, leading to the preferential formation of one enantiomer. Catalysts like Ru(OAc)₂(S)-BINAP are well-established for their high efficiency and selectivity in such transformations.[6] Ammonium salts serve as the nitrogen source, and molecular hydrogen is the terminal reductant.
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination
-
Catalyst Activation (if necessary): The chiral catalyst, such as Ru(OAc)₂((S)-BINAP) (0.1-1.0 mol%), is charged into a high-pressure autoclave.
-
Reaction Setup: The vessel is purged with an inert gas (e.g., Argon). 2'-chloro-6'-fluoroacetophenone (1.0 equiv.), an ammonia source like ammonium trifluoroacetate (1.5-2.0 equiv.), and a solvent such as 2,2,2-trifluoroethanol (TFE) are added.[6][7]
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas (H₂), and then pressurized to the desired pressure (e.g., 10-50 atm H₂).[7]
-
Reaction: The mixture is stirred at a set temperature (e.g., 80-100 °C) for 12-24 hours.
-
Work-up and Isolation: After cooling and careful venting, the reaction is quenched (e.g., with saturated NaHCO₃ solution). The product is extracted with an organic solvent, dried, and concentrated. Purification may be achieved via column chromatography.
-
Salt Formation: The resulting enantiomerically enriched free amine is converted to its hydrochloride salt as described in Route A.
Route C: Biocatalytic Asymmetric Reductive Amination
Harnessing the exquisite selectivity of enzymes, biocatalysis represents the frontier of green and sustainable chemical manufacturing. Reductive aminases (RedAms) or imine reductases (IREDs) can catalyze the reductive amination of ketones with exceptional enantioselectivity (>99% ee) under mild, aqueous conditions.[8]
Causality Behind Experimental Choices: Enzymes create a perfectly defined three-dimensional active site that binds the substrate and an amine donor in a precise orientation for stereoselective reduction. This reaction requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). As NADPH is expensive, it is used in catalytic amounts and constantly regenerated in situ by a secondary enzyme system, such as a glucose dehydrogenase (GDH) that oxidizes glucose.[8]
Experimental Protocol: RedAm-Catalyzed Synthesis
-
Reaction Buffer: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5).
-
Reaction Mixture: To the buffer, add the RedAm enzyme, the cofactor NADP⁺ (catalytic amount), the cofactor regeneration enzyme (e.g., GDH), and a sacrificial substrate for regeneration (e.g., D-glucose). Finally, add the amine donor (e.g., high concentration of an ammonium salt like NH₄Cl).
-
Substrate Addition: Add 2'-chloro-6'-fluoroacetophenone, typically dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to aid solubility.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Work-up and Isolation: The product amine is typically isolated by raising the pH of the mixture to >10 and extracting with an organic solvent (e.g., ethyl acetate or MTBE). The organic layers are combined, dried, and concentrated.
-
Salt Formation: The enantiopure free amine is converted to the hydrochloride salt as previously described.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of chiral 1-(2-chloro-6-fluorophenyl)ethan-1-amine.
Quantitative Performance Comparison
| Parameter | Route A: Classical Resolution | Route B: Asymmetric Catalysis | Route C: Biocatalysis |
| Max Theoretical Yield | 50% (for one enantiomer) | ~100% | ~100% |
| Typical Enantiomeric Excess | >99% (after recrystallization) | 90% to >99% ee | >99% ee |
| Key Reagents | Formamide, Chiral Acid | Chiral Ligand/Catalyst, H₂ Gas | Enzyme, Cofactor (NADP⁺) |
| Reagent Cost | Low to Moderate | High (Catalyst) | Moderate to High (Enzyme) |
| Equipment | Standard Glassware | High-Pressure Reactor | Bioreactor/Incubator |
| Environmental Impact | High solvent usage, waste of one enantiomer | Lower waste, uses heavy metals | Minimal waste, aqueous media, biodegradable |
| Scalability | Moderate (resolution can be difficult) | High | Moderate to High |
| Key Challenges | Tedious optimization of crystallization, 50% yield cap | Catalyst cost, sensitivity, and screening | Enzyme availability, stability, and substrate loading |
Conclusion and Recommendations
The choice of synthetic route to 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a strategic decision dictated by project scale, budget, required purity, and available infrastructure.
-
Route A (Classical Resolution) is best suited for initial, small-scale laboratory synthesis where the primary drivers are low reagent cost and the use of standard equipment. Its major drawback is the inherent 50% maximum yield, making it less economical for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is developed.
-
Route B (Asymmetric Catalysis) represents the industry standard for efficient, scalable production.[5] It provides high yields and excellent enantioselectivity, maximizing throughput and minimizing waste. The primary barrier is the initial investment in expensive chiral catalysts and high-pressure hydrogenation equipment.
-
Route C (Biocatalysis) is the superior choice from a green chemistry and stereoselectivity perspective.[8] It offers unparalleled enantiomeric purity under environmentally benign conditions. This route is ideal for pharmaceutical manufacturing where quality and sustainability are paramount, provided a suitable enzyme has been identified or engineered for the specific substrate.
For drug development professionals, a hybrid approach is often practical: using classical resolution for early-stage material and investing in the development of an asymmetric catalytic or biocatalytic route as the drug candidate progresses toward commercialization.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Senior Application Scientist's Guide to Chiral Amine Synthesis: A Comparative Analysis of 1-(2-Chloro-6-Fluorophenyl)ethan-1-amine Hydrochloride and Alternative Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail—it is a critical determinant of efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[][2] This reality has propelled the shift from racemic mixtures to single-enantiomer drugs, a market that continues to expand significantly.[2][3] Consequently, the demand for enantiomerically pure chiral intermediates has never been higher, placing a premium on robust and efficient synthetic strategies.[4]
Chiral amines, in particular, are foundational motifs in an estimated 40-45% of small-molecule pharmaceuticals.[5] They serve not only as integral components of the final active pharmaceutical ingredient (API) but also as resolving agents, chiral auxiliaries, and catalysts in their own right.[][5] This guide provides an in-depth comparison of a highly functionalized and synthetically valuable building block, 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride , against other prominent chiral building blocks and synthetic strategies. We will move beyond simple cataloging, offering field-proven insights into the causality behind experimental choices to empower you to select the optimal path for your specific research and development goals.
Part 1: A Profile of 1-(2-Chloro-6-Fluorophenyl)ethan-1-amine Hydrochloride
(S)-1-(2-chloro-6-fluorophenyl)ethanamine is a halogenated chiral amine that has gained traction in pharmaceutical research for its unique structural features.[] The hydrochloride salt is typically used to improve its stability and handling characteristics.
Structural and Physicochemical Properties: The true value of this building block lies in the strategic placement of its substituents. The ortho-chloro and ortho-fluoro groups on the phenyl ring exert significant steric and electronic effects.
-
Steric Hindrance: The bulky ortho-substituents can lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a target protein by minimizing entropic loss upon binding.
-
Electronic Effects: The electron-withdrawing nature of chlorine and fluorine can modulate the pKa of the amine and influence metabolic stability by blocking potential sites of oxidation.
-
Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, providing an additional point of interaction within a protein binding pocket.
These features make it an attractive building block for lead optimization campaigns where fine-tuning of metabolic stability and target engagement is crucial.
Key Synthesis Methodologies:
The synthesis of enantiopure 1-(2-chloro-6-fluorophenyl)ethan-1-amine is a prime example of modern asymmetric synthesis. Two principal routes dominate its preparation: catalytic asymmetric hydrogenation and biocatalytic transamination.
-
Catalytic Asymmetric Hydrogenation: This is one of the most direct and effective methods for preparing chiral amines.[] The process involves the hydrogenation of a prochiral imine or the direct reductive amination of the corresponding ketone, 2-chloro-6-fluoroacetophenone, using a chiral catalyst. Transition metal catalysts, particularly those based on Ruthenium, Rhodium, and more recently Manganese, are highly effective.[3][7] The choice of chiral ligand (e.g., DuPHOS, TsDPEN) is critical for achieving high enantioselectivity.[3][4]
-
Biocatalytic Transamination: A greener and often more selective alternative is the use of ω-transaminase (ATA) enzymes.[8][9] These pyridoxal 5'-phosphate (PLP)-dependent enzymes can stereoselectively transfer an amino group from a donor molecule (like isopropylamine) to the prochiral ketone, producing the desired (S)- or (R)-amine with exceptionally high optical purity (>99.95% ee in many cases).[9] This method avoids the use of heavy metals and high-pressure hydrogenation, aligning with green chemistry principles.[9]
Part 2: A Comparative Analysis of Strategic Alternatives
The decision to use a pre-made building block like 1-(2-chloro-6-fluorophenyl)ethan-1-amine HCl versus synthesizing a chiral amine from simpler precursors is a critical juncture in any synthetic campaign. Below, we compare five common strategies.
Strategy A: Direct Incorporation of 1-(2-chloro-6-fluorophenyl)ethan-1-amine HCl
-
Concept: Purchase and use the enantiopure building block directly in a coupling reaction (e.g., amidation, reductive amination).
-
Pros: Saves significant time and resources in route development; guarantees high enantiopurity from the start. Ideal for early-stage discovery where speed is paramount.
-
Cons: Higher initial cost per gram compared to starting materials. The specific substitution pattern may not be required for all analogs.
-
Expert Insight: This is the preferred strategy for lead optimization, where the specific halogenated phenyl-ethylamine motif has been identified as a key pharmacophore.
Strategy B: Classic, Simpler Chiral Amines (e.g., (R/S)-1-Phenylethylamine)
-
Concept: Use a less functionalized, more common chiral amine as the building block.
-
Pros: Significantly lower cost and readily available in bulk. Simpler structure can be advantageous in initial screening campaigns.
-
Cons: Lacks the specific electronic and metabolic-blocking features of the halogenated analog. May require more downstream functionalization.
-
Expert Insight: An excellent choice for building initial libraries or when the core amine is buried within the molecule and not expected to have significant interactions or metabolic liabilities.
Strategy C: In-House Asymmetric Hydrogenation
-
Concept: Synthesize the desired chiral amine from the corresponding prochiral ketone via asymmetric hydrogenation.[5][10]
-
Pros: Full control over the synthetic process. Potentially more cost-effective at scale than purchasing the building block. Allows for the synthesis of analogs by simply changing the ketone starting material.
-
Cons: Requires specialized high-pressure hydrogenation equipment and expensive, often air-sensitive, precious metal catalysts and ligands. Significant process optimization is required to achieve high yields and enantioselectivity.
-
Expert Insight: This strategy is typically employed by process chemistry departments for scale-up campaigns once a specific chiral amine has been identified as a key intermediate for a clinical candidate.
Strategy D: In-House Biocatalysis with Transaminases
-
Concept: Employ an (R)- or (S)-selective ω-transaminase to convert the prochiral ketone to the desired amine.[11][12]
-
Pros: Extremely high enantioselectivity. Operates under mild, aqueous conditions (often at room temperature and atmospheric pressure). Environmentally friendly. Access to both enantiomers is often possible by selecting the appropriate enzyme.[9]
-
Cons: Requires screening to find a suitable enzyme for the specific substrate. Substrate and/or product inhibition can be a challenge, sometimes requiring clever process design to drive the reaction to completion.[8]
-
Expert Insight: Biocatalysis is rapidly becoming the method of choice in industry for chiral amine synthesis due to its selectivity and sustainability.[9] The synthesis of Sitagliptin, an anti-diabetic drug, is a landmark industrial application of this technology.[9]
Strategy E: Chiral Auxiliaries (e.g., tert-Butanesulfinamide)
-
Concept: Condense the prochiral ketone with a chiral auxiliary like (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. A subsequent diastereoselective reduction, followed by acidic cleavage of the auxiliary, yields the enantiopure primary amine.
-
Pros: Highly reliable and predictable stereochemical outcome for a broad range of substrates. Does not require specialized high-pressure equipment.
-
Cons: This is a stoichiometric approach, not catalytic, leading to lower atom economy. It adds two steps to the sequence (auxiliary attachment and removal).
Part 3: Data-Driven Decision Making
To facilitate a logical selection process, the following table summarizes the key performance indicators for each strategy.
| Strategy | Typical % ee | Typical Yield | Conditions | Atom Economy | Key Advantage | Key Disadvantage |
| A: Direct Use of Building Block | >98% | N/A | N/A | N/A | Speed and convenience | Higher upfront cost |
| B: Use of Simpler Amine | >98% | N/A | N/A | N/A | Low cost, high availability | Lacks advanced functionality |
| C: Asymmetric Hydrogenation | 90-99% | 85-95% | High pressure, solvents | Good (Catalytic) | Scalability, control | High capital/catalyst cost |
| D: Biocatalysis (Transaminase) | >99.5% | 75-95% | Aqueous, ambient temp/pressure | Excellent (Catalytic) | Unmatched selectivity, green | Requires enzyme screening |
| E: Chiral Auxiliary | >98% dr | 80-95% | Standard lab conditions | Poor (Stoichiometric) | High reliability, broad scope | Poor atom economy |
Logical Workflow for Strategy Selection
The optimal choice is highly dependent on the project's goals and stage. The following diagram illustrates a decision-making framework.
References
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
A Comparative Guide to Analytical Validation of HPLC Methods for Purity Assessment
In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a critical determinant of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of drug substances and products. However, the reliability of the data generated by an HPLC method is contingent upon a rigorous process of analytical validation. This guide provides an in-depth, technically-grounded comparison of the essential validation parameters, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. Our focus is not just on the 'what' and 'how,' but the fundamental 'why' that underpins a scientifically sound and regulatory-compliant validation strategy.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][3] This principle is universally echoed by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6]
The Architecture of a Robust Validation Protocol
A successful validation protocol is a self-validating system. It is designed not only to test the method's performance but also to reveal its limitations. The structure of this guide follows the logical flow of a comprehensive validation study, from establishing the method's fundamental capabilities to challenging its performance under varied conditions.
Core Validation Parameters: A Comparative Analysis
The most widely applied validation characteristics are accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness.[4]
Specificity: The Cornerstone of Purity Analysis
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8][9] In the context of purity assessment, a stability-indicating method is one that is specific for the drug substance and its degradation products.[10][11][12] The terms selectivity and specificity are often used interchangeably; however, specificity can be considered the ultimate state of selectivity.[7]
Causality in Experimental Choices: The gold standard for demonstrating specificity in a purity method is through forced degradation studies.[10][11][12][13] By subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light, we intentionally generate potential degradation products.[4][10][13] The ability of the HPLC method to separate the main analyte peak from these degradant peaks is a direct measure of its specificity.[13][14] Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) provides an additional layer of confirmation.[14]
Comparative Insight: While early-phase development might rely on demonstrating resolution between the main peak and known impurities, late-phase validation and regulatory submissions demand comprehensive forced degradation studies.[12][13][14] The FDA expects that these studies will result in 10% to 30% degradation of the drug substance to ensure the method's stability-indicating capability is adequately challenged.[13]
-
Preparation: Prepare solutions of the drug substance at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified duration.[10]
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified duration.[10]
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature.[4][10]
-
Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C).[10]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10]
-
-
Analysis: Analyze the stressed samples by HPLC, alongside a non-stressed control sample.
-
Evaluation: Assess the chromatograms for the resolution between the parent peak and any degradation product peaks. A resolution (Rs) of ≥ 2.0 is generally considered acceptable.[4][15]
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16][17][18] The range is the interval between the upper and lower concentrations for which the method has shown suitable precision, accuracy, and linearity.[14][19]
Causality in Experimental Choices: For a purity method, the range must encompass the expected levels of impurities. This typically spans from the reporting threshold for impurities up to a level significantly higher than the specification limit to account for potential batch-to-batch variability. A minimum of five concentration levels is recommended to establish linearity.[14][16] The data is evaluated by linear regression analysis, with the correlation coefficient (r²) being a key indicator of linearity.[17][20]
Comparative Insight: While a correlation coefficient of >0.99 is often cited, a value of >0.995 is a more robust acceptance criterion for most applications.[17] It is also crucial to visually inspect the plot of residuals to ensure there is no systematic trend, which could indicate non-linearity that is not apparent from the r² value alone.
-
Standard Preparation: Prepare a stock solution of the analyte and dilute it to at least five different concentrations, typically covering 80% to 120% of the target concentration for an assay, or from the quantitation limit to 120% of the impurity specification for a purity method.[16]
-
Injection: Inject each concentration into the HPLC system in triplicate.
-
Data Analysis: Plot a calibration curve of the average peak area versus concentration.[16]
-
Evaluation: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[16][20]
Accuracy and Precision
Expertise & Experience: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
Causality in Experimental Choices: Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[21] Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.[4][8]
-
Intermediate Precision: Evaluates the effects of random events on precision within a laboratory, such as different days, analysts, or instruments.[4][22]
Comparative Insight: The acceptance criteria for accuracy and precision can vary depending on the intended use of the method. For the assay of a drug substance, a recovery of 98.0% to 102.0% is generally expected, with a relative standard deviation (RSD) for precision of not more than 2.0%.[4][21][23] For the determination of impurities, the acceptance criteria may be wider at lower concentrations.
-
Sample Preparation:
-
Accuracy: Prepare samples by spiking a placebo with the analyte at different concentration levels (e.g., three levels in triplicate).
-
Precision: Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three levels in triplicate).[19][21]
-
-
Analysis:
-
Calculation:
-
Accuracy: Calculate the percent recovery for each sample.
-
Precision: Calculate the mean, standard deviation, and %RSD for each set of measurements.[21]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected but not necessarily quantified.[25][26][27] The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[25][26][27]
Causality in Experimental Choices: For purity methods, the LOQ is a critical parameter as it defines the lower limit for accurately reporting impurity levels. The most common method for determining LOD and LOQ is based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being widely accepted.[25][26][27]
Comparative Insight: While the signal-to-noise approach is practical, a more statistically rigorous method involves determining the standard deviation of the response and the slope of the calibration curve. The formulas are:
-
LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)
-
LOQ = 10 * (standard deviation of the response / slope of the calibration curve)
It is essential to experimentally verify the determined LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Determination:
-
Signal-to-Noise: Analyze a series of diluted solutions of the analyte and determine the concentrations that yield signal-to-noise ratios of approximately 3:1 (LOD) and 10:1 (LOQ).
-
Statistical Method: Prepare and analyze a series of blank samples to determine the standard deviation of the response. Use the slope from the linearity study.
-
-
Verification: Prepare and inject samples at the determined LOQ concentration (e.g., six replicates) and assess the precision and accuracy.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][28][29][30] It provides an indication of the method's reliability during normal usage.[29]
Causality in Experimental Choices: Robustness testing is crucial for ensuring that the method is transferable between laboratories and instruments without unexpected issues. It involves systematically varying parameters such as mobile phase composition, pH, column temperature, and flow rate.[30][31][32]
Comparative Insight: A "one-factor-at-a-time" approach to robustness testing can be time-consuming. A more efficient approach is to use a Design of Experiments (DoE) methodology, such as a fractional factorial design, to evaluate multiple parameters simultaneously.[28] The results of robustness studies are also used to establish system suitability parameters.[28][29]
-
Parameter Selection: Identify critical method parameters that could potentially impact the results.
-
Variation: Deliberately vary each parameter within a realistic range (e.g., mobile phase organic content ±2%, pH ±0.2 units, column temperature ±5°C, flow rate ±10%).
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact of each variation on critical responses such as retention time, resolution, and peak area. The results should remain within the acceptance criteria defined for the method.
System Suitability Testing: The Daily Method Health Check
System suitability testing is an integral part of any chromatographic method and is performed before conducting the analysis to ensure the system is performing adequately.[29][33][34] Key parameters include:
-
Resolution (Rs): Ensures separation of critical peak pairs.
-
Tailing Factor (T): Measures peak symmetry.
-
Theoretical Plates (N): Indicates column efficiency.
-
Repeatability (%RSD): Assesses the precision of replicate injections.[35]
Data Summary and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria for a Purity Method |
| Specificity | Baseline resolution (Rs ≥ 2.0) between the analyte and all potential interfering peaks. Peak purity index > 0.990.[4][15] |
| Linearity | Correlation coefficient (r²) ≥ 0.995.[17] Visual inspection of residuals shows no significant trend. |
| Range | From LOQ to at least 120% of the impurity specification limit. |
| Accuracy | Recovery within 90.0% - 110.0% for impurities. |
| Precision (%RSD) | Repeatability and Intermediate Precision: ≤ 10% for impurities at the specification limit. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10.[25][27] Precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 15%). |
| Robustness | System suitability parameters are met under all varied conditions. |
Conclusion: A Foundation of Trustworthy Data
The analytical validation of an HPLC method for purity assessment is a multifaceted process that underpins the quality and safety of pharmaceutical products. By approaching validation with a deep understanding of the scientific principles behind each parameter, and by designing experiments that are both rigorous and reflective of real-world variability, we can establish a foundation of trustworthy data. This guide serves as a comparative framework to empower scientists to not only meet regulatory expectations but to build a comprehensive understanding of their analytical methods, ensuring their fitness for purpose throughout the drug development lifecycle.
References
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC - Pharma Specialists. (2023, September 29). Available from: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Available from: [Link]
-
Method Validation and Robustness | LCGC International. (n.d.). Available from: [Link]
-
Method Development & Forced Degradation - J-STAR Research. (n.d.). Available from: [Link]
-
Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance | LCGC International. (n.d.). Available from: [Link]
-
HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.). Available from: [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. (2025, August 7). Available from: [Link]
-
What is the difference between specificity and selectivity of the HPLC method?. (2014, March 3). Available from: [Link]
-
What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. (2025, September 20). Available from: [Link]
-
Robustness and System Suitability | Handbook of Analytical Validation. (2012). Available from: [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22). Available from: [Link]
-
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy. (n.d.). Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Available from: [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. (n.d.). Available from: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22). Available from: [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.). Available from: [Link]
-
〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - ResearchGate. (n.d.). Available from: [Link]
-
Detection & Quantification Limits - Pharma Validation. (2025, July 22). Available from: [Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Available from: [Link]
-
Forced Degradation Studies During Method Validation - Pharma Digests. (2024, January 29). Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Available from: [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). Available from: [Link]
-
HPLC Specificity Testing: Importance Explained - Altabrisa Group. (2025, September 15). Available from: [Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (n.d.). Available from: [Link]
-
A ruggedness test model and its application for HPLC method validation - ResearchGate. (2025, August 9). Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Available from: [Link]
-
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Available from: [Link]
-
Repeatability, intermediate precision and accuracy results of HPLC method for captopril analysis - ResearchGate. (n.d.). Available from: [Link]
-
What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. (2025, September 17). Available from: [Link]
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. (2025, September 8). Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). Available from: [Link]
-
Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation - PharmaGuru. (2025, July 12). Available from: [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd. (n.d.). Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Available from: [Link]
-
USP-NF 〈621〉 Chromatography. (2023, November 1). Available from: [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation | BioPharm International. (n.d.). Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Available from: [Link]
-
Quality Guidelines - ICH. (n.d.). Available from: [Link]
-
Linearity Requirements - Separation Science. (n.d.). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures - OUCI. (n.d.). Available from: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. metrology-journal.org [metrology-journal.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmadigests.com [pharmadigests.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. assayprism.com [assayprism.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Linearity Requirements | Separation Science [sepscience.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
- 26. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 27. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. taylorfrancis.com [taylorfrancis.com]
- 30. altabrisagroup.com [altabrisagroup.com]
- 31. rjpbcs.com [rjpbcs.com]
- 32. researchgate.net [researchgate.net]
- 33. uspbpep.com [uspbpep.com]
- 34. researchgate.net [researchgate.net]
- 35. scribd.com [scribd.com]
A Researcher's Guide to the Spectroscopic Differentiation of (R)- and (S)-1-(2-chloro-6-fluorophenyl)ethanamine Enantiomers
In the landscape of modern drug discovery and development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The subtle, mirror-image difference between enantiomers can lead to vastly different biological activities. For this reason, the unambiguous identification and quantification of individual enantiomers are paramount. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine, a key chiral building block in the synthesis of various pharmaceutical agents.[1][]
This document moves beyond a simple recitation of techniques. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for the spectroscopic analysis of chiral amines. We will explore the "why" behind experimental choices and delve into the interpretation of the resulting data, empowering you to design and execute robust, self-validating analytical protocols.
The Challenge of Chiral Discrimination
Enantiomers possess identical physical and chemical properties in an achiral environment. Standard spectroscopic techniques such as conventional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are "blind" to chirality, yielding identical spectra for both the (R) and (S) forms.[3][4] Distinguishing between them requires an interaction with a chiral entity, be it chiral light or a chiral auxiliary molecule. This guide will focus on three powerful chiroptical and spectroscopic methods:
-
Vibrational Circular Dichroism (VCD)
-
Electronic Circular Dichroism (ECD)
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
We will examine the theoretical underpinnings of each technique and provide detailed protocols for their application to the enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine.
Vibrational Circular Dichroism (VCD): A Window into 3D Structure
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration of chiral molecules in solution.[5][7]
For the (R) and (S) enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine, we expect to see VCD spectra that are mirror images of each other. The corresponding IR absorption spectra will be identical. The VCD signals, though small (typically 10⁻⁴ to 10⁻⁵ times the IR absorbance), provide a unique fingerprint for each enantiomer.
Expected VCD Spectral Features
The most informative regions in the VCD spectrum of 1-(2-chloro-6-fluorophenyl)ethanamine are likely to be the C-H stretching and bending modes, as well as the N-H bending modes of the amine group. The differential absorption of circularly polarized light by these vibrational modes will give rise to positive and negative VCD bands.
| Spectroscopic Feature | (R)-enantiomer | (S)-enantiomer | Rationale |
| VCD Spectrum | Cotton effects | Mirror-image of (R) | Enantiomers interact with circularly polarized light in an equal and opposite manner, resulting in VCD spectra that are perfect mirror images. |
| IR Spectrum | Identical to (S) | Identical to (R) | The vibrational frequencies and absorption intensities in a non-polarized IR experiment are identical for enantiomers as they have the same bond lengths and angles. |
Experimental Protocol: VCD Analysis
Objective: To acquire the VCD and IR spectra of the (R) and (S) enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine and confirm their enantiomeric relationship.
Methodology:
-
Sample Preparation: Prepare solutions of each enantiomer (and a racemic mixture as a control) in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a high concentration (typically 0.1 M). The solvent should be transparent in the IR region of interest.
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).[5]
-
Data Acquisition:
-
Record the IR spectrum of the solvent for background correction.
-
Acquire the VCD and IR spectra of each enantiomer and the racemic mixture under identical conditions (e.g., resolution of 4 cm⁻¹, 2-4 hours of acquisition time per sample).
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectra.
-
Baseline correct the resulting spectra.
-
-
Analysis:
-
Compare the IR spectra of the (R) and (S) enantiomers to confirm their identity.
-
Overlay the VCD spectra of the (R) and (S) enantiomers to verify the mirror-image relationship.
-
Confirm that the VCD spectrum of the racemic mixture is null (no signal), demonstrating the cancellation of signals from equimolar amounts of each enantiomer.[6]
-
Caption: Experimental workflow for VCD analysis.
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules containing chromophores.[7][8] The aromatic ring in 1-(2-chloro-6-fluorophenyl)ethanamine serves as the primary chromophore.
Similar to VCD, the (R) and (S) enantiomers will exhibit ECD spectra that are mirror images of each other, while their conventional UV-Vis absorption spectra will be identical. The sign and magnitude of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration of the molecule, often aided by quantum mechanical calculations.[9][10]
Expected ECD Spectral Features
| Spectroscopic Feature | (R)-enantiomer | (S)-enantiomer | Rationale |
| ECD Spectrum | Cotton effects | Mirror-image of (R) | The chiral environment of the chromophore leads to differential absorption of circularly polarized light. Enantiomers exhibit equal and opposite Cotton effects. |
| UV-Vis Spectrum | Identical to (S) | Identical to (R) | The electronic transitions responsible for UV-Vis absorption are not sensitive to the chirality of the molecule in the absence of circularly polarized light, resulting in identical spectra for enantiomers. |
Experimental Protocol: ECD Analysis
Objective: To obtain the ECD and UV-Vis spectra of the (R) and (S) enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine.
Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of each enantiomer and a racemic mixture in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a dedicated ECD spectrometer.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Acquire the ECD and UV-Vis spectra of each sample over the appropriate wavelength range (e.g., 200-400 nm).
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectra.
-
-
Analysis:
-
Compare the UV-Vis spectra for identity.
-
Overlay the ECD spectra of the (R) and (S) enantiomers to confirm the mirror-image relationship.
-
Verify a null ECD spectrum for the racemic mixture.
-
NMR with Chiral Shift Reagents: Inducing Diastereomeric Environments
While conventional NMR is insensitive to chirality, the addition of a chiral auxiliary can create a diastereomeric environment, leading to the differentiation of enantiomers.[3][11] Chiral shift reagents (CSRs), typically lanthanide complexes with chiral ligands, are a powerful class of such auxiliaries.[12][13]
When a CSR is added to a solution of a racemic mixture, it forms rapidly exchanging diastereomeric complexes with each enantiomer. These complexes have distinct magnetic environments, resulting in separate signals for the corresponding nuclei in the NMR spectrum. The integration of these separated signals allows for the determination of the enantiomeric excess (ee).
Expected NMR Spectral Features with a Chiral Shift Reagent
For 1-(2-chloro-6-fluorophenyl)ethanamine, the protons closest to the chiral center (the methine proton and the methyl protons) are expected to show the most significant separation in the presence of a CSR.
| Spectroscopic Feature | Racemic Mixture (No CSR) | Racemic Mixture (+ CSR) | Rationale |
| ¹H NMR Spectrum (Methine Proton) | Single quartet | Two distinct quartets | The CSR forms diastereomeric complexes with the (R) and (S) enantiomers, leading to different induced shifts for the methine proton in each complex. The multiplicity remains a quartet due to coupling with the methyl protons. |
| ¹H NMR Spectrum (Methyl Protons) | Single doublet | Two distinct doublets | Similar to the methine proton, the methyl protons experience different magnetic environments in the two diastereomeric complexes, resulting in two separate doublets. The multiplicity is due to coupling with the methine proton. |
| Enantiomeric Excess (ee) Determination | Not possible | Calculated from the ratio of the integrated areas of the separated signals for the two enantiomers. | The relative areas of the signals corresponding to each enantiomer are directly proportional to their concentrations. |
Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
Objective: To resolve the signals of the (R) and (S) enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine in the ¹H NMR spectrum and determine the enantiomeric excess of a non-racemic mixture.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the amine sample (racemic or non-racemic) in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of a suitable chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSR.
-
Analysis:
-
Monitor the separation of key signals (e.g., the methine quartet and the methyl doublet).
-
Optimize the amount of CSR to achieve baseline resolution of the signals for the two enantiomers without excessive line broadening.
-
For a non-racemic sample, integrate the separated signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
-
Caption: Logic and workflow for NMR analysis with a CSR.
Conclusion
The spectroscopic comparison of the (R) and (S) enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine showcases the power and necessity of specialized analytical techniques in modern chemistry and drug development. While indistinguishable by conventional methods, their unique interactions with chiral probes—circularly polarized light in VCD and ECD, and chiral shift reagents in NMR—provide definitive fingerprints for their identification and quantification.
-
VCD and ECD are non-destructive techniques that provide direct evidence of enantiomeric identity through their characteristic mirror-image spectra. They are invaluable for the determination of absolute configuration, especially when benchmarked against theoretical calculations.
-
NMR with chiral shift reagents offers a robust and widely accessible method for determining enantiomeric purity. The ability to resolve and quantify the signals of individual enantiomers is crucial for process chemistry and quality control in the synthesis of enantiomerically pure active pharmaceutical ingredients.
By understanding the principles and applying the protocols outlined in this guide, researchers can confidently navigate the challenges of chiral analysis, ensuring the stereochemical integrity of their molecules from discovery through development.
References
-
Wikipedia. Vibrational circular dichroism. Available from: [Link]
-
Avilés-Moreno, J. R., et al. (2014). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Advances, 4(100), 57095-57105. Available from: [Link]
-
Bruker. Vibrational circular dichroism (VCD). Available from: [Link]
-
Dewar, G. H., et al. (1982). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of Pharmaceutical Sciences, 71(7), 802-806. Available from: [Link]
-
Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 442-459. Available from: [Link]
-
Che, D., et al. (1998). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. Applied Spectroscopy, 52(2), 183-191. Available from: [Link]
-
Pelloni, S., & Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Rendiconti Lincei, 28(Suppl 1), 161-171. Available from: [Link]
- Goering, H. K., et al. (1974). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S. Patent No. 3,915,641. Washington, DC: U.S. Patent and Trademark Office.
-
Zhang, Z., et al. (2023). Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv preprint arXiv:2305.01121. Available from: [Link]
-
Q-Chem. Simulating ECD Spectra Using the ADC Schemes of the Polarization Propagator. Available from: [Link]
-
Viswanathan, T., & Toland, A. (1997). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 74(6), 703. Available from: [Link]
-
Havel, V., et al. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. Molecules, 26(23), 7175. Available from: [Link]
-
Icli, B., et al. (2001). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Available from: [Link]
-
MySkinRecipes. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. Available from: [Link]
-
Li, Y., et al. (2022). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. The Journal of Physical Chemistry C, 126(3), 1599-1609. Available from: [Link]
-
Buckingham, A. D. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 401(1-3), 1-6. Available from: [Link]
-
Tian, Y., et al. (2025). Raman spectroscopic technologies for chiral discrimination: Current status and new frontiers. TrAC Trends in Analytical Chemistry, 185, 117466. Available from: [Link]
-
Zhang, Y., et al. (2020). Chirality Detection by Raman Spectroscopy: The Case of Enantioselective Interactions between Amino Acids and Polymer-Modified Chiral Silica. Analytical Chemistry, 92(22), 15038-15045. Available from: [Link]
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. Available from: [Link]
-
Kaźmierski, K. (2024). NMR Discrimination of Chiral Organic Compounds. In Organic Compounds-Stereochemistry and Recognition. IntechOpen. Available from: [Link]
Sources
- 1. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 3. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep peak property learning for efficient chiral molecules ECD spectra prediction [arxiv.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Comparative Efficacy of APIs Synthesized from Different Chiral Amines
Introduction: The Imperative of Chirality in Modern Drug Development
In the intricate world of pharmacology, the three-dimensional structure of a molecule is not merely a geometric detail; it is a fundamental determinant of its biological function. This principle is most profoundly illustrated by the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image, much like our left and right hands. These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body—replete with stereospecific enzymes, receptors, and proteins—enantiomers can and do behave as distinct chemical entities.[1][2][3]
The body's biological targets are inherently chiral, leading to stereospecific interactions that can result in significant differences in efficacy, metabolism, and toxicity between a drug's enantiomers.[4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects or toxicity.[1][4] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark and enduring reminder of the critical importance of stereochemistry in drug safety and efficacy.[3][5]
Chiral amines are foundational building blocks in the synthesis of a vast number of Active Pharmaceutical Ingredients (APIs), with an estimated 40% of commercial pharmaceuticals containing a chiral amine moiety.[6][7][8] Therefore, the stereochemical integrity of the starting amine is paramount, as it often dictates the stereochemistry of the final API. This guide provides a comparative analysis of the efficacy of APIs derived from different chiral amines, explains the experimental workflows for their evaluation, and discusses the regulatory landscape governing their development.
The Genesis of Chiral APIs: Synthesis and Resolution Strategies
The production of single-enantiomer APIs is a primary objective in modern pharmaceutical development.[2] This is typically achieved through two main strategies:
-
Asymmetric Synthesis: This "chiral-by-design" approach involves using chiral catalysts or auxiliaries to create the desired stereocenter during the chemical reaction, yielding a product highly enriched in one enantiomer.[9][10] Methods like enzymatic catalysis using transaminases have become powerful tools for the efficient and green synthesis of enantiopure amines.[7][8][11]
-
Chiral Resolution: This strategy begins with a racemic mixture (a 50:50 mixture of both enantiomers) and separates them. The most common method involves reacting the racemic amine with a chiral resolving agent (like tartaric acid) to form a pair of diastereomeric salts.[12] Since diastereomers have different physical properties, they can be separated by techniques like crystallization.[2][12] Following separation, the resolving agent is removed to yield the pure enantiomers. More advanced techniques like kinetic resolution, where an enzyme selectively reacts with one enantiomer, are also widely used.[6][13]
The choice between these strategies is a critical decision in process development, balancing factors like cost, efficiency, scalability, and waste management. Recycling the unwanted enantiomer through racemization can significantly improve the efficiency of resolution processes.[6][13]
Diagram: The "Three-Point Attachment" Model of Chiral Recognition
The following diagram illustrates the classical "three-point attachment" model, a conceptual framework explaining why a chiral receptor can differentiate between two enantiomers. For a specific interaction to occur, three points on the molecule must align with corresponding binding sites on the receptor. While one enantiomer can achieve this perfect fit, its mirror image cannot, leading to a significant difference in binding affinity and biological response.
Caption: Conceptual model of stereoselective receptor binding.
Comparative Efficacy: Real-World Case Studies
The decision to develop a single enantiomer versus a racemate must be justified based on pharmacological, toxicological, and pharmacokinetic data.[14] Several well-known drugs illustrate the profound impact of chirality on clinical outcomes.
| Drug | Eutomer (Active Enantiomer) | Distomer (Inactive/Adverse Enantiomer) | Clinical Significance |
| Albuterol | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | (R)-enantiomer is a potent bronchodilator. The (S)-enantiomer is therapeutically inactive and may contribute to side effects like increased heart rate.[5] |
| Ibuprofen | (S)-Ibuprofen | (R)-Ibuprofen | (S)-enantiomer possesses the anti-inflammatory activity.[15][16] The (R)-enantiomer is largely inactive but undergoes in-vivo metabolic conversion to the active (S)-form.[3] |
| Citalopram | (S)-Citalopram (Escitalopram) | (R)-Citalopram | (S)-enantiomer is responsible for the antidepressant effects (serotonin reuptake inhibition). (R)-citalopram may actually hinder the binding of the (S)-form.[1] |
| Ketamine | (S)-Ketamine (Esketamine) | (R)-Ketamine | (S)-enantiomer has a higher anesthetic potency (3-4 fold) than the (R)-form and was approved as a treatment for depression.[3] |
| Propranolol | (S)-(-)-Propranolol | (R)-(+)-Propranolol | The β-blocking activity resides almost exclusively in the (S)-enantiomer.[15] |
These examples underscore a critical point: racemic mixtures can expose patients to a chemical entity (the distomer) that offers no therapeutic benefit and may pose an unnecessary risk.[5][17] The development of single-enantiomer versions of previously racemic drugs, known as a "chiral switch," has become a common strategy to improve therapeutic profiles.[3][15]
Experimental Workflows for Chiral Integrity and Efficacy Assessment
Objectively comparing the efficacy of APIs synthesized from different chiral amines requires a robust set of validated analytical and biological assays. The goal is to confirm stereochemical purity and quantify the differences in pharmacological activity.
Diagram: General Workflow for Chiral API Development
This diagram outlines the logical progression from synthesis to the final characterization of a chiral API.
Caption: From synthesis to functional comparison of chiral APIs.
Protocol 1: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[18][19] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification.[18] The result is expressed as enantiomeric excess (% ee), a measure of chiral purity.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): Select an appropriate CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and widely used.[20]
-
Mobile Phase: A mixture of solvents (e.g., hexane and isopropanol for normal phase). The composition is optimized to achieve baseline separation.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the racemate as a reference standard to identify the retention times of both enantiomers.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume (e.g., 10 µL) of the sample solution.
-
Run the chromatogram and record the data.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the racemate injection.
-
Integrate the peak area for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_Eutomer - Area_Distomer) / (Area_Eutomer + Area_Distomer)] x 100
-
System Suitability: Ensure the resolution (Rs) between the two enantiomer peaks is greater than 1.5 for accurate quantification.[18]
-
Protocol 2: In Vitro Competitive Receptor Binding Assay
Causality: This assay quantifies the binding affinity of each enantiomer to its biological target. It directly measures the strength of the drug-receptor interaction, which is the initial step in eliciting a pharmacological response. By comparing the affinity of the eutomer and distomer, we can understand the molecular basis for their differing efficacies.
Methodology:
-
Reagents and Materials:
-
Receptor Source: A membrane preparation from cells engineered to express the target receptor.
-
Radioligand: A radioactively labeled compound known to bind to the target receptor with high affinity.
-
Test Compounds: The purified eutomer and distomer, each prepared in a series of dilutions.
-
Assay Buffer: A buffer optimized for receptor stability and binding.
-
-
Assay Procedure:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (either the eutomer or the distomer).
-
Total Binding Wells: Contain receptor and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain receptor, radioligand, and a very high concentration of a known, unlabeled ligand to saturate the receptors.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Collection:
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The IC50 is inversely proportional to binding affinity. A lower IC50 indicates higher affinity.
-
Regulatory Framework: The FDA's Stance on Stereoisomeric Drugs
Regulatory agencies worldwide have established clear guidelines for the development of chiral drugs. In 1992, the U.S. Food and Drug Administration (FDA) issued its "Policy Statement for the Development of New Stereoisomeric Drugs," which remains a cornerstone of chiral drug development.[21][22][23]
Key Principles of the FDA Guidance:
-
Characterization is Key: The stereoisomeric composition of a new drug must be known and characterized early in development.[21]
-
Stereoselective Assays: Manufacturers must develop quantitative, stereospecific assays for the individual enantiomers in biological samples to properly evaluate pharmacokinetics.[22]
-
Justification Required: The decision to develop a racemate, a single enantiomer, or a non-racemic mixture must be justified with supporting data.[14][21]
-
Manufacturing and Control: Manufacturing processes must ensure the consistent stereoisomeric composition, identity, strength, and purity of the final product.[22]
These guidelines encourage a science-driven approach, pushing developers to understand the distinct properties of each stereoisomer and to market the formulation that provides the optimal benefit-risk profile for the patient.[24]
Conclusion
The use of specific chiral amines as precursors is a critical determinant of the final efficacy and safety of many APIs. As the case studies demonstrate, enantiomers are not interchangeable; they are distinct pharmacological agents. The choice to pursue a single-enantiomer drug over a racemate is driven by the pursuit of improved therapeutic indices, simpler pharmacokinetic profiles, and a reduction in potential drug interactions and adverse effects.[1]
For researchers and drug development professionals, a deep understanding of stereoselective synthesis, robust analytical methods for chiral purity determination, and quantitative biological assays is not optional—it is essential. By rigorously evaluating the comparative efficacy of APIs derived from different chiral starting materials, we can design safer, more effective medicines that harness the precise three-dimensional interactions required for therapeutic success.
References
-
Case Studies of Isomers: Examples from Pharmaceuticals. (n.d.). Solubility of Things. Retrieved from [Link]
-
Alembic, R. (2022). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Retrieved from [Link]
-
(1992). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise. Retrieved from [Link]
-
Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. Retrieved from [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved from [Link]
- Pilkington, G., & Williams, J. (2000). Resolution of chiral amines. Google Patents.
-
Chapman, J. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Retrieved from [Link]
-
dharasandiya, a. (2016). Case study of stereo-chemistry and drug design. Slideshare. Retrieved from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
-
Aldeghi, M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
(1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. Retrieved from [Link]
-
The importance of chirality in API development. (n.d.). Veranova. Retrieved from [Link]
-
Casiraghi, A., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Retrieved from [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]
-
Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. Retrieved from [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Retrieved from [Link]
-
Van Arnum, P. (2011). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]
-
Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). wiley.com. Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Selected structures of APIs containing chiral N‐arylamines. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science. Retrieved from [Link]
-
Sharma, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. Retrieved from [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. Retrieved from [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). RSC Publishing. Retrieved from [Link]
-
Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. (2023). RSC Publishing. Retrieved from [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Retrieved from [Link]
-
Chiral Drugs: An Overview. (2004). Italian Journal of Biochemistry. Retrieved from [Link]
-
Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. (2021). Bioresources and Bioprocessing. Retrieved from [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veranova.com [veranova.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Case study of stereo-chemistry and drug design | PPTX [slideshare.net]
- 16. biomedgrid.com [biomedgrid.com]
- 17. biomedgrid.com [biomedgrid.com]
- 18. benchchem.com [benchchem.com]
- 19. skpharmteco.com [skpharmteco.com]
- 20. content.e-bookshelf.de [content.e-bookshelf.de]
- 21. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cost-Benefit Analysis of Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
The selection of a synthetic pathway is a cornerstone of chemical research and drug development, profoundly influencing not only the scientific outcome but also the economic viability and environmental footprint of a project. A rigorous cost-benefit analysis (CBA) is therefore not merely a procedural step but a critical strategic tool. This guide provides an in-depth framework for conducting a comprehensive CBA of different synthetic pathways, moving beyond simplistic yield comparisons to encompass a holistic evaluation of economic, environmental, and safety parameters.
The Imperative of a Holistic Approach
In the journey from laboratory-scale synthesis to industrial production, the initial choice of a synthetic route can have cascading consequences. A pathway that appears elegant and high-yielding on a small scale may prove to be economically unfeasible or hazardous when scaled up. Conversely, a route that initially seems more complex might offer significant long-term advantages in terms of cost, safety, and sustainability. Therefore, a holistic cost-benefit analysis is essential to make informed decisions that align with both scientific and business objectives.
This guide will explore the key considerations in a CBA for synthetic pathways, providing a methodology for their evaluation and illustrating these principles with comparative data.
Core Pillars of Synthetic Pathway Evaluation
A robust cost-benefit analysis rests on three pillars: Economic Viability, Environmental Impact, and Process Efficiency & Safety. Each of these pillars encompasses a range of quantitative and qualitative metrics that must be carefully considered.
Economic Viability
The most apparent aspect of a cost-benefit analysis is the economic assessment. This goes beyond the simple price of starting materials to include a comprehensive evaluation of all associated costs.
-
Raw Material Costs: This includes the cost of all reactants, reagents, catalysts, and solvents. Prices can fluctuate significantly based on supplier, purity, and scale.[1]
-
Process Costs: This category includes energy consumption for heating, cooling, and separations, as well as the cost of specialized equipment.[1][2]
-
Labor Costs: The time and expertise required for a synthesis, including reaction monitoring, work-up, and purification, are significant cost drivers.[2]
-
Waste Disposal Costs: The expense of treating and disposing of hazardous waste can be substantial and should not be overlooked.[3]
-
Capital Expenditure (CAPEX) vs. Operating Expenditure (OPEX): It's crucial to distinguish between one-time capital investments in equipment and ongoing operational costs.
Environmental Impact
The principles of green chemistry provide a robust framework for assessing the environmental footprint of a synthetic pathway.[4] Key metrics include:
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.[5]
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a greener process.[6]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. It provides a comprehensive measure of the overall efficiency of a synthesis.
-
Solvent and Reagent Selection: The use of hazardous, toxic, or environmentally persistent solvents and reagents should be minimized. The choice of greener alternatives can significantly improve the sustainability profile of a synthesis.[7]
-
Life Cycle Assessment (LCA): A comprehensive LCA evaluates the environmental impact of a product or process from "cradle to grave," considering all stages from raw material extraction to disposal.[8][9][10][11][12]
Process Efficiency & Safety
The efficiency and safety of a synthetic route are paramount, particularly when considering scale-up.
-
Yield and Purity: These are fundamental measures of a reaction's success. High yield and purity reduce the need for costly and time-consuming purification steps.
-
Number of Steps: A shorter synthetic route is generally preferable, as it reduces time, resource consumption, and the potential for yield loss at each step.[13]
-
Scalability: A process that is efficient on a laboratory scale may not be readily scalable. Factors such as heat transfer, mixing, and reagent addition rates can become critical at larger scales.
-
Process Safety: A thorough hazard assessment is crucial to identify and mitigate potential risks, such as exothermic reactions, the use of pyrophoric reagents, or the formation of unstable intermediates.
A Comparative Analysis of Synthetic Methodologies
To illustrate the application of these principles, let's compare three common dichotomies in synthetic chemistry:
Comparison 1: Solid-Phase vs. Solution-Phase Peptide Synthesis
The synthesis of peptides is a cornerstone of drug discovery. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) depends on several factors.[4][5][14][15][16]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Yield | High for short to medium peptides (≥95% purity achievable).[14] | Variable; can be higher for very short peptides but decreases with length due to purification losses.[4] |
| Cost | Higher cost per gram for small quantities due to expensive resins and reagents. Generally more cost-effective for peptides under ~30 amino acids due to automation.[16] | Lower cost per gram for large-scale production of shorter peptides. Can be more cost-efficient for short peptides with simple sequences.[5] |
| Scalability | Excellent for milligram-to-gram scale synthesis.[14] | Better suited for larger, more complex peptides.[16] |
| Automation | Highly automated, making it faster and more efficient for high-throughput projects.[16] | Less automated and may require more manual intervention.[16] |
| Purification | Simplified purification as excess reagents and byproducts are washed away from the resin-bound peptide.[15] | Requires more intricate purification methods to achieve the desired purity and yield.[16] |
| Environmental Impact | High solvent consumption due to extensive washing steps.[14] | Generally lower solvent consumption, but requires solvents for purification.[14] |
Comparison 2: Batch vs. Continuous Flow Chemistry
The mode of production, either in discrete batches or in a continuous flow, has a significant impact on efficiency, safety, and cost.[17][18][19]
| Feature | Batch Chemistry | Continuous Flow Chemistry |
| Process Control | Flexible mid-reaction adjustments.[17] | Precise, automated control of reaction parameters (temperature, pressure, mixing).[17] |
| Scalability | Challenging at large scale due to issues with heat and mass transfer.[17][20] | Seamless scale-up by increasing flow rates or running reactors in parallel.[17][20] |
| Safety | Higher risk for hazardous or exothermic reactions due to large reaction volumes.[17] | Safer for hazardous reactions due to smaller reaction volumes and better heat dissipation.[17][21] |
| Cost | Lower initial capital investment. | Higher initial investment in specialized equipment.[17] |
| Productivity | Limited by batch downtime for cleaning and setup.[17] | Continuous operation eliminates downtime, leading to higher throughput.[17] |
| Environmental Impact | Can lead to higher E-factors and energy consumption.[20] | Often results in lower E-factors, reduced energy consumption, and less waste.[20] |
A techno-economic analysis and life-cycle assessment of seven industrial pharmaceutical processes revealed that continuous-flow processes are, on average, significantly more sustainable, with improvements in energy efficiency, water consumption, and waste reduction.[20] For instance, capital costs for batch processes ranged from $3 million to $7 million, while continuous-flow technology ranged from $2 million to $4 million, potentially reducing costs by 50%.[20]
Comparison 3: Enzymatic vs. Chemical Synthesis
The use of biocatalysts (enzymes) offers a green and often more efficient alternative to traditional chemical catalysts.[3][22][23]
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Selectivity | High chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. | Lower selectivity, often requiring protecting groups and leading to isomeric impurities. |
| Reaction Conditions | Mild conditions (ambient temperature, pressure, and neutral pH).[3][23] | Often requires harsh conditions (high temperatures, pressures, and extreme pH).[3] |
| Cost | Initial enzyme cost can be high, but can be offset by reuse (immobilization) and reduced downstream processing costs.[3] | Reagent and catalyst costs vary; can be lower for simple reactions but higher for complex, multi-step syntheses. |
| Environmental Impact | "Greener" process with biodegradable catalysts and less hazardous waste.[3][23] | Often generates significant hazardous waste and has a larger environmental footprint.[3] |
| Scalability | Can be challenging to scale up due to enzyme stability and activity issues. | Well-established and generally more straightforward to scale up. |
A cost-benefit analysis of enzymatic processes versus traditional chemical methods reveals that enzymatic processes often outperform their counterparts when considering energy, material use, maintenance, and environmental impact.[3]
Step-by-Step Methodology for Cost-Benefit Analysis
Conducting a thorough cost-benefit analysis requires a systematic approach. Here is a step-by-step guide for evaluating and comparing synthetic pathways:
Step 1: Define the Scope and Alternatives Clearly define the synthetic target and identify all viable synthetic routes to be evaluated. This should include both established methods and novel approaches.[24]
Step 2: Identify and Quantify Costs and Benefits For each synthetic pathway, meticulously list and quantify all associated costs and benefits across the three pillars: economic, environmental, and process efficiency/safety.[24][25][26][27][28]
-
Costs:
-
Direct Costs: Raw materials, reagents, solvents, catalysts, equipment, labor.
-
Indirect Costs: Energy, waste disposal, analytical testing, facility overhead.
-
Intangible Costs: Safety risks, potential for environmental contamination.
-
-
Benefits:
-
Direct Benefits: Yield, purity, throughput.
-
Indirect Benefits: Reduced environmental impact, improved process safety, potential for intellectual property.
-
Intangible Benefits: Enhanced company reputation for sustainability.
-
Step 3: Assign Monetary Values Whenever possible, assign a monetary value to each cost and benefit. This can be challenging for intangible factors, but estimations and qualitative assessments are still valuable.[25][27]
Step 4: Compare Pathways Using Key Metrics Utilize the green chemistry and process efficiency metrics discussed earlier to quantitatively compare the different synthetic routes.
Step 5: Perform a Sensitivity Analysis Assess how the overall cost-benefit profile of each pathway changes with variations in key parameters, such as raw material prices, reaction yields, or energy costs.[25]
Step 6: Make a Data-Driven Recommendation Based on the comprehensive analysis, make a clear recommendation for the most favorable synthetic pathway, supported by the collected data and analysis.
Visualizing the Decision-Making Process
Diagrams can be powerful tools for visualizing the complex interplay of factors in a cost-benefit analysis.
Caption: A workflow for conducting a cost-benefit analysis of synthetic pathways.
Experimental Protocols
To provide a practical context, here are generalized protocols for key analytical and evaluative procedures in a cost-benefit analysis.
Protocol 1: Determination of Process Mass Intensity (PMI)
-
Identify all inputs: For a specific synthetic step or the entire process, list all materials used, including reactants, reagents, solvents, catalysts, and process water.
-
Quantify all inputs: Determine the mass of each input material used.
-
Measure the product mass: Accurately weigh the final, isolated product of the desired purity.
-
Calculate PMI: PMI = (Total mass of all inputs) / (Mass of final product)
Protocol 2: Hazard and Operability (HAZOP) Study for a Scaled-Up Reaction
-
Define the process: Create a detailed process flow diagram of the synthetic step to be scaled up.
-
Assemble a multidisciplinary team: Include chemists, chemical engineers, and safety professionals.
-
Divide the process into nodes: Break down the process into smaller, manageable sections (e.g., reagent addition, heating, work-up).
-
Apply guide words: For each node, systematically apply guide words (e.g., "no," "more," "less," "reverse") to process parameters (e.g., temperature, pressure, flow rate) to identify potential deviations.
-
Identify causes and consequences: For each deviation, determine the potential causes and the resulting consequences (e.g., runaway reaction, equipment failure).
-
Develop mitigation strategies: Propose and document safeguards and recommendations to prevent or mitigate the identified hazards.
Conclusion: A Strategic Imperative
The cost-benefit analysis of synthetic pathways is not a mere academic exercise but a strategic imperative for any organization involved in chemical synthesis and drug development. By adopting a holistic and data-driven approach that integrates economic, environmental, and safety considerations, researchers and scientists can make more informed decisions that lead to the development of more sustainable, efficient, and profitable processes. The framework and methodologies presented in this guide provide a robust foundation for conducting such analyses, ultimately contributing to a more responsible and innovative chemical industry.
References
-
Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. SpringerLink. Available at: [Link].
-
Green Principles in Active Pharmaceutical Ingredient Manufacturing as Seen through the Lens of Life Cycle Assessment. World Scientific. Available at: [Link].
-
Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Mettler Toledo. Available at: [Link].
-
Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. ACS Publications. Available at: [Link].
-
Green Chemistry in Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link].
-
Solid-Phase vs Liquid-Phase Peptide Synthesis. Adesis, Inc. Available at: [Link].
-
Evaluating Molecule Synthesizability via Retrosynthetic Planning and Reaction Prediction. arXiv. Available at: [Link].
-
Evaluating Molecule Synthesizability via Retrosynthetic Planning and Reaction Prediction. OpenReview. Available at: [Link].
-
LCA Examples. ACS GCI Pharmaceutical Roundtable. Available at: [Link].
-
Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Johnson Matthey. Available at: [Link].
-
Automatic Retrosynthetic Pathway Planning Using Template-free Models. arXiv. Available at: [Link].
-
Life Cycle Assessment of a New Synthesis Route: which Degree of Modelling Is Necessary?. Chemical Engineering Transactions. Available at: [Link].
-
Design and Development of a Cost Model for the Implementation of Process Analytical Technology in the Pharmaceutical Industry. UPRM. Available at: [Link].
-
Life cycle assessment of fine chemical production. ETH Zurich Research Collection. Available at: [Link].
-
A Step-by-Step Guide to Cost-Benefit Analysis (CBA). Graduate School USA. Available at: [Link].
-
Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Infinita Biotech. Available at: [Link].
-
Cost-Benefit Analysis: Step-by-Step Guide & Examples. Rippling. Available at: [Link].
-
Batch vs. Continuous Process - Flow Chemistry. Kilolabs. Available at: [Link].
-
Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass. Available at: [Link].
-
Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. Pharmaoffer.com. Available at: [Link].
-
Cost of drug development. Wikipedia. Available at: [Link].
-
Flow Chemistry vs. Batch Processes. Aragen Life Sciences. Available at: [Link].
-
Using cost-effectiveness models for smarter drug development and healthcare decisions. RTI Health Solutions. Available at: [Link].
-
5 steps to cost – benefit analysis. Texas Department of Licensing and Regulation. Available at: [Link].
-
Free Download Drug Development Cost Estimation Model. Meegle. Available at: [Link].
-
The Strategic Role Of Cost Modeling In Pharmaceutical Procurement. Outsourced Pharma. Available at: [Link].
-
Automatic retrosynthetic route planning using template-free models. Royal Society of Chemistry. Available at: [Link].
-
How to Do a Cost-Benefit Analysis - A Step-by-Step Guide. Boardmix. Available at: [Link].
-
Key Green Engineering Research Areas for Sustainable Manufacturing: A Perspective from Pharmaceutical and Fine Chemicals Manufacturers. ResearchGate. Available at: [Link].
-
4 Essential Steps of Cost-Benefit Analysis for Effective Decision-Making. SpendEdge. Available at: [Link].
-
Application of environmental and economic metrics to guide the development of biocatalytic processes. ResearchGate. Available at: [Link].
-
Enzymes help chemical industry to become greener. VITO. Available at: [Link].
Sources
- 1. The Strategic Role Of Cost Modeling In Pharmaceutical Procurement [outsourcedpharma.com]
- 2. ieworldconference.org [ieworldconference.org]
- 3. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 4. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. LCA Examples – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. cetjournal.it [cetjournal.it]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 16. pharmaoffer.com [pharmaoffer.com]
- 17. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 18. kilolabs.com [kilolabs.com]
- 19. aragen.com [aragen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. researchgate.net [researchgate.net]
- 23. vito.be [vito.be]
- 24. A Step-by-Step Guide to Cost-Benefit Analysis (CBA) [graduateschool.edu]
- 25. rippling.com [rippling.com]
- 26. pclt.defense.gov [pclt.defense.gov]
- 27. How to Do a Cost-Benefit Analysis - A Step-by-Step Guide | Boardmix [boardmix.com]
- 28. 4 Essential Steps for Effective Cost Benefit Analysis | SpendEdge [spendedge.com]
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of confidence in pharmaceutical quality and safety. This guide provides an in-depth, practical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the critical task of identifying and quantifying related substances. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical procedure.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] For related substances, this means the method must be sensitive, specific, and accurate enough to detect and quantify impurities that could impact the efficacy and safety of a drug product. This guide is structured to walk you through the essential validation parameters as defined by the International Council on Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the revised Q2(R2).[3][4][5][6][7][8]
The Crucial Role of Method Validation in Drug Development
Analytical method validation provides documented evidence that a method is fit for its intended purpose.[9][10][11][12] In the context of related substances, which include impurities and degradation products, a validated method is non-negotiable for:
-
Ensuring Patient Safety: By accurately quantifying potentially harmful impurities.
-
Meeting Regulatory Requirements: Regulatory bodies like the FDA and EMA mandate thorough method validation for drug approval.[9][13][14][15]
-
Guaranteeing Product Quality and Consistency: A validated method ensures that each batch of a drug product meets the required purity specifications.
A Tale of Two Techniques: HPLC and UPLC
To illustrate the validation process, we will compare two of the most common chromatographic techniques used for related substance analysis: HPLC and UPLC. While both are based on the same separation principles, UPLC's use of smaller particle columns (<2 µm) results in higher resolution, faster analysis times, and increased sensitivity. This comparison will be supported by hypothetical experimental data to highlight the performance differences.
The Validation Gauntlet: A Parameter-by-Parameter Comparison
Specificity: The Art of Unambiguous Identification
Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17][18][19][20] For a related substances method, this is arguably the most critical parameter.
Experimental Approach:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[13] The analytical method must be able to separate these degradation products from the active pharmaceutical ingredient (API) and from each other.
-
Impurity Spiking: The drug product placebo is spiked with the API and all known related substances. The method must demonstrate that there is no interference from the placebo and that all compounds are well-separated.
Comparative Data: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Resolution (API and Closest Eluting Impurity) | 1.8 | >2.0 | Resolution > 1.5 |
| Peak Purity (API and all impurities) | Pass | Pass | No peak purity flags |
| Placebo Interference | No interference at the retention times of API and impurities | No interference at the retention times of API and impurities | No significant peaks at the retention times of the API and impurities |
Expert Insight: The superior resolving power of UPLC often provides a significant advantage in specificity studies, especially for complex samples with many potential impurities. This can lead to more confidence in the data and potentially avoid the need for a second, complementary analytical procedure.[13][18]
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[21] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1][21]
Experimental Approach:
A series of solutions are prepared with varying concentrations of the related substance, typically from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[22][23][24] These solutions are then analyzed, and the peak areas are plotted against the concentrations.
Comparative Data: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.998 | >0.999 | r² ≥ 0.997 |
| Range (for a 0.20% impurity specification) | 0.05% - 0.30% | 0.05% - 0.30% | From LOQ to 120%-150% of the specification limit |
| Y-intercept | Minimal and not statistically significant | Minimal and not statistically significant | Should be close to zero |
Expert Insight: Both HPLC and UPLC can typically achieve excellent linearity. The wider dynamic range of modern detectors used with UPLC systems can sometimes offer advantages when analyzing impurities at very low and very high concentrations within the same run.
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[25][26][27] For related substances, it is often determined by a recovery study.
Experimental Approach:
The drug product placebo is spiked with known amounts of the related substances at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).[28] The percentage of the related substance recovered is then calculated.
Comparative Data: HPLC vs. UPLC
| Concentration Level | HPLC (% Recovery) | UPLC (% Recovery) | Acceptance Criteria |
| LOQ (0.05%) | 92.5% | 98.2% | 80.0% - 120.0% |
| 100% (0.20%) | 99.1% | 100.5% | 90.0% - 110.0% |
| 150% (0.30%) | 101.2% | 100.8% | 90.0% - 110.0% |
Expert Insight: The higher sensitivity and better peak shapes often seen with UPLC can lead to more accurate quantification at lower levels, which is particularly important for impurities present at or near the LOQ.
Precision: Consistency and Reproducibility
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[25][26] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short time interval by the same analyst using the same equipment.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
Experimental Approach:
For repeatability, a minimum of six replicate preparations of the same sample are analyzed.[1] For intermediate precision, this process is repeated under varied conditions.
Comparative Data: HPLC vs. UPLC
| Parameter | HPLC (%RSD) | UPLC (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.5% | <1.0% | ≤ 5.0% for impurities |
| Intermediate Precision | 2.8% | <2.0% | ≤ 10.0% for impurities |
Expert Insight: The automated and robust nature of modern UPLC systems can contribute to improved precision, with lower relative standard deviations (%RSD) compared to older HPLC systems. This is a significant advantage for ensuring consistent quality control.[29]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[30][31][32][33][34] The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[30][31][32][33][34]
Experimental Approach:
LOD and LOQ can be determined in several ways, including:
-
Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[30][31]
-
Standard Deviation of the Response and the Slope: Based on the standard deviation of the blank and the slope of the calibration curve.
Comparative Data: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Acceptance Criteria |
| LOD | 0.015% | 0.005% | Method dependent, must be sufficiently low |
| LOQ | 0.05% | 0.015% | Must be at or below the reporting threshold |
| Precision at LOQ (%RSD) | 8.5% | <5.0% | Typically ≤ 10% |
Expert Insight: UPLC's sharper, narrower peaks lead to a better signal-to-noise ratio, resulting in significantly lower LOD and LOQ values. This enhanced sensitivity is a key advantage of UPLC for trace impurity analysis.
Robustness: Withstanding Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][35][36][37][38] This provides an indication of its reliability during normal usage.
Experimental Approach:
Key method parameters are intentionally varied, such as:
-
pH of the mobile phase
-
Column temperature
-
Flow rate
-
Mobile phase composition
The effect of these variations on the analytical results is then evaluated.
Comparative Data: HPLC vs. UPLC
| Varied Parameter | HPLC (Effect on Resolution) | UPLC (Effect on Resolution) | Acceptance Criteria |
| Flow Rate (±10%) | Minor peak shifting, resolution maintained >1.5 | Minimal effect on resolution | System suitability criteria must be met |
| Column Temperature (±5°C) | Noticeable change in retention time, resolution maintained >1.5 | Less pronounced change in retention time, resolution maintained >2.0 | System suitability criteria must be met |
| Mobile Phase Composition (±2%) | Significant impact on retention times and resolution | Significant impact, but resolution often remains acceptable | System suitability criteria must be met |
Expert Insight: While both methods require careful control of parameters, the higher efficiency of UPLC columns can sometimes make them more forgiving to small variations, although this is highly method-dependent.[39]
Solution Stability: Ensuring Analyte Integrity
Solution stability is performed to ensure that the standard and sample solutions are stable for the duration of the analysis.[40][41][42][43]
Experimental Approach:
Standard and sample solutions are prepared and stored under defined conditions (e.g., room temperature, refrigerated).[42] They are then analyzed at various time points and the results are compared to those of a freshly prepared solution.
Comparative Data: HPLC vs. UPLC
| Storage Condition | HPLC (Stability Duration) | UPLC (Stability Duration) | Acceptance Criteria |
| Room Temperature | 24 hours | 24 hours | No significant degradation or change in concentration |
| Refrigerated (2-8°C) | 48 hours | 48 hours | No significant degradation or change in concentration |
Expert Insight: The analytical technique itself does not typically impact the chemical stability of the analyte in solution. However, the faster run times of UPLC mean that a larger number of samples can be analyzed within the window of stability, improving laboratory workflow.[44]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Specificity Determination via Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of the API in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution and heat at 80°C for 2 hours.
-
Oxidation: Add 30% H₂O₂ to an aliquot of the stock solution and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat a solid sample of the API at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the API to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples.
-
Analysis: Analyze the unstressed and stressed samples using the proposed chromatographic method.
-
Evaluation:
-
Assess the separation of the degradation products from the API and from each other.
-
Perform peak purity analysis to ensure that the API peak is spectrally homogeneous.
-
Protocol 2: Accuracy by Spiking and Recovery
-
Prepare Placebo: Prepare a sample of the drug product placebo.
-
Spiking: Spike the placebo with known amounts of each related substance at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three replicates at each level.
-
Sample Preparation: Prepare the spiked samples according to the analytical method.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each related substance at each concentration level.
Visualizing the Validation Workflow
Caption: The overall workflow for analytical method validation.
Caption: A decision tree for key validation parameters.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and UPLC are powerful techniques for the analysis of related substances, and both can be successfully validated to meet regulatory requirements. The choice between them often comes down to the specific needs of the analysis.
-
HPLC remains a robust and reliable workhorse for many applications. It is a cost-effective solution that is well-understood and widely available.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For complex samples, low-level impurities, or high-throughput environments, the initial investment in UPLC can be quickly justified by the improvements in data quality and productivity.
Ultimately, a well-designed and executed validation study is essential, regardless of the technology chosen. By understanding the "why" behind each validation parameter and by meticulously documenting the experimental evidence, you can ensure the integrity of your data and the quality of your drug products.
References
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (2025, May 2).
- Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance - BiochemSphere. (2025, November 26).
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. (n.d.).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Solution Stability In Analytical Method Validation: How To Perform - PharmaGuru. (2025, May 2).
- How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025, May 2).
- Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (2020, April 21).
- Detection & Quantification Limits - Pharma Validation. (2025, July 22).
- Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) - Juniper Publishers. (2018, August 30).
- Specificity analytical method validation - Front Life Sciences. (2025, May 17).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
- How to Perform Linearity and Range in Analytical Method Validation. (2024, June 20).
- How to Perform Solutions Stability in Analytical Method validation: Case Study. (2024, July 11).
- Robustness Tests | LCGC International. (n.d.).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
- Quality Guidelines - ICH. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22).
- ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
- Related Substances-Method Validation-PPT_slide | PPT - Slideshare. (n.d.).
- FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. (2014, February 27).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- Analytical Methods Validation for FDA Compliance - RXinsider. (n.d.).
- Analytical Method Validation Parameters: An Updated Review. (2020, March 22).
- What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22).
- A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin - JOCPR. (n.d.).
- Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. (n.d.).
- How to conduct Stability of Analytical Solution? - YouTube. (2022, November 23).
- Implementing Robustness Testing for HPLC Methods - Separation Science. (n.d.).
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. (2024, February 7).
- Validation of Analytical Procedures- A Review - Asian Journal of Pharmaceutical Analysis. (n.d.).
- Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25).
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? : r/massspectrometry - Reddit. (2024, June 29).
- Robustness Testing of HPLC Method | Download Scientific Diagram - ResearchGate. (n.d.).
- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - NIH. (n.d.).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
- Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity - GMP SOP. (n.d.).
- Accuracy and Precision - What's The Difference? | Analytical Data - SCION Instruments. (n.d.).
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (n.d.).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
- SOP for Analytical Solution Stability Study - Pharma Beginners. (2020, January 1).
- A Comparative Guide to Accuracy and Precision in Analytical Method Validation - Benchchem. (n.d.).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. jordilabs.com [jordilabs.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 11. rxinsider.com [rxinsider.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. fda.gov [fda.gov]
- 14. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 15. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 16. BiochemSphere [biochemicalsci.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. frontlifesciences.com [frontlifesciences.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. sps.nhs.uk [sps.nhs.uk]
- 21. pharmaguru.co [pharmaguru.co]
- 22. pharmaguru.co [pharmaguru.co]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. gmpsop.com [gmpsop.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 27. biopharminternational.com [biopharminternational.com]
- 28. ajpaonline.com [ajpaonline.com]
- 29. benchchem.com [benchchem.com]
- 30. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 31. juniperpublishers.com [juniperpublishers.com]
- 32. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 33. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. reddit.com [reddit.com]
- 35. chromatographyonline.com [chromatographyonline.com]
- 36. altabrisagroup.com [altabrisagroup.com]
- 37. researchgate.net [researchgate.net]
- 38. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 40. pharmaguru.co [pharmaguru.co]
- 41. pharmaguru.co [pharmaguru.co]
- 42. youtube.com [youtube.com]
- 43. pharmabeginers.com [pharmabeginers.com]
- 44. jocpr.com [jocpr.com]
Inter-Laboratory Comparison of 1-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride Analysis: A Guide to Ensuring Method Robustness and Data Integrity
In the landscape of pharmaceutical development, the consistent quality of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a key intermediate in the synthesis of various therapeutic agents.[3] Its purity and accurate quantification are critical to the safety and efficacy of the final drug product. This guide provides an in-depth analysis of an inter-laboratory comparison (ILC) for the quantification of this specific intermediate, offering insights into analytical method performance and the importance of robust, validated methods.
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[4] When a new analytical method is developed or an established method is implemented across different laboratories, an inter-laboratory comparison is essential to assess the method's reproducibility and identify potential sources of variability.[2][4] This guide will delve into the practical aspects of conducting such a study, from method selection to data interpretation, providing a framework for ensuring the integrity of analytical results in a multi-site or contract manufacturing environment.
The Critical Role of Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as round-robin tests or proficiency testing, are a cornerstone of quality assurance in analytical laboratories.[5] They serve several critical functions:
-
Method Validation and Performance Evaluation: ILCs provide documented evidence that an analytical method is suitable for its intended purpose and performs consistently across different laboratories, analysts, and equipment.[1][2]
-
Identification of Methodological Weaknesses: Discrepancies in results between laboratories can highlight ambiguities in the analytical procedure, potential matrix effects, or susceptibility to variations in environmental conditions.
-
Assessment of Laboratory Proficiency: Participation in ILCs allows laboratories to evaluate their performance against their peers and a reference value, demonstrating their technical competence.[5][6]
-
Ensuring Consistency in Multi-Site Manufacturing: For pharmaceutical companies with multiple manufacturing sites or those who outsource analytical testing, ILCs are crucial for ensuring that the same quality standards are maintained across the board.
This guide will explore a hypothetical inter-laboratory comparison for the analysis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, comparing two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Experimental Design of the Inter-Laboratory Comparison
To assess the performance of different analytical approaches, a hypothetical inter-laboratory study was designed. A single batch of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride was distributed to five participating laboratories. Each laboratory was provided with two distinct analytical methods and asked to perform triplicate measurements of the sample's purity.
Participating Laboratories:
-
Lab A
-
Lab B
-
Lab C
-
Lab D
-
Lab E
Analytical Methods:
-
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection. A widely used technique for the analysis of non-volatile and thermally labile compounds.
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID). A robust method suitable for volatile compounds. Derivatization of the amine group is required for this analysis.
The following diagram illustrates the workflow of this inter-laboratory comparison:
Caption: Workflow of the inter-laboratory comparison study.
Comparative Analysis of Results
The purity of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride as determined by the five laboratories using the two analytical methods is summarized below.
Table 1: Purity Results (%) from the Inter-Laboratory Comparison
| Laboratory | Method 1 (RP-HPLC-UV) - Replicate 1 | Method 1 (RP-HPLC-UV) - Replicate 2 | Method 1 (RP-HPLC-UV) - Replicate 3 | Method 2 (GC-FID) - Replicate 1 | Method 2 (GC-FID) - Replicate 2 | Method 2 (GC-FID) - Replicate 3 |
| Lab A | 99.5 | 99.6 | 99.4 | 99.2 | 99.3 | 99.1 |
| Lab B | 99.7 | 99.8 | 99.6 | 99.5 | 99.6 | 99.4 |
| Lab C | 99.4 | 99.5 | 99.6 | 98.5 | 98.7 | 98.6 |
| Lab D | 99.6 | 99.7 | 99.5 | 99.3 | 99.4 | 99.2 |
| Lab E | 99.8 | 99.9 | 99.7 | 99.6 | 99.7 | 99.5 |
Statistical Evaluation
To objectively compare the performance of the methods and the laboratories, a statistical analysis of the data is essential. This typically involves calculating the mean, standard deviation (SD), and Z-scores for each laboratory's results. The Z-score is a measure of how many standard deviations an individual result is from the consensus mean of all laboratories.[7]
Z-score = (x - X) / σ
Where:
-
x is the individual laboratory's mean result
-
X is the consensus mean of all laboratories
-
σ is the standard deviation of the results from all laboratories
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]
Table 2: Statistical Analysis of Inter-Laboratory Comparison Data
| Laboratory | Method 1 (RP-HPLC-UV) - Mean | Method 1 (RP-HPLC-UV) - SD | Method 1 (RP-HPLC-UV) - Z-score | Method 2 (GC-FID) - Mean | Method 2 (GC-FID) - SD | Method 2 (GC-FID) - Z-score |
| Lab A | 99.50 | 0.10 | -0.63 | 99.20 | 0.10 | 0.35 |
| Lab B | 99.70 | 0.10 | 0.63 | 99.50 | 0.10 | 1.05 |
| Lab C | 99.50 | 0.10 | -0.63 | 98.60 | 0.10 | -1.75 |
| Lab D | 99.60 | 0.10 | 0.00 | 99.30 | 0.10 | 0.53 |
| Lab E | 99.80 | 0.10 | 1.27 | 99.60 | 0.10 | 1.23 |
| Consensus Mean | 99.62 | 99.24 | ||||
| Overall SD | 0.13 | 0.40 |
The following diagram illustrates the relationship between the different statistical parameters used in the evaluation:
Caption: Statistical analysis workflow for inter-laboratory comparison data.
Interpretation of Results and Method Performance
The statistical analysis reveals several key insights:
-
Method 1 (RP-HPLC-UV) demonstrates better inter-laboratory reproducibility. The overall standard deviation for the HPLC method (0.13) is significantly lower than that of the GC-FID method (0.40). This suggests that the HPLC method is more robust to variations in laboratory conditions and analyst technique.
-
All laboratories performed satisfactorily with the HPLC method. All Z-scores for Method 1 are well within the acceptable range of -2.0 to +2.0.
-
Lab C shows a notable deviation with the GC-FID method. While the Z-score of -1.75 is still within the acceptable range, it is close to the limit and indicates a result that is lower than the consensus. This could be due to a number of factors, such as incomplete derivatization, issues with the GC inlet, or integration errors. This warrants further investigation by Lab C.
-
The derivatization step in the GC-FID method is a likely source of variability. The need for a chemical derivatization step to make the analyte volatile enough for GC analysis introduces an additional source of potential error that is not present in the direct analysis by HPLC.
Detailed Experimental Protocols
To ensure clarity and minimize ambiguity, detailed and well-documented analytical procedures are essential.
Protocol 1: RP-HPLC-UV Method
1.0 Objective To determine the purity of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride by RP-HPLC with UV detection.
2.0 Materials and Reagents
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
3.0 Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4.0 Procedure
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the standard and sample solutions in triplicate and record the peak areas.
-
Calculation: Calculate the purity of the sample using the following formula:
-
Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
Protocol 2: GC-FID Method with Derivatization
1.0 Objective To determine the purity of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride by GC-FID after derivatization.
2.0 Materials and Reagents
-
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Dichloromethane (DCM)
3.0 GC Conditions
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 100 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min
-
Carrier Gas: Helium at 1.2 mL/min
-
Injection Volume: 1 µL (splitless)
4.0 Procedure
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a vial. Add 1 mL of DCM and 100 µL of pyridine.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a vial. Add 1 mL of DCM and 100 µL of pyridine.
-
Derivatization: To both standard and sample vials, add 200 µL of BSTFA with 1% TMCS. Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject the derivatized standard and sample solutions in triplicate.
-
Calculation: Calculate the purity of the sample using the area percent method, assuming all detected peaks are impurities.
Conclusion and Recommendations
This inter-laboratory comparison of the analysis of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride highlights the importance of method selection and validation in ensuring data integrity. The RP-HPLC-UV method demonstrated superior reproducibility compared to the GC-FID method, likely due to the elimination of the derivatization step.
Based on this study, the following recommendations are made:
-
The RP-HPLC-UV method is the preferred analytical technique for the routine quality control of 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride due to its robustness and simplicity.
-
If the GC-FID method must be used, the derivatization step should be carefully optimized and validated to minimize variability. Further investigation into the discrepancy observed in Lab C's results is warranted.
-
Regular participation in inter-laboratory comparison studies is crucial for all laboratories involved in the analysis of pharmaceutical intermediates and APIs to ensure ongoing proficiency and data consistency.
By implementing robust, validated analytical methods and participating in regular proficiency testing, pharmaceutical manufacturers can have a high degree of confidence in the quality of their products.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Vertex AI Search. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. (n.d.). Analytical method validation: A brief review.
- MySkinRecipes. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride.
- CompaLab. (n.d.). What is an inter laboratory comparison ?.
- eas-eth.org. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
- Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 4. wjarr.com [wjarr.com]
- 5. What is an inter laboratory comparison ? [compalab.org]
- 6. eas-eth.org [eas-eth.org]
- 7. benchmark-intl.com [benchmark-intl.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is a halogenated organic compound. Its hydrochloride salt form suggests some aqueous solubility.
GHS Hazard Classification: Based on available Safety Data Sheets (SDS), this compound is classified as:
-
Skin Irritant (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritant (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
Key Chemical Properties for Disposal Consideration:
| Property | Implication for Disposal |
| Form | Solid |
| Halogenated Organic | Contains chlorine and fluorine. This classification is critical as it subjects the compound to stringent disposal regulations that typically prohibit landfilling and require high-temperature incineration.[2][3] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Hazardous Decomposition | Thermal decomposition may produce toxic gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1] |
The presence of halogen atoms necessitates that this compound be treated as halogenated chemical waste . Mixing it with non-halogenated waste streams is a costly and non-compliant error, as it contaminates the entire container, forcing the more expensive halogenated disposal route for the entire volume.[2]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride from the laboratory bench to final handover for professional disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Causality: The primary route of exposure to this solid compound is through inhalation of dust particles and direct contact with skin or eyes.[1] Therefore, robust protective measures are non-negotiable.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to control airborne particulates.[4]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection : Use safety glasses with side shields or chemical splash goggles.[1]
-
Skin and Body Protection : A lab coat is mandatory. Ensure no skin is exposed.
Step 2: Waste Segregation and Container Selection
Causality: Regulatory frameworks and disposal technologies mandate the strict separation of different waste classes to ensure safe handling, prevent dangerous reactions, and facilitate proper treatment.[2][5][6] Halogenated wastes are typically incinerated at high temperatures, a different process than that for non-halogenated solvents which may be recycled as fuel additives.[2]
-
Action : Designate a specific, dedicated waste container for "Halogenated Organic Solids."
-
Container Specifications :
-
The container must be made of a material compatible with the chemical. Given its solid nature, a high-density polyethylene (HDPE) or glass container is suitable.[7]
-
It must have a secure, screw-top lid to prevent spills and fugitive emissions.[7][8]
-
The container must be in good condition, free from cracks or residues on the exterior.[7]
-
Step 3: Preparing the Waste for Disposal
This section covers the disposal of the pure compound, contaminated materials, and empty containers.
A. Disposal of Unused or Waste 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (Solid):
-
Carefully transfer the solid waste into the designated "Halogenated Organic Solids" container inside a chemical fume hood.
-
Avoid creating dust.[9] If the material is a fine powder, use a scoop or spatula to minimize aerosolization.
-
Securely close the container lid immediately after adding the waste.
B. Disposal of Contaminated Labware and Debris (e.g., gloves, weigh boats, wipes):
-
Any item that has come into direct contact with the compound is considered contaminated and must be disposed of as hazardous waste.
-
Place these items into the same "Halogenated Organic Solids" container.
-
Do not dispose of sharps (needles, broken glass) in this container. All sharps must go into a designated, puncture-resistant sharps container.[4][6]
C. Decontamination and Disposal of "Empty" Containers: An "empty" container that held this compound is not truly empty and must be managed properly.
-
Triple Rinsing : The best practice for decontaminating an empty container is to triple rinse it with a suitable solvent.[7] A small amount of a solvent like methanol or ethanol can be used.
-
Rinsate Collection : Crucially, the rinsate is now hazardous waste. Collect all rinsate and dispose of it as "Halogenated Organic Liquid Waste." Do not mix this with the solid waste container.
-
Final Disposal : Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., clean glass).[7] However, all labels indicating hazardous contents must be completely defaced or removed before doing so.[5][7]
Step 4: Labeling and Storage of Waste Containers
Causality: Accurate and clear labeling is a legal requirement and essential for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians.[10]
-
Labeling : As soon as the first particle of waste is added, the container must be labeled.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride" and any other components in the container.
-
The associated hazards (e.g., "Irritant," "Halogenated").
-
The accumulation start date.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area within or near the laboratory.
-
Ensure the container is kept closed at all times except when adding waste.[8]
-
Store in a well-ventilated area, away from incompatible materials like strong oxidizers.[1]
-
Utilize secondary containment (such as a spill tray) to mitigate leaks or spills.[5][7]
-
Step 5: Arranging for Final Disposal
Causality: This compound cannot be neutralized in the lab or disposed of down the drain.[8][11] It requires disposal by a licensed professional waste management service that can handle halogenated organic compounds.
-
Action : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[9][10]
-
Compliance : Follow all institutional and local regulations for waste handover. The final disposal method will almost certainly be high-temperature incineration at an approved facility.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride and associated materials.
Caption: Disposal workflow for 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia. [Link]
-
Illinois Administrative Code Title 35, Subtitle G, Chapter I, Subchapter c, Part 729, Subpart B. Illinois Pollution Control Board. [Link]
-
1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride Safety Data Sheet. Aaron Chemicals LLC. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. ilga.gov [ilga.gov]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. actenviro.com [actenviro.com]
- 7. vumc.org [vumc.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. aaronchem.com [aaronchem.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Mastering the Safe Handling of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride, a halogenated amine, presents specific handling challenges that necessitate a robust understanding of its properties to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of safety and precision in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride is classified with specific hazards that dictate our handling protocols. The primary risks associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
The presence of chloro- and fluoro- groups on the phenyl ring, combined with the amine hydrochloride moiety, contributes to its reactivity and irritant properties. Understanding these intrinsic hazards is the first step in mitigating risk. A thorough risk assessment should be conducted before any handling, considering the quantities being used, the nature of the procedure, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and is directly informed by the compound's hazard profile. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical safety.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and proper removal techniques employed to avoid cross-contamination.[2][3] |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[1][2] |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities or potential for splashing, consider a chemical-resistant apron or coveralls.[2][4] | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator. | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is likely, to prevent respiratory tract irritation.[2] |
Donning and Doffing PPE Workflow
Proper procedure in putting on and taking off PPE is critical to prevent exposure. The following workflow should be strictly adhered to.
Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the quality of the experimental work.
Preparation and Engineering Controls
-
Designated Area: All work with 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5][6]
-
Ventilation: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][7]
-
Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.
Weighing and Handling the Solid
-
Weighing: Weigh the solid material within the fume hood. Use a tared weigh boat or paper to avoid contaminating the balance.
-
Avoid Dust Formation: Handle the compound gently to minimize the creation of dust.[3]
-
Transfers: When transferring the solid, use a spatula and ensure the receiving container is properly labeled.
-
Dissolving: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]
Emergency Response Plan
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[1][7]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Spill Response
-
Small Spills: For minor spills within a fume hood, trained personnel wearing appropriate PPE can clean it up. Absorb the spill with an inert material, and place it in a sealed container for disposal.[5][7]
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride and any associated waste is essential to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][8] Do not mix with non-halogenated waste streams.
-
Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[7]
-
Disposal Method: The disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company. High-temperature incineration is a common method for the complete destruction of such compounds.[9] Under no circumstances should this chemical be disposed of down the drain.[8]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
-
Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Aaron Chemicals. (2024, November 1). 1-(4-Chloro-3- fluorophenyl)ethanamine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Plasma Science and Fusion Center. (1998, November 25). PSFC Halogenated Solvents. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)-1H-imidazol-2-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
Shriver, E. H. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]
-
Department of Organic Chemistry. (2017, May 4). General Safety Framework of the Department of Organic Chemistry. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. aaronchem.com [aaronchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
